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  • Product: 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
  • CAS: 1326814-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is strategically designed for efficiency and scalability, commencing from readily available starting materials. This document will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and offer insights based on established chemical principles to ensure reproducibility and high yield.

Introduction and Retrosynthetic Analysis

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a molecule that incorporates two key five-membered heterocyclic rings: a 1-methylpyrrole and an isoxazole. The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry, known for its presence in a variety of therapeutic agents. The strategic combination of these two heterocycles presents a unique chemical space for the exploration of novel biological activities.

A retrosynthetic analysis of the target molecule suggests two primary synthetic strategies. The first involves a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings[1][2]. The second, and the focus of this guide, is a more classical and often more direct approach involving the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. This latter strategy was selected for its operational simplicity and the commercial availability of the key starting materials.

Retrosynthesis target 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid intermediate1 Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate target->intermediate1 Hydrolysis beta_dicarbonyl Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate intermediate1->beta_dicarbonyl Cyclocondensation with Hydroxylamine start1 2-Acetyl-1-methylpyrrole beta_dicarbonyl->start1 Claisen Condensation start2 Diethyl oxalate beta_dicarbonyl->start2 Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: A Step-by-Step Guide

The recommended pathway commences with a Claisen condensation between 2-acetyl-1-methylpyrrole and diethyl oxalate to furnish the key β-dicarbonyl intermediate. This is followed by cyclization with hydroxylamine to construct the isoxazole ring, and a final hydrolysis step to yield the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Saponification start1 2-Acetyl-1-methylpyrrole plus1 + start1->plus1 reagent1 Sodium Ethoxide Ethanol start1->reagent1 start2 Diethyl oxalate plus1->start2 start2->reagent1 intermediate1 Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate reagent1->intermediate1 reagent2 Hydroxylamine Hydrochloride Base intermediate1->reagent2 intermediate2 Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate reagent2->intermediate2 reagent3 1. NaOH (aq) 2. HCl (aq) intermediate2->reagent3 product 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid reagent3->product

Caption: Proposed synthesis pathway for the target molecule.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate

The synthesis begins with a base-catalyzed Claisen condensation. In this reaction, the enolate of 2-acetyl-1-methylpyrrole acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The choice of sodium ethoxide as the base is critical; it is sufficiently strong to deprotonate the methyl ketone to a significant extent, driving the reaction forward. Ethanol is a suitable solvent as it is the conjugate acid of the base, minimizing side reactions.

Expertise & Experience: The success of a Claisen condensation hinges on driving the equilibrium towards the product. The formation of the highly stabilized enolate of the resulting β-dicarbonyl product provides a strong thermodynamic driving force for this reaction. It is crucial to use anhydrous conditions, as the presence of water can hydrolyze the base and the ester functionalities.

Experimental Protocol
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Sodium metal (1.2 eq) is carefully added in small portions to the ethanol. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

  • Reagent Addition: A solution of 2-acetyl-1-methylpyrrole (1.0 eq)[3][4] and diethyl oxalate (1.1 eq) in absolute ethanol (50 mL) is added dropwise to the sodium ethoxide solution at room temperature over 30 minutes.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of crushed ice and acidified with dilute hydrochloric acid until the pH is approximately 4-5. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (eq)
2-Acetyl-1-methylpyrrole123.151.041.0
Diethyl oxalate146.141.0791.1
Sodium22.990.971.2
Absolute Ethanol46.070.789-
Step 2: Isoxazole Formation via Cyclocondensation

The synthesized β-dicarbonyl compound is then reacted with hydroxylamine to form the isoxazole ring. This reaction is a classic example of heterocycle synthesis through the condensation of a 1,3-dicarbonyl compound with a dinucleophile. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

Expertise & Experience: The regioselectivity of this cyclization is a key consideration. In this case, the more electrophilic ketone (adjacent to the pyrrole ring) is expected to react first with the nitrogen of hydroxylamine, leading to the desired 5-substituted isoxazole. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a weak acid or base.

Experimental Protocol
  • Reaction Setup: The crude ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate (1.0 eq) from the previous step is dissolved in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) are added to the solution.

  • Reaction: The mixture is heated to reflux for 3-5 hours. TLC can be used to monitor the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolar Mass ( g/mol )Amount (eq)
Ethyl 2,4-dioxo-4-(1-methyl-1H-pyrrol-2-yl)butanoate237.241.0
Hydroxylamine hydrochloride69.491.2
Sodium Acetate82.031.5
Ethanol46.07-
Step 3: Saponification to Yield the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system. Subsequent acidification protonates the carboxylate salt to yield the final product.

Expertise & Experience: The reaction should be monitored carefully to avoid potential side reactions, such as the opening of the isoxazole ring under harsh basic conditions. It is advisable to use a moderate concentration of the base and to keep the reaction temperature controlled.

Experimental Protocol
  • Reaction Setup: Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol (50 mL) and water (50 mL) in a round-bottom flask.

  • Reagent Addition: An aqueous solution of sodium hydroxide (2.0 eq) is added to the flask.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Reagent/SolventMolar Mass ( g/mol )Amount (eq)
Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate234.241.0
Sodium Hydroxide40.002.0
Ethanol46.07-
Water18.02-
Hydrochloric Acid (conc.)36.46-

Alternative Synthetic Strategy: [3+2] Cycloaddition

An alternative approach to the synthesis of the target molecule involves a 1,3-dipolar cycloaddition reaction. This would likely involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with a 1-methyl-2-pyrrolyl substituted alkyne. While potentially more convergent, this route may present challenges in the synthesis and stability of the required starting materials.

Alternative_Pathway cluster_0 Alkyne Synthesis cluster_1 Nitrile Oxide Formation & Cycloaddition start1 1-Methyl-2-pyrrolecarboxaldehyde reagent1 Ethynylmagnesium bromide start1->reagent1 intermediate1 1-(1-Methyl-2-pyrrolyl)prop-2-yn-1-ol reagent1->intermediate1 reagent2 Oxidation/Elimination intermediate1->reagent2 alkyne 1-Methyl-2-ethynylpyrrole reagent2->alkyne nitrile_oxide [Ethyl 2-cyanoformate N-oxide] alkyne->nitrile_oxide + start2 Ethyl 2-chloro-2-(hydroxyimino)acetate reagent3 Base (e.g., Triethylamine) start2->reagent3 reagent3->nitrile_oxide product Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate nitrile_oxide->product

Sources

Exploratory

The Latent Therapeutic Potential of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid: A Technical Guide for Preclinical Exploration

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the prospective biological activities of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a nov...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective biological activities of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a novel heterocyclic entity with significant therapeutic promise. While direct empirical data on this specific molecule remains nascent, a comprehensive analysis of its core structural motifs—the pyrrolo-isoxazole scaffold and the carboxylic acid functionality—provides a robust framework for predicting its pharmacological profile. Drawing upon established evidence from analogous compounds, this document outlines potential applications in neuroprotection, metabolic regulation, and oncology. We present a series of detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a strategic roadmap for the preclinical assessment of this compelling compound.

Introduction: Unveiling a Molecule of Interest

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS No. 1326814-81-6) is a small molecule characterized by the fusion of a 1-methyl-2-pyrrolyl moiety with an isoxazole-3-carboxylic acid core.[1] This unique architecture positions it as a subject of considerable interest within the drug discovery landscape. The pyrrolo-isoxazole nucleus is a recognized pharmacophore associated with a diverse array of biological actions, including neuroprotective, anti-inflammatory, and antimicrobial properties.[2] Concurrently, the isoxazole ring and carboxylic acid groups are prevalent in numerous FDA-approved therapeutics, underscoring their importance in molecular design for modulating biological targets.[3][4]

This guide synthesizes the existing knowledge on related chemical structures to build a predictive model of the biological activity of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid and furnishes the scientific community with the necessary tools to empirically validate these projections.

Predicted Biological Activities and Mechanistic Hypotheses

An in-depth analysis of structurally related compounds allows for the formulation of several key hypotheses regarding the biological activities of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Neuroprotective and Acetylcholinesterase Inhibitory Activity

The pyrrolo-isoxazole scaffold is a recurring motif in compounds exhibiting neuroprotective effects.[2] This suggests a potential role for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in mitigating neuronal damage and cognitive decline associated with neurodegenerative disorders. A plausible mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2]

Hypothesized Signaling Pathway: Cholinergic Neurotransmission

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Synthesis Acetyl-CoA + Choline -> ACh ACh_Vesicle ACh Vesicular Transport ACh_Vesicle->ACh_Synthesis Action_Potential Action Potential Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion & ACh Release Ca_Influx->Vesicle_Fusion Vesicle_Fusion->ACh_Vesicle AChE Acetylcholinesterase (AChE) Vesicle_Fusion->AChE ACh AChR Acetylcholine Receptor (AChR) Vesicle_Fusion->AChR ACh Binding Compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Compound->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response G Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Co-transfection: - FXR Expression Vector - Reporter Plasmid (Luciferase) Cell_Culture->Transfection Compound_Treatment Incubation with 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Transfection->Compound_Treatment Lysis Cell Lysis Compound_Treatment->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Data_Analysis Data Analysis: - Dose-response curve - EC50 determination Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining FXR agonism using a luciferase reporter assay.

Anticancer Activity

The pyrrole and isoxazole moieties are present in various compounds with demonstrated anticancer activity. [5][6]Derivatives of pyrrole have shown broad anti-proliferative effects against a range of tumor cell lines. [7]Similarly, isoxazole-containing molecules have been investigated for their potential as anticancer agents. [3][4][8]This suggests that 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid could exhibit cytotoxic or cytostatic effects on cancer cells.

Proposed Experimental Protocols

To empirically validate the hypothesized biological activities, the following detailed experimental protocols are proposed.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory potential of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid against AChE.

Methodology (Ellman's Assay):

  • Reagent Preparation:

    • Prepare a stock solution of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human AChE in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the AChE solution, DTNB, and the test compound at various concentrations.

    • Incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Farnesoid X Receptor (FXR) Agonist Assay

Objective: To assess the ability of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid to activate FXR in a cellular context.

Methodology (Luciferase Reporter Assay):

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a mammalian expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid or a known FXR agonist (positive control) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration.

    • Plot the fold induction of luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid on a panel of human cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

The following table provides a template for summarizing the anticipated quantitative data from the proposed experiments.

Assay Parameter Predicted Outcome for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid
AChE InhibitionIC50Micromolar to sub-micromolar range
FXR Agonist AssayEC50Micromolar range
Anticancer ScreeningGI50Cell line-dependent, potentially in the micromolar range

Conclusion and Future Directions

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutics. The structural analogy to known bioactive molecules strongly suggests its potential as a neuroprotective agent, a metabolic modulator, and an anticancer compound. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of these hypotheses. Positive outcomes from these initial in vitro studies would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, paving the way for its potential translation into a clinical candidate.

References

  • 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6. (n.d.). ENAO Chemical Co., Limited.
  • Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate (Cas 918946-37-9). (n.d.). Parchem.
  • Pyrrolo-isoxazole: a key molecule with diverse biological actions. (n.d.). PubMed.
  • N‐pyrrolyl carboxylic acid derivative and SAR activity. (n.d.). ResearchGate.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). PubMed.
  • 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid. (n.d.). PubChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). NIH.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.).
  • Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. (2025). ResearchGate.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract This technical guide provides a comprehensive exploration of the putative mechanisms of action for the novel heterocyclic compound, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. In the absence of direct em...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the putative mechanisms of action for the novel heterocyclic compound, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose plausible biological targets and pathways. We delve into potential roles as an enzyme inhibitor, a modulator of inflammatory pathways, and a ligand for nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial characterization and investigation of this compound. Detailed experimental protocols and in silico approaches are provided to facilitate the validation of the proposed mechanisms.

Introduction and Chemical Profile

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a small molecule featuring a scaffold that combines a methylated pyrrole ring with an isoxazole-3-carboxylic acid moiety. The isoxazole ring is a versatile pharmacophore known for its presence in a variety of biologically active compounds, contributing to their metabolic stability and binding interactions.[1][2] The pyrrole ring, another key heterocyclic structure, is also a common feature in many pharmaceuticals.[3][4] The combination of these two rings suggests a potential for diverse pharmacological activities.[5]

PropertyValueSource
CAS Number 1326814-81-6[6]
Molecular Formula C₉H₈N₂O₃[6]
Appearance White powder[6]
Purity >95%[6]
Storage Room temperature[6]

Putative Mechanisms of Action

Based on the chemical structure of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, we propose three primary putative mechanisms of action for initial investigation.

Enzyme Inhibition

The isoxazole-3-carboxylic acid functional group is a key structural feature in several known enzyme inhibitors.[7][8] This suggests that 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid may also function as an inhibitor of specific enzymes.

  • 2.1.1. Cyclooxygenase (COX) Inhibition: Certain isoxazole derivatives are known to be potent inhibitors of COX enzymes, which are key players in the inflammatory cascade.[9][10][11] Valdecoxib, a selective COX-2 inhibitor, prominently features an isoxazole ring.[12] The anti-inflammatory potential of the target compound could be mediated through the inhibition of COX-1 and/or COX-2.

  • 2.1.2. Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[8] The structural similarity suggests that 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid could also target this enzyme.

  • 2.1.3. Bacterial Serine Acetyltransferase Inhibition: Recent studies have identified substituted isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase, an enzyme crucial for L-cysteine biosynthesis in many bacteria.[7][13] This points to a potential antibacterial application for the compound.

Proposed Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Test_Compound 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylic acid Test_Compound->COX_Enzymes Inhibits

Caption: Putative inhibition of COX enzymes by the test compound.

Modulation of Nuclear Receptors

Trisubstituted isoxazoles have been identified as selective allosteric ligands for nuclear receptors, such as the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).[14] These receptors are critical regulators of gene expression and are implicated in various diseases, including autoimmune disorders. The pyrrole moiety of the test compound could engage in hydrogen bond interactions within the ligand-binding domain of such receptors.[14]

Neuroprotective Activity

Compounds containing a pyrrolo-isoxazole nucleus have been reported to exhibit a range of neurological activities, including neuroprotective, anti-stress, and acetylcholinesterase inhibitory effects.[5] This suggests that 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid could have therapeutic potential in neurological disorders.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for the initial in vitro characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Enzyme Inhibition Assays

3.1.1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.[10][11]

3.1.2. Xanthine Oxidase Inhibition Assay

  • Objective: To assess the inhibitory activity of the test compound on xanthine oxidase.

  • Methodology:

    • Prepare a solution of xanthine oxidase from bovine milk.

    • In a quartz cuvette, mix the enzyme solution with various concentrations of the test compound.

    • Initiate the reaction by adding xanthine as the substrate.

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a UV-Vis spectrophotometer.

    • Calculate the rate of reaction and determine the IC₅₀ value.[8]

Receptor Binding and Functional Assays

3.2.1. Radioligand Binding Assay for Nuclear Receptors

  • Objective: To determine the binding affinity (Ki) of the test compound for a specific nuclear receptor (e.g., RORγt).

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the target nuclear receptor.

    • Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]-25-hydroxycholesterol for RORγt) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the displacement of the radioligand and determine the Ki value.[12]

Experimental Workflow: Target Identification and Validation

experimental_workflow cluster_invitro In Vitro Screening cluster_insilico In Silico Analysis cluster_validation Mechanism Validation Compound Test Compound: 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Enzyme_Assays Enzyme Inhibition Assays (COX, Xanthine Oxidase, etc.) Compound->Enzyme_Assays Primary Screening Receptor_Assays Receptor Binding Assays (e.g., Nuclear Receptors) Compound->Receptor_Assays Primary Screening Cell_Based_Assays Cell-Based Functional Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Based_Assays Primary Screening Hit_Identification Hit Identification & Prioritization Enzyme_Assays->Hit_Identification Receptor_Assays->Hit_Identification Cell_Based_Assays->Hit_Identification Docking Molecular Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization ADME ADME/Tox Prediction ADME->Lead_Optimization Hit_Identification->Docking Structural Insights Hit_Identification->ADME Pharmacokinetic Profile

Caption: A generalized workflow for the initial characterization of the test compound.

In Silico Approaches

Computational methods can provide valuable insights into the potential binding modes and pharmacokinetic properties of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, guiding experimental efforts.

Molecular Docking
  • Objective: To predict the binding conformation and affinity of the test compound within the active site of putative target proteins.

  • Methodology:

    • Obtain the 3D crystal structures of target proteins (e.g., COX-2, xanthine oxidase, RORγt) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the test compound and optimize its geometry.

    • Use a molecular docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein.

    • Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate binding affinity.[8][14]

ADME/Tox Prediction
  • Objective: To computationally evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the test compound.

  • Methodology:

    • Utilize online tools or software (e.g., SwissADME, pkCSM) to predict various physicochemical and pharmacokinetic properties.

    • Input the chemical structure of the test compound.

    • Analyze the predicted parameters, such as gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.[10]

Conclusion

While the precise mechanism of action for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is yet to be empirically determined, its structural features provide a strong rationale for investigating its potential as an enzyme inhibitor, a modulator of nuclear receptors, or a neuroprotective agent. The experimental and in silico protocols outlined in this guide offer a robust framework for elucidating its biological activity and therapeutic potential. Further research based on these hypotheses will be crucial in defining the pharmacological profile of this promising heterocyclic compound.

References

  • Magalhães, M. R., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(11), 3321. Available from: [Link].

  • Kciuk, M., & Bielenica, A. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(21), 7220. Available from: [Link].

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. Available from: [Link].

  • Al-Ostath, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30106-30117. Available from: [Link].

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Available from: [Link].

  • He, X., et al. (2014). Identification of cellular targets of a series of boron heterocycles using TIPA II. PLoS One, 9(1), e85259. Available from: [Link].

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12, 18223. Available from: [Link].

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. Available from: [Link].

  • Li, X., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(1), 1-23. Available from: [Link].

  • Victoria University of Wellington. Current Molecular Targets of Heterocyclic Compounds for Cancer Therapy. Available from: [Link].

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available from: [Link].

  • Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available from: [Link].

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. Available from: [Link].

  • National Center for Biotechnology Information. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available from: [Link].

  • Chalapathi Institute of Pharmaceutical Sciences. Potential activities of isoxazole derivatives. Available from: [Link].

  • Anand, P., & Singh, B. (2014). Pyrrolo-isoxazole: a key molecule with diverse biological actions. Mini-Reviews in Medicinal Chemistry, 14(7), 623-627. Available from: [Link].

  • Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link].

  • O. A. Attanasi, et al. (2009). TARGETS IN HETEROCYCLIC SYSTEMS - Chemistry and Properties. Italian Society of Chemistry. Available from: [Link].

  • Kumar, M. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link].

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. Available from: [Link].

  • ResearchGate. Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. Available from: [Link].

  • Kumar, M. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link].

  • van de Stolpe, A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11335-11357. Available from: [Link].

  • Al-Zahrani, F. A. M. (2023). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry, 2023, 1-10. Available from: [Link].

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. Available from: [Link].

  • Al-Warhi, T., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Faculty of Pharmacy of Istanbul University, 52(3), 441-452. Available from: [Link].

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. Available from: [Link].

  • Bouyahya, A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. Available from: [Link].

  • Duggan, M. E., et al. (2003). Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(14), 2439-2443. Available from: [Link].

  • ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available from: [Link].

  • Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(15), 8854. Available from: [Link].

  • ResearchGate. Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Available from: [Link].

  • Borbás, A., et al. (2024). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal, e202400898. Available from: [Link].

  • Borbás, A., et al. (2024). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal, e202400898. Available from: [Link].

  • Bruno, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link].

  • Jane, D. E., et al. (2008). Synthesis, receptor binding and activity of iso and azakainoids. Neuropharmacology, 55(4), 455-460. Available from: [Link].

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Exploratory

Part 1: The Strategic Foundation - Rationale and Design

An In-depth Technical Guide to the Discovery of Novel Isoxazole-Pyrrole Derivatives This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of novel hybrid molecules inc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Isoxazole-Pyrrole Derivatives

This guide provides a comprehensive overview of the strategic design, synthesis, and biological evaluation of novel hybrid molecules incorporating isoxazole and pyrrole scaffolds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising area of chemical biology. We will move beyond simple protocols to elucidate the underlying scientific rationale, empowering you to make informed decisions in your own discovery programs.

The deliberate combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The isoxazole-pyrrole hybrid is a compelling example of this strategy, leveraging the unique and complementary properties of each heterocycle to unlock new therapeutic potential.

Section 1.1: The Principle of Pharmacophoric Synergy

The rationale for conjugating isoxazole and pyrrole moieties stems from their individual, well-documented roles in biologically active compounds.

  • The Isoxazole Scaffold: This five-membered heterocycle is a versatile building block in drug design.[1][2] Its presence can enhance physicochemical properties and metabolic stability.[3] The isoxazole ring is a key feature in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic medicine Leflunomide, highlighting its acceptance as a privileged structure in medicinal chemistry.[1][3] It exhibits a wide spectrum of pharmacological actions, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4][5]

  • The Pyrrole Scaffold: Pyrrole is another fundamental heterocyclic motif, forming the core of many natural products like heme and chlorophyll, as well as synthetic drugs.[6] Its nitrogen atom can act as a crucial hydrogen bond donor or acceptor, facilitating strong interactions with biological targets.[7] Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting microtubule polymerization, various protein kinases, and key signaling pathways.[8][9]

By combining these two scaffolds, we aim to create novel chemical matter with potentially synergistic or enhanced biological activities, targeting multiple pathways or improving affinity for a single target.[10][11]

cluster_0 Pharmacophoric Synergy Isoxazole Isoxazole Core - Metabolic Stability - Privileged Scaffold (e.g., Valdecoxib) - Diverse Bioactivities Hybrid Isoxazole-Pyrrole Hybrid Isoxazole->Hybrid Combines with Pyrrole Pyrrole Core - H-Bonding Interactions - Natural Product Motif (e.g., Heme) - Anticancer Potential Pyrrole->Hybrid Output Desired Outcomes - Enhanced Potency - Novel Mechanism of Action - Improved Selectivity - New Intellectual Property Hybrid->Output Leads to

Conceptualizing the synergy between isoxazole and pyrrole cores.
Section 1.2: Target Selection and In Silico Design

The journey begins with identifying a biological target. Given the known activities of the parent scaffolds, common targets for isoxazole-pyrrole derivatives include protein kinases (EGFR, VEGFR), cyclooxygenase (COX) enzymes, and tubulin.[12][13][14][15]

Before committing to laborious synthesis, computational modeling provides invaluable foresight. Molecular docking is a key in silico technique used to predict how a designed molecule might bind to the active site of a target protein.

Causality in Docking: The goal is to design ligands that complement the target's active site both sterically and electronically. For instance, a docking study against the COX-2 enzyme (PDB ID: 4COX) might reveal a hydrophobic pocket that can accommodate a substituted phenyl group on the isoxazole ring, while the pyrrole's N-H group could form a critical hydrogen bond with a serine residue.[15] The predicted binding affinity (measured in kcal/mol) helps prioritize a series of virtual compounds for synthesis, focusing resources on those with the highest probability of success.[14][15]

Part 2: The Synthetic Core - Constructing the Isoxazole-Pyrrole Scaffold

The synthesis of these hybrid molecules requires a robust and flexible chemical strategy. The choice of which ring to construct first, or whether to couple pre-formed heterocycles, is a critical decision driven by the availability of starting materials and the desired substitution patterns.

Section 2.1: Retrosynthetic Analysis & Strategic Choices

A retrosynthetic analysis reveals the primary pathways to the target hybrid. The most common approaches involve forming one of the heterocyclic rings from a precursor already containing the other, or coupling two pre-synthesized heterocycles.

cluster_A Strategy A: Build Isoxazole onto Pyrrole cluster_B Strategy B: Build Pyrrole onto Isoxazole cluster_C Strategy C: Couple Pre-formed Rings Target Target: Isoxazole-Pyrrole Hybrid A1 Functionalized Pyrrole (e.g., Pyrrole Chalcone) Target->A1 B1 Functionalized Isoxazole (e.g., 1,4-Dicarbonyl Isoxazole) Target->B1 C1 Halogenated Isoxazole Target->C1 C2 Pyrrole Boronic Acid (Suzuki Coupling) A2 Cyclization Reagent (e.g., Hydroxylamine) B2 Amine Source (e.g., NH4OAc or R-NH2) start Synthesized Compound Library primary Primary Screening High-Throughput Assay (e.g., In Vitro Cytotoxicity, Enzyme Inhibition) start->primary secondary Secondary Screening Cell-Based Assays (e.g., Apoptosis, Cell Cycle Analysis) primary->secondary  Active Compounds hit Hit Compound primary->hit  Identify Hits tertiary Tertiary Screening Advanced Models (e.g., In Vivo Animal Models) secondary->tertiary  Confirmed Hits lead Lead Candidate secondary->lead  Validate Leads

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthetic route, and potential therapeutic applications of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Aimed at r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic route, and potential therapeutic applications of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established chemical principles to offer a detailed profile of this novel heterocyclic compound. The guide includes predicted physicochemical parameters, a detailed, step-by-step synthetic protocol, and an analysis of its potential as an anticancer and anti-inflammatory agent, supported by mechanistic insights. All methodologies are presented with a rationale for their selection, ensuring a self-validating and expert-driven narrative.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. The fusion of a pyrrole and an isoxazole ring system, as seen in 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, presents a unique scaffold with significant therapeutic potential. The pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs, while the isoxazole ring is a versatile pharmacophore known for its stability and contribution to a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. This guide delves into the specific characteristics of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS No. 1326814-81-6), a molecule of interest for its potential applications in medicinal chemistry.

Molecular Structure and Identification

The foundational step in characterizing any compound is a thorough understanding of its molecular architecture.

Caption: 2D structure of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-(1-Methyl-1H-pyrrol-2-yl)isoxazole-3-carboxylic acid
CAS Number 1326814-81-6[3]
Molecular Formula C₉H₈N₂O₃[3]
Molecular Weight 192.17 g/mol
Appearance White powder[3]

Predicted Physicochemical Properties

In the absence of experimentally determined data, in silico prediction models provide valuable insights into the physicochemical properties of a compound. These predictions are crucial for anticipating a molecule's behavior in various experimental and biological systems. The following properties were predicted using established computational algorithms.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Software
Melting Point 180-220 °CEstimation based on related structures
Boiling Point > 400 °C (decomposes)Estimation based on related structures
pKa (acidic) 3.5 - 4.5ACD/Labs Percepta
LogP 1.5 - 2.5ACD/Labs Percepta
Water Solubility LowEstimation based on LogP and structure

The predicted pKa suggests that the carboxylic acid moiety will be deprotonated at physiological pH, which has significant implications for its solubility and interaction with biological targets. The LogP value indicates moderate lipophilicity, suggesting the compound may have good membrane permeability.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is proposed, leveraging the well-established 1,3-dipolar cycloaddition reaction for the construction of the isoxazole ring. This method is widely recognized for its high regioselectivity and functional group tolerance[4].

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Ester Hydrolysis A 1-Methyl-2-pyrrolecarboxaldehyde D 1-Methyl-2-pyrrolecarboxaldehyde oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaHCO3) C->D H Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate D->H E Ethyl propiolate E->H F N-Chlorosuccinimide (NCS) F->H G Base (e.g., Triethylamine) G->H K 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid H->K I Base (e.g., LiOH) I->K J Acidic Workup (e.g., HCl) J->K

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde oxime

  • To a solution of 1-methyl-2-pyrrolecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Causality: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde, followed by dehydration to form the stable oxime.

Step 2: Synthesis of Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate

  • Dissolve the crude 1-methyl-2-pyrrolecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at 0 °C.

  • After stirring for 30 minutes, add triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Causality: NCS chlorinates the oxime to form a hydroximoyl chloride intermediate. The base then facilitates the in-situ generation of a nitrile oxide, which undergoes a [3+2] cycloaddition with the alkyne (ethyl propiolate) to form the 3,5-disubstituted isoxazole ring[5].

Step 3: Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

  • Dissolve the purified ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Causality: The basic hydrolysis of the ester to the corresponding carboxylate salt is a standard and efficient transformation. Acidification then protonates the carboxylate to yield the final carboxylic acid[6].

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectral characteristics of the pyrrole and isoxazole ring systems, as well as the carboxylic acid functional group.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR δ (ppm): 3.8-4.0 (s, 3H, N-CH₃), 6.2-6.4 (m, 1H, pyrrole-H), 6.8-7.0 (m, 1H, pyrrole-H), 7.1-7.3 (m, 1H, pyrrole-H), 7.4-7.6 (s, 1H, isoxazole-H), 12.0-13.0 (br s, 1H, COOH)[7][8]
¹³C NMR δ (ppm): 35-37 (N-CH₃), 108-110 (pyrrole-CH), 112-114 (pyrrole-CH), 125-127 (pyrrole-C), 130-132 (pyrrole-CH), 100-102 (isoxazole-CH), 158-160 (isoxazole-C), 162-164 (isoxazole-C), 165-167 (C=O)[9][10]
FTIR ν (cm⁻¹): 3300-2500 (O-H stretch, broad), 1720-1700 (C=O stretch), 1600-1550 (C=N stretch), 1500-1400 (C=C stretch, aromatic)[11]
Mass Spec (EI) Expected [M]+ at m/z 192. Fragmentation may involve loss of CO₂, cleavage of the isoxazole ring (O-N bond cleavage), and fragmentation of the pyrrole ring[12][13].

Potential Biological Activity and Therapeutic Applications

The structural combination of pyrrole and isoxazole moieties suggests significant potential for biological activity, particularly in the realms of oncology and inflammation.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds containing pyrrole and isoxazole rings. The fusion of these two heterocycles may lead to enhanced cytotoxic activity against various cancer cell lines[3][4]. The planar structure of the pyrrolo-isoxazole core could allow for intercalation into DNA or binding to the active sites of key enzymes involved in cell proliferation.

Proposed Mechanism of Action (Anticancer):

It is hypothesized that 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid may exert its anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Anticancer_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Molecule 5-(1-Methyl-2-pyrrolyl)isoxazole -3-carboxylic acid Molecule->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway.

Anti-inflammatory Potential

Isoxazole derivatives are well-documented for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes[14]. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a promising candidate for development as a novel anti-inflammatory agent.

Proposed Mechanism of Action (Anti-inflammatory):

The compound may selectively inhibit COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. This selective inhibition would reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a heterocyclic compound with a promising profile for applications in drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and a rationale for its potential as an anticancer and anti-inflammatory agent. The information presented herein serves as a valuable resource for researchers and scientists, providing a solid foundation for further experimental investigation and development of this and related compounds.

References

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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Foreword: Charting a Course for a Novel Heterocycle To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide offers a comprehensive frame...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Heterocycle

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide offers a comprehensive framework for the in vitro evaluation of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This molecule, identified by its CAS number 1326814-81-6, stands at the intersection of several pharmacologically significant scaffolds: the isoxazole ring, the pyrrole moiety, and a carboxylic acid group.[1] While specific biological data on this compound is not yet prevalent in public literature, its structural motifs suggest a rich potential for diverse biological activities.

This document is not a mere recitation of protocols. Instead, it is a strategic guide born from field experience, designed to provide a logical, efficient, and scientifically rigorous pathway for elucidating the bioactivity of this promising compound. We will proceed from broad, initial profiling to more focused, mechanism-of-action studies, ensuring that each experimental step informs the next in a self-validating cascade.

Compound Profile and Rationale for Investigation

Chemical Structure: 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Molecular Formula: C₉H₈N₂O₃[1] CAS Number: 1326814-81-6[1]

The isoxazole core is a versatile five-membered heterocycle present in numerous approved drugs, including the antibiotic Cloxacillin and the anti-inflammatory drug Valdecoxib.[2][3] Derivatives of isoxazole are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5] The pyrrole ring is another privileged structure in medicinal chemistry, and the carboxylic acid group can play a crucial role in target binding (e.g., as a zinc-binding group in metalloenzymes or through hydrogen bonding interactions) and influences the compound's pharmacokinetic properties.[6]

The combination of these three motifs in a single molecule warrants a systematic investigation into its potential as a therapeutic agent. Our initial hypothesis is that this compound may exhibit activity in one or more of the following areas:

  • Anti-proliferative/Anticancer Activity: Based on the known anticancer properties of isoxazole derivatives.[2]

  • Antimicrobial Activity: Given the prevalence of isoxazole and pyrrole moieties in antibacterial and antifungal agents.[2][4]

  • Enzyme Inhibition: The carboxylic acid and heterocyclic rings suggest potential interactions with active sites of enzymes like cyclooxygenases (COX) or xanthine oxidase.[7][8]

  • Anti-inflammatory Activity: A common property of isoxazole-containing compounds.[4][5]

The following sections outline a multi-tiered approach to test these hypotheses.

Proposed In Vitro Evaluation Cascade

A tiered approach is the most resource-efficient method for characterizing a novel compound. We will begin with broad phenotypic screens to identify general bioactivity and then proceed to more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action & Selectivity Cytotoxicity Profiling Cytotoxicity Profiling Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Profiling->Enzyme Inhibition Assays If cytotoxic Antimicrobial Screening Antimicrobial Screening Dose-Response Analysis Dose-Response Analysis Antimicrobial Screening->Dose-Response Analysis If active Enzyme Inhibition Assays->Dose-Response Analysis Anti-inflammatory Assays Anti-inflammatory Assays Anti-inflammatory Assays->Dose-Response Analysis Target Engagement Assays Target Engagement Assays Dose-Response Analysis->Target Engagement Assays Selectivity Profiling Selectivity Profiling Target Engagement Assays->Selectivity Profiling

Caption: Proposed tiered workflow for the in vitro evaluation of the target compound.

Tier 1: Primary Screening Protocols

The initial goal is to determine if the compound has any biological activity at a fundamental level and to establish a preliminary therapeutic window.

Cytotoxicity Profiling in Human Cell Lines

Rationale: Before assessing for specific therapeutic effects, it is crucial to understand the compound's general toxicity profile. This assay will determine the concentration range at which the compound affects cell viability. We will use a panel of cell lines, including a non-cancerous line and multiple cancer lines from different tissue origins, to identify any potential for selective cytotoxicity.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, and HEK293 for non-cancerous kidney cells) in appropriate media until they reach 70-80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Replace the old media with the media containing the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineTissue OriginTypePredicted IC₅₀ (µM)
MDA-MB-231BreastCancerReport Value
A549LungCancerReport Value
HEK293KidneyNormalReport Value
Broad-Spectrum Antimicrobial Screening

Rationale: The isoxazole and pyrrole heterocycles are common in antimicrobial agents. A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, will quickly reveal any potential in this area.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus) as per CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to obtain concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control (DMSO in broth).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Data Presentation:

OrganismTypeStandard DrugMIC (µg/mL)
Staphylococcus aureusGram-positiveCiprofloxacinReport Value
Escherichia coliGram-negativeCiprofloxacinReport Value
Candida albicansFungusFluconazoleReport Value

Tier 2: Target Class Identification

If Tier 1 assays show promising activity (e.g., selective cytotoxicity against cancer cells or potent antimicrobial effects), Tier 2 assays are designed to narrow down the potential biological targets.

Enzyme Inhibition Assays

Rationale: Many isoxazole derivatives are known enzyme inhibitors.[7][8] Based on structural similarity to known inhibitors, cyclooxygenase (COX) and xanthine oxidase (XO) are plausible targets.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening kit. These assays typically measure the peroxidase activity of COX enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Procedure: Following the kit manufacturer's instructions, incubate the respective enzyme with the test compound at various concentrations (e.g., 0.1-100 µM).

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the absorbance or fluorescence to determine the extent of inhibition.

  • Analysis: Calculate the IC₅₀ for both COX-1 and COX-2 to determine potency and selectivity. A known NSAID like Celecoxib should be used as a control.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

  • Assay Principle: Monitor the oxidation of xanthine to uric acid by measuring the increase in absorbance at 295 nm.[8]

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, xanthine, and xanthine oxidase enzyme.

  • Inhibition Study: Add the test compound at various concentrations to the reaction mixture and incubate.

  • Data Acquisition: Monitor the change in absorbance over time using a UV-Vis spectrophotometer.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Allopurinol, a known XO inhibitor, should be used as a positive control.

G cluster_0 COX Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 5-(1-Methyl-2-pyrrolyl) isoxazole-3-carboxylic acid Compound->COX-1 / COX-2 Inhibition?

Caption: Potential inhibition of the cyclooxygenase (COX) pathway by the test compound.

Tier 3: Mechanism of Action & Selectivity

Should a specific target class be identified, the final tier of in vitro evaluation focuses on detailed characterization of the compound's interaction with its target and its selectivity profile.

Detailed Dose-Response and Selectivity Profiling

Rationale: A detailed dose-response curve provides a more accurate determination of potency (IC₅₀ or EC₅₀). Selectivity profiling against a panel of related enzymes or receptors is critical to assess potential off-target effects and predict the therapeutic index.

Protocol: Kinase/Enzyme Selectivity Profiling

  • Service Provider: Engage a contract research organization (CRO) that offers broad panel screening services (e.g., a panel of 100+ kinases or proteases).

  • Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) against the panel.

  • Data Analysis: The results are reported as percent inhibition. Any target showing significant inhibition (e.g., >50%) is flagged for follow-up.

  • Follow-up: For any identified "hits," perform full dose-response studies to determine the IC₅₀ and confirm the interaction.

This systematic approach, moving from broad screening to specific mechanistic studies, provides a robust and comprehensive in vitro characterization of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. The data generated will form a solid foundation for any subsequent preclinical development, including cell-based mechanistic studies, ADME-Tox profiling, and eventual in vivo efficacy models.

References

  • IJCRT.org.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018-10-22).
  • Fast Release of Carboxylic Acid inside Cells. (2025-02-17).
  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014-09-15). PubMed.
  • 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6.
  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. (1989-12-11). MDPI.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-16). MDPI.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2025-08-08).
  • Methyl 5-(1-Methyl-2-pyrrolyl)
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010-06-01). PubMed.

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Foundational

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Pyrrolyl-Isoxazole Compounds

Foreword In the landscape of medicinal chemistry, the pyrrolyl-isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide spectrum of biological targets. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the pyrrolyl-isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide spectrum of biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the nuanced structure-activity relationships (SAR) that govern the efficacy and selectivity of this potent chemical class. We will move beyond a mere cataloging of compounds to dissect the causal relationships between molecular architecture and biological function, providing a foundational understanding for the rational design of next-generation therapeutics.

The Pyrrolyl-Isoxazole Core: A Union of Favorable Pharmacophoric Features

The pyrrolyl-isoxazole motif marries two five-membered heterocyclic rings, the pyrrole and the isoxazole, each contributing unique physicochemical properties that underpin their collective biological prowess. The pyrrole ring, a fundamental component of many natural and synthetic bioactive compounds, offers a hydrogen bond donor and a modifiable scaffold.[1][2] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, provides a distinct electronic and steric profile, acting as a versatile building block in medicinal chemistry.[3][4][5] The fusion or linkage of these two rings creates a scaffold with a defined three-dimensional geometry that can be finely tuned to achieve specific interactions with biological macromolecules.

The inherent "drug-like" properties of this scaffold, including a balance of hydrophilicity and lipophilicity, contribute to its favorable pharmacokinetic profiles.[6] The journey into the SAR of pyrrolyl-isoxazole compounds begins with an appreciation of this synergistic combination.

Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships

The biological activity of pyrrolyl-isoxazole compounds is exquisitely sensitive to the nature and position of substituents on both the pyrrole and isoxazole rings, as well as the linker connecting them. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Isoxazole Ring: A Hub of Modulatory Interactions

The isoxazole ring can be substituted at the 3, 4, and 5-positions, with each position offering a unique vector for interaction with the target protein.

  • 3-Position: Substituents at this position often project into solvent-exposed regions or specific sub-pockets of the binding site. Aromatic or heteroaromatic rings are common substituents, and their electronic properties (electron-donating or electron-withdrawing) can significantly influence activity. For instance, in a series of anticancer agents, the presence of a fluorine or trifluoromethyl group on a phenyl ring at the 3-position of the isoxazole was found to enhance cytotoxicity.[3]

  • 4-Position: This position is often crucial for establishing key interactions within the active site. The introduction of bulky groups can lead to steric hindrance, while smaller, functionalized groups can form critical hydrogen bonds or van der Waals interactions. In the context of kinase inhibition, modifications at this position can dictate selectivity by exploiting subtle differences in the ATP-binding pocket.[7]

  • 5-Position: Similar to the 3-position, the 5-position provides a handle for modulating solubility and engaging with the protein surface. In many reported series, this position is attached to the pyrrole ring, making the nature of this linkage a critical determinant of overall conformation and activity.

The Pyrrole Ring: Fine-Tuning Specificity and Potency

The pyrrole ring, with its available nitrogen for substitution and multiple carbon positions for functionalization, offers a rich canvas for medicinal chemists.

  • N-Substitution: The nitrogen atom of the pyrrole ring is a common site for modification. Alkylation or arylation at this position can alter the compound's lipophilicity and steric profile, influencing cell permeability and target engagement. For example, in a series of antiviral compounds, a methyl group on the pyrrole nitrogen was found to be important for activity.[8]

  • C-Substitution: The carbon atoms of the pyrrole ring can be substituted to introduce additional points of interaction. Methyl groups, for instance, have been identified as potentially important for activity, though they can also be sites of metabolic instability.[9] The introduction of halogens or other functional groups can modulate the electronic properties of the ring and provide opportunities for further derivatization.

The following diagram illustrates the key positions on the pyrrolyl-isoxazole scaffold that are critical for SAR studies.

Caption: Key substitution points on the pyrrolyl-isoxazole scaffold.

Biological Targets and Therapeutic Applications: A Diverse Portfolio

The versatility of the pyrrolyl-isoxazole scaffold is reflected in the wide array of biological targets it can be engineered to inhibit. This has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Pyrrolyl-isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[10][11] These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[11] The SAR in this area often focuses on optimizing cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. For example, the introduction of specific substituents can enhance selectivity for cancer-associated targets like protein kinases.[1]

Kinase Inhibition

Protein kinases are a major class of drug targets, and the pyrrolyl-isoxazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[7] The scaffold can mimic the hinge-binding motif of ATP, with substituents on the pyrrole and isoxazole rings extending into hydrophobic pockets and forming specific interactions that dictate selectivity.[7][12] For instance, modifications aimed at targeting the ribose pocket of the ATP binding site have been explored to enhance potency.[7]

Anti-inflammatory and Antimicrobial Activities

Derivatives of this scaffold have also shown promise as anti-inflammatory and antimicrobial agents.[3][13] The anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenase (COX). As antimicrobials, these compounds can target essential bacterial or fungal enzymes.[14][15] The SAR for these applications often involves tailoring the physicochemical properties of the compounds to ensure effective penetration into the target pathogen and interaction with the active site of the target enzyme.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of pyrrolyl-isoxazole-based therapeutics relies on robust and reproducible experimental protocols.

General Synthetic Strategy: 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[16][17] The pyrrole moiety can be pre-functionalized on the alkyne or introduced in a subsequent step.

Step-by-Step Protocol for the Synthesis of a 3-(Aryl)-5-(pyrrolyl)isoxazole Derivative:

  • Chalcone Formation: React an appropriate aryl ketone with a pyrrole-2-carbaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) to form the corresponding chalcone derivative.[8]

  • Cyclization to Isoxazole: Treat the chalcone with hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanol/acetic acid). Refluxing the mixture will effect the cyclization to the desired 3,5-disubstituted isoxazole.[8]

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines a typical synthetic workflow.

Synthesis_Workflow start Aryl Ketone + Pyrrole-2-carbaldehyde chalcone Chalcone Formation (Base, Ethanol) start->chalcone Step 1 isoxazole Cyclization (Hydroxylamine HCl, Ethanol/Acetic Acid, Reflux) chalcone->isoxazole Step 2 purification Purification (Recrystallization or Column Chromatography) isoxazole->purification Step 3 characterization Characterization (NMR, MS) purification->characterization Step 4 end Pure Pyrrolyl-Isoxazole characterization->end

Caption: General synthetic workflow for pyrrolyl-isoxazole compounds.

In Vitro Biological Evaluation

The biological activity of the synthesized compounds is assessed using a battery of in vitro assays tailored to the specific therapeutic target.

Example Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.

Future Perspectives and Conclusion

The pyrrolyl-isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Target-Specific Design: Leveraging computational tools and structural biology to design compounds with high affinity and selectivity for specific biological targets.

  • Exploring New Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to further probe the SAR and identify new lead compounds.

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple targets involved in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Kumar, A., & Narasimhan, B. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(16), 3329-3357.
  • Anand, P., & Singh, B. (2014). Pyrrolo-isoxazole: a key molecule with diverse biological actions. Mini-Reviews in Medicinal Chemistry, 14(7), 623-627.
  • Request PDF. (n.d.). Synthesis of some new pyrrolyl dipyrazoles and pyrrolyl pyrazolyl isoxazoles and biological evaluation as antioxidants.
  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-27.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-838.
  • Kim, H., Lee, S., Kim, J., Park, S., & Heo, T. H. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(7), 1315-1323.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). Molecules, 27(19), 6543.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.).
  • Witulski, B., Al-Soud, Y. A., & Schollmeyer, D. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(11), 2947.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry, 56(7), 2853-2860.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(14), 5489.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (n.d.).
  • Al-Omar, M. A. (2010). Synthesis of certain pyrrole derivatives as antimicrobial agents. Molecules, 15(6), 4133-4143.
  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2655.
  • Roskoski, R., Jr. (2015). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Molecular and Cellular Biochemistry, 410(1-2), 1-22.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5434.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi

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Exploratory

An Investigational Guide to 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid (CAS 1326814-81-6): A Potential Dihydroorotate Dehydrogenase Inhibitor

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS Number: 1326814-...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS Number: 1326814-81-6), a heterocyclic compound with significant potential as a therapeutic agent. Based on extensive structural analysis and a review of analogous compounds, we hypothesize that this molecule functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This guide will delve into the theoretical underpinnings of this hypothesis, outlining the compound's physicochemical properties, a plausible synthetic route, its predicted mechanism of action, and a framework for its experimental validation. Detailed protocols for in vitro assays are provided to empower researchers to investigate its biological activity. While direct experimental data for this specific molecule is not yet publicly available, this document serves as an in-depth investigational prospectus, synthesizing current knowledge to guide future research and development efforts.

Introduction: The Rationale for Investigating 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[1] Similarly, pyrrole-containing compounds are known for their diverse biological activities. The unique combination of a 1-methyl-2-pyrrolyl group at the 5-position and a carboxylic acid at the 3-position of an isoxazole ring in the molecule with CAS number 1326814-81-6 suggests a targeted biological function.

Our analysis points towards dihydroorotate dehydrogenase (DHODH) as a highly probable target for this compound. DHODH is a critical enzyme in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive therapies.[2] This guide will explore the scientific basis for this hypothesis and provide the necessary technical information to facilitate the investigation of this promising compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The key properties of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 1326814-81-6[3]
Molecular Formula C₉H₈N₂O₃[3]
Molecular Weight 192.17 g/mol [3]
Appearance White powder (predicted)[3]
Purity >95% (commercially available)[3]
Storage Store at room temperature[3]

Proposed Synthesis Pathway

While a specific patented synthesis for 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is not publicly documented, a plausible and efficient synthetic route can be proposed based on established isoxazole synthesis methodologies. A likely approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a robust and versatile method for constructing the isoxazole ring.

A potential synthetic workflow is outlined below:

Synthesis_Workflow A 1-Methyl-2-pyrrolecarboxaldehyde C 1-Methyl-2-pyrrolecarboxaldoxime A->C + B B Hydroxylamine E Hydroximinoyl Chloride C->E + D D Chlorinating Agent (e.g., NCS) H Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate E->H + F, G F Ethyl Propiolate G Base (e.g., Triethylamine) J 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid H->J + I I Hydrolysis (e.g., LiOH)

A proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Oxime Formation: 1-Methyl-2-pyrrolecarboxaldehyde is reacted with hydroxylamine to form 1-methyl-2-pyrrolecarboxaldoxime.

  • Hydroximinoyl Chloride Formation: The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to generate the corresponding hydroximinoyl chloride.

  • 1,3-Dipolar Cycloaddition: The in situ generated hydroximinoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate in the presence of a base like triethylamine. This step forms the isoxazole ring, yielding ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid using a base such as lithium hydroxide, followed by acidification to yield the target compound, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

This proposed pathway offers a straightforward and modular approach to the synthesis of the target molecule and its analogs for structure-activity relationship (SAR) studies.

Predicted Mechanism of Action: DHODH Inhibition

The structural features of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid strongly suggest its role as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH).

DHODH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cell Cellular Processes DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis CoQ Coenzyme Q CoQ->DHODH DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition Leads to Inhibitor 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Inhibitor->DHODH Inhibition

The proposed mechanism of action via DHODH inhibition.

Causality of Inhibition:

  • Structural Analogy: The core structure of the molecule, particularly the isoxazole-3-carboxylic acid moiety, bears resemblance to the active metabolite of leflunomide, a well-established DHODH inhibitor. The carboxylic acid is crucial for binding to the active site of the enzyme.

  • Enzyme-Inhibitor Interaction: It is hypothesized that the carboxylic acid group of the compound will form key hydrogen bonds with amino acid residues in the active site of DHODH, mimicking the binding of the natural substrate, dihydroorotate. The pyrrole and isoxazole rings are predicted to engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket, contributing to the affinity and stability of the enzyme-inhibitor complex.

  • Consequence of Inhibition: By blocking the active site of DHODH, the compound prevents the conversion of dihydroorotate to orotate. This enzymatic blockade leads to the depletion of the pyrimidine pool necessary for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.

Experimental Protocols for In Vitro Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro experiments are essential. The following protocols provide a robust framework for assessing the DHODH inhibitory activity and the cellular effects of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Add the recombinant human DHODH enzyme to the mixture.

  • Pre-incubate the enzyme mixture with varying concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

  • Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the cytostatic or cytotoxic effects of the compound on cancer cell lines that are highly reliant on de novo pyrimidine synthesis.

Materials:

  • Cancer cell line (e.g., A549, HT29)

  • Complete cell culture medium

  • Test compound

  • Uridine (for rescue experiments)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).

  • Incubate the plates for 72 hours.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI₅₀ value.

  • The reversal of growth inhibition in the presence of uridine would provide strong evidence for the on-target effect of the compound on the pyrimidine synthesis pathway.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay A Prepare Reagents B Enzyme-Inhibitor Pre-incubation A->B C Add Substrate & Measure Activity B->C D Calculate IC50 C->D E Seed Cells F Treat with Compound +/- Uridine E->F G Incubate & Measure Proliferation F->G H Calculate GI50 & Confirm On-Target Effect G->H

Sources

Foundational

An In-depth Technical Guide to 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from established synthetic methodologies for related isoxazole and pyrrole derivatives to propose a viable synthetic pathway. Furthermore, based on the known biological activities of the pyrrolo-isoxazole scaffold, this guide explores the compound's therapeutic potential and outlines detailed protocols for its synthesis, characterization, and preliminary biological evaluation. This paper aims to serve as a foundational resource for researchers investigating this and similar molecular frameworks for drug discovery applications.

Introduction: The Pyrrolo-Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle integral to numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in drug design. When fused or linked to other heterocyclic systems, such as the pyrrole ring, the resulting scaffold often exhibits a diverse range of pharmacological activities.[2]

The pyrrolo-isoxazole nucleus has been explored for various therapeutic applications, including neuroprotective, anti-stress, acetylcholinesterase inhibition, and antibacterial activities.[2] The combination of the electron-rich pyrrole and the electron-deficient isoxazole ring creates a unique molecular architecture with the potential for diverse interactions with biological targets. 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid represents a specific embodiment of this promising scaffold, incorporating a carboxylic acid moiety that can serve as a critical handle for molecular interactions or further derivatization.

This guide will delve into the synthetic routes to access this molecule, its physicochemical characterization, and a prospective look into its potential biological activities, providing a roadmap for its exploration in drug discovery programs.

Proposed Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

This approach offers high regioselectivity and functional group tolerance. The proposed retrosynthesis is outlined below.

G Target 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Intermediate1 Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate Target->Intermediate1 Hydrolysis Precursors Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) + 1-Methyl-2-ethynylpyrrole (Alkyne) Intermediate1->Precursors [3+2] Cycloaddition

Caption: Retrosynthetic analysis for the proposed synthesis.

Step 1: Synthesis of 1-Methyl-2-ethynylpyrrole (Alkyne component)

The starting alkyne can be prepared from the commercially available 1-methyl-2-pyrrolecarboxaldehyde via the Corey-Fuchs reaction.

Step 2: Generation of the Nitrile Oxide Precursor

Ethyl 2-chloro-2-(hydroxyimino)acetate can be synthesized from ethyl chloroacetate through nitrosation followed by chlorination.

Step 3: [3+2] Cycloaddition and Hydrolysis

The key cycloaddition step involves the in situ generation of the nitrile oxide from its hydroximoyl chloride precursor in the presence of a base, which then reacts with the terminal alkyne. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate

  • To a solution of 1-methyl-2-ethynylpyrrole (1.0 eq) in an appropriate solvent such as THF or dichloromethane, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

  • Slowly add a suitable base, for instance, triethylamine (1.2 eq), to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate.

Experimental Protocol: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Alternative Synthetic Route: β-Ketoester Condensation

This classical approach provides an alternative pathway.

G Target 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid Intermediate_Ester Ethyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate Target->Intermediate_Ester Hydrolysis BetaKetoester Ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate Intermediate_Ester->BetaKetoester Condensation with Hydroxylamine Precursors 1-Methyl-2-acetylpyrrole + Diethyl oxalate BetaKetoester->Precursors Claisen Condensation

Caption: Alternative retrosynthetic pathway.

Step 1: Synthesis of the β-Ketoester

A Claisen condensation between 1-methyl-2-acetylpyrrole and diethyl oxalate in the presence of a strong base like sodium ethoxide would yield the required β-ketoester, ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.

Step 2: Cyclization with Hydroxylamine

The synthesized β-ketoester is then reacted with hydroxylamine hydrochloride in a suitable solvent, which upon heating, will cyclize to form the isoxazole ring.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid, as described previously.

Physicochemical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Property Value Source
CAS Number 1326814-81-6[7]
Molecular Formula C9H8N2O3[7]
Molecular Weight 192.17 g/mol Calculated
Appearance White powder[7]

Table 1: Physical and Chemical Properties.

Analytical Techniques for Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the connectivity of the atoms and the overall structure. The chemical shifts and coupling constants of the pyrrole and isoxazole protons will be characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as vibrations from the aromatic rings.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activities and Screening Protocols

The pyrrolo-isoxazole scaffold is associated with a range of biological activities.[2] Based on this, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid could be a candidate for screening in several therapeutic areas.

Potential Therapeutic Targets
  • Neurodegenerative Diseases: Given the neuroprotective potential of similar compounds, screening against targets relevant to Alzheimer's or Parkinson's disease is warranted.[2]

  • Oncology: Many heterocyclic compounds, including isoxazole derivatives, exhibit anticancer properties.

  • Infectious Diseases: The antibacterial activity of the pyrrolo-isoxazole core suggests potential as a novel antibiotic.[2]

Proposed In Vitro Screening Cascade

G Start Synthesized Compound Cell_Viability Cytotoxicity Assay (e.g., MTT on various cell lines) Start->Cell_Viability Primary_Screening Primary Target-Based or Phenotypic Screening (e.g., Kinase Inhibition, Antibacterial MIC) Cell_Viability->Primary_Screening Hit_Validation Hit Validation (Dose-response, IC50/EC50 determination) Primary_Screening->Hit_Validation Selectivity Selectivity Profiling (Against related targets/cell lines) Hit_Validation->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot, Gene Expression Analysis) Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general workflow for in vitro biological evaluation.

Protocol: Preliminary Antibacterial Screening (MIC Determination)

  • Prepare a stock solution of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (antibiotic) and negative (vehicle) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a molecule with significant, yet underexplored, potential in medicinal chemistry. This guide has provided a comprehensive, albeit partially prospective, overview of its synthesis, characterization, and potential biological applications. The proposed synthetic routes, based on established chemical principles, offer a clear path to accessing this compound for further study. The outlined screening protocols provide a framework for elucidating its therapeutic potential.

Future research should focus on the successful synthesis and rigorous characterization of this molecule. Subsequent in-depth biological evaluation against a panel of relevant targets will be crucial in determining its value as a lead compound for drug discovery. Structure-activity relationship (SAR) studies, through the synthesis of analogs, will further refine its pharmacological profile and guide the development of more potent and selective therapeutic agents.

References

  • Heaney, F. (2012). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. European Journal of Organic Chemistry, 2012(16), 3043–3058.
  • (PubMed). Pyrrolo-isoxazole: a key molecule with diverse biological actions.
  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. PubMed Central.
  • Organic Chemistry Portal. (n.d.). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids.
  • ChemTube3D. (n.d.).
  • PubMed. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids.
  • ACS Publications. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry.
  • (ResearchGate). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • (ResearchGate).
  • Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • (ResearchGate). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). US5516912A - Method of preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(s)-pyrrolidinyl)isoxazoles.
  • Google Patents. (n.d.). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • ENAO Chemical Co, Limited. (n.d.). 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6.
  • PubChem. (n.d.). 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid.
  • Parchem. (n.d.). Methyl 5-(1-Methyl-2-pyrrolyl)
  • National Center for Biotechnology Information. (n.d.).
  • (ResearchGate).
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

An Application Note and In-Depth Protocol for the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the s...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is structured around a robust and efficient multi-step synthetic pathway, beginning with commercially available starting materials. The core of the synthesis involves a highly regioselective [3+2] cycloaddition reaction to construct the isoxazole ring. Each step is detailed with causality-driven explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The convergence of pyrrole and isoxazole scaffolds into a single molecular entity presents a compelling strategy for the exploration of novel chemical space in drug discovery. Isoxazole rings are key components in a variety of approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, valued for their metabolic stability and ability to act as bioisosteres for other functional groups.[1] Similarly, the pyrrole moiety is a fundamental structural unit in numerous biologically active natural products and pharmaceuticals. The target molecule, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS 1326814-81-6), combines these privileged heterocycles, offering a versatile building block for further chemical elaboration.

The synthetic strategy outlined herein is designed for efficiency and control, centering on the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[1][2] This powerful transformation is one of the most direct and reliable methods for constructing the isoxazole core.[1] Our approach generates the required nitrile oxide in situ from ethyl nitroacetate under basic conditions, which then reacts with a custom-synthesized 2-ethynyl-1-methylpyrrole partner. This method avoids the need to handle potentially unstable nitrile oxides directly and proceeds with high regioselectivity. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.

Overall Synthetic Workflow

The synthesis is accomplished via a four-step sequence starting from N-methylpyrrole. The workflow is designed to build complexity systematically, culminating in the target compound.

G cluster_0 Preparation of Precursors cluster_1 Core Synthesis & Final Step start N-Methylpyrrole acetyl Step 1: Friedel-Crafts Acylation (Intermediate I) 2-Acetyl-1-methylpyrrole start->acetyl Acetic Anhydride alkyne Step 2: Alkyne Formation (Intermediate II) 2-Ethynyl-1-methylpyrrole acetyl->alkyne 1. PCl5 2. NaNH2 cyclo Step 3: [3+2] Cycloaddition (Intermediate III) Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylate alkyne->cyclo Ethyl Nitroacetate, NaOH final Step 4: Saponification (Final Product) 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylic acid cyclo->final LiOH, H2O/THF Then HCl (aq)

Diagram 1: Overall synthetic workflow.

Mechanistic Insight: The [3+2] Cycloaddition

The key isoxazole-forming step is a base-catalyzed domino reaction between ethyl nitroacetate and the terminal alkyne. The base, sodium hydroxide, serves two roles: first, it deprotonates the ethyl nitroacetate to initiate the elimination of water, forming an in situ nitrile oxide dipole. Second, this highly reactive intermediate is immediately trapped by the alkyne dipolarophile in a [3+2] cycloaddition reaction. This concerted, pericyclic reaction is highly regioselective, leading specifically to the 3,5-disubstituted isoxazole isomer.[3][4][5]

G cluster_mechanism [3+2] Cycloaddition Mechanism nitroacetate Ethyl Nitroacetate nitrile_oxide [Nitrile Oxide Dipole] nitroacetate->nitrile_oxide - H2O (Base-catalyzed) transition_state Concerted Transition State nitrile_oxide->transition_state alkyne 2-Ethynyl-1-methylpyrrole alkyne->transition_state product Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylate transition_state->product Cyclization

Diagram 2: The key cycloaddition mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents such as phosphorus pentachloride and sodium amide are highly reactive and moisture-sensitive; handle with extreme care under an inert atmosphere.

Materials and Reagents
ReagentCAS NumberSupplier Suggestion
N-Methylpyrrole96-54-8Sigma-Aldrich
Acetic Anhydride108-24-7Alfa Aesar
Phosphorus Pentachloride (PCl₅)10026-13-8Sigma-Aldrich
Sodium Amide (NaNH₂)7782-92-5Sigma-Aldrich
Ethyl Nitroacetate626-35-7TCI Chemicals
Sodium Hydroxide (NaOH)1310-73-2Fisher Scientific
Lithium Hydroxide (LiOH)1310-65-2Sigma-Aldrich
Diethyl Ether (anhydrous)60-29-7Fisher Scientific
Dichloromethane (DCM)75-09-2VWR
Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-0Fisher Scientific
Protocol 1: Synthesis of 2-Acetyl-1-methylpyrrole (Intermediate I)

This procedure utilizes a Friedel-Crafts acylation to install an acetyl group onto the electron-rich N-methylpyrrole ring.[6]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpyrrole (8.11 g, 0.1 mol) and acetic anhydride (15.3 g, 0.15 mol).

  • Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and acetic acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 2-acetyl-1-methylpyrrole, can be purified by vacuum distillation to yield a colorless to light brown liquid.

ReagentM.W. ( g/mol )AmountMolesEquiv.
N-Methylpyrrole81.108.11 g0.11.0
Acetic Anhydride102.0915.3 g0.151.5
Expected Yield: 123.15~10.5 g~85%
Protocol 2: Synthesis of 2-Ethynyl-1-methylpyrrole (Intermediate II)

This two-step protocol converts the methyl ketone into a terminal alkyne. The first step forms a vinyl chloride, which is then subjected to double dehydrohalogenation.

  • Step 2A: Vinyl Chloride Formation

    • Setup: In a fume hood, equip a 250 mL flask with a stirrer and an inert gas (N₂ or Ar) inlet. Add anhydrous diethyl ether (100 mL) and cool to 0°C in an ice bath.

    • Addition: Carefully add phosphorus pentachloride (PCl₅) (23.0 g, 0.11 mol) in portions to the cold ether.

    • Reaction: Add a solution of 2-acetyl-1-methylpyrrole (12.3 g, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise to the PCl₅ suspension over 30 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

    • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Separate the organic layer, and wash it with cold water (2 x 50 mL) and saturated NaHCO₃ solution (50 mL). Dry over MgSO₄, filter, and evaporate the solvent. Use the crude vinyl chloride directly in the next step.

  • Step 2B: Elimination to Alkyne

    • Setup: In a 500 mL three-neck flask under an inert atmosphere, prepare a suspension of sodium amide (NaNH₂) (9.75 g, 0.25 mol) in 150 mL of anhydrous mineral oil or toluene.

    • Reaction: Heat the suspension to 110°C. Add the crude vinyl chloride from the previous step dropwise over 1 hour. A vigorous evolution of ammonia gas will be observed. Maintain the reaction at 110°C for 3 hours after the addition is complete.

    • Work-up: Cool the reaction to room temperature and very cautiously quench by the slow, dropwise addition of water. Extract the mixture with diethyl ether (3 x 75 mL).

    • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate carefully under reduced pressure. The product, 2-ethynyl-1-methylpyrrole, is a volatile liquid and should be purified by careful vacuum distillation.

Protocol 3: Synthesis of Ethyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate (Intermediate III)

This step employs a modern, efficient cycloaddition-condensation reaction.[5]

  • Setup: In a sealed pressure tube, combine 2-ethynyl-1-methylpyrrole (5.25 g, 50 mmol), ethyl nitroacetate (10.0 g, 75 mmol), ethanol (20 mL), and water (40 mL).

  • Reaction: To this mixture, add a 4 M aqueous solution of sodium hydroxide (NaOH) (1.25 mL, 5 mmol). Seal the tube tightly and place it in a preheated oil bath at 60°C. Stir vigorously for 16-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester as an oil or low-melting solid.[5]

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Ethynyl-1-methylpyrrole105.145.25 g50 mmol1.0
Ethyl Nitroacetate133.1010.0 g75 mmol1.5
NaOH (4 M aq.)40.001.25 mL5 mmol0.1
Expected Yield: 234.24~9.4 g~80%
Protocol 4: Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (Final Product)

The final step is a standard saponification of the ethyl ester to the target carboxylic acid.

  • Setup: Dissolve the ethyl ester from Protocol 3 (e.g., 9.4 g, 40 mmol) in a mixture of tetrahydrofuran (THF, 80 mL) and water (40 mL) in a 250 mL round-bottom flask.

  • Reaction: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.35 g, 80 mmol) to the solution. Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M hydrochloric acid (HCl). A white or off-white precipitate will form.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford the final product, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

ReagentM.W. ( g/mol )AmountMolesEquiv.
Ethyl Ester (Intermediate III)234.249.4 g40 mmol1.0
LiOH·H₂O41.963.35 g80 mmol2.0
Expected Yield: 206.18~7.8 g~95%

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available from: [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available from: [Link]

  • MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]

  • SciSpace. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]

  • LookChem. Cas 932-16-1,2-Acetyl-1-methylpyrrole. Available from: [Link]

  • ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • PubChem. 2-Acetyl-1-methylpyrrole. Available from: [Link]

Sources

Application

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid crystallization method

An In-Depth Technical Guide to the Crystallization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the crystallization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development and medicinal chemistry.[1][2][3][4] The purity and solid-state properties of such intermediates are paramount for the consistency and efficacy of final active pharmaceutical ingredients (APIs). Crystallization is a critical purification and particle engineering technique used to ensure high purity, control crystal morphology, and identify and select the desired polymorphic form.[5][6][7]

This document outlines the core principles, a detailed experimental protocol, troubleshooting advice, and characterization methods, grounding the practical steps in the physicochemical properties of the molecule.

Molecular Structure and Physicochemical Drivers of Crystallization

The propensity of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid to form a stable crystalline lattice is governed by its distinct structural features. Understanding these features is key to designing a successful crystallization protocol.

  • Carboxylic Acid Moiety (-COOH): This is the primary driver for strong, directional intermolecular interactions. The acidic proton and the two oxygen atoms can act as hydrogen bond donors and acceptors, respectively, leading to the formation of robust hydrogen-bonded dimers or chains, a common and favorable motif for the crystallization of carboxylic acids.[8][9]

  • Aromatic Heterocycles (Pyrrole and Isoxazole): The planar nature of these rings facilitates π-π stacking interactions, which contribute significantly to the overall lattice energy and the ordered packing of molecules in the crystal.[6][9]

  • Molecular Rigidity: The fused ring system provides a rigid molecular backbone, which is generally conducive to forming well-ordered crystals compared to more flexible molecules.[6]

A logical workflow for developing a crystallization process begins with understanding the material, selecting an appropriate solvent system, and systematically optimizing the conditions for crystal growth.

G cluster_0 Phase 1: Analysis & Screening cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Execution & Isolation cluster_3 Phase 4: Characterization A Crude Material Analysis (Purity, Impurity Profile) B Solubility Screening (Multiple Solvents) A->B informs C Select Optimal Solvent/Anti-Solvent System B->C D Optimize Parameters (Temperature, Concentration, Cooling Rate) C->D E Scale-Up & Execution (Dissolution, Cooling) D->E F Crystal Harvesting (Filtration, Washing, Drying) E->F G Purified Crystal Analysis (Purity, MP, PXRD, Morphology) F->G

Caption: General workflow for crystallization protocol development.

Core Experimental Protocol

This protocol provides a systematic approach to the crystallization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. The primary method described is cooling crystallization, which relies on the principle that the compound's solubility is significantly higher in a hot solvent than in a cold one.[5]

Part A: Solvent Selection and Screening

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.

Table 1: Candidate Solvents for Screening

Solvent ClassExample SolventsPolarityRationale
AlcoholsEthanol, IsopropanolPolar ProticCapable of hydrogen bonding with the carboxylic acid.
EstersEthyl AcetatePolar AproticGood balance of polarity for dissolving the compound.
KetonesAcetonePolar AproticStrong solvent, may require an anti-solvent.
EthersTetrahydrofuran (THF)Polar AproticOften a good solvent for heterocyclic compounds.
AromaticTolueneNon-polarMay be effective due to π-π interactions with the rings.
Aqueous MixturesEthanol/Water, Acetone/WaterVariableWater acts as an anti-solvent, useful for fine-tuning solubility.

Screening Protocol (Small Scale):

  • Place approximately 20-30 mg of crude material into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume. A high solubility at room temperature is generally undesirable.

  • For solvents that do not dissolve the material at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent until the solid dissolves completely.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid upon cooling.

Part B: Step-by-Step Crystallization Procedure
  • Dissolution: Place the crude 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid into an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[10] Using excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass or loose stopper and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing lattice.

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the precipitation of the product from the solution.

  • Inducing Crystallization (If Necessary): If no crystals form after cooling, supersaturation may need to be overcome. This can be achieved by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny, pure crystal of the target compound to the solution to act as a template for crystallization.

  • Harvesting the Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[10]

    • Ensure the filter paper is wetted with a small amount of the cold crystallization solvent before pouring the crystal slurry.

  • Washing the Crystal Cake:

    • With the vacuum disconnected, add a small amount of cold solvent over the crystals to wash away any residual soluble impurities adhering to their surface.

    • Reconnect the vacuum to draw the wash solvent through the filter cake. Repeat if necessary. Using cold solvent minimizes the loss of the desired product.[10]

  • Drying: Transfer the purified crystals from the filter paper to a watch glass. Dry them in a well-ventilated area (fume hood) or, for more efficient drying, in a vacuum oven at a temperature well below the compound's melting point.

Caption: Step-by-step crystallization workflow.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

ProblemObservationProbable Cause(s)Recommended Solution(s)
Oiling Out A cloudy, oily liquid separates from the solution instead of solid crystals.[10]The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated.Re-heat the mixture to dissolve the oil, add more solvent (10-20%), and allow it to cool more slowly. Alternatively, switch to a lower-boiling point solvent.
No Crystal Formation The solution remains clear even after prolonged cooling in an ice bath.The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching or seeding. If that fails, remove some solvent by gentle heating or under a stream of nitrogen and re-cool. Consider using a solvent/anti-solvent system.
Premature Crystallization Crystals form too quickly in the funnel during hot filtration.The apparatus was not sufficiently pre-heated; the solution cooled too rapidly.Use a stemless funnel. Pre-heat the filter funnel and receiving flask with hot solvent vapor before filtering. Add a small excess of hot solvent to the solution before filtering.
Poor Recovery The final yield of pure crystals is very low.Too much solvent was used during dissolution; the compound has significant solubility even in the cold solvent; crystals were washed with warm solvent.Ensure the absolute minimum amount of hot solvent is used. Cool the flask in an ice bath for a longer duration. Always wash the crystals with ice-cold solvent.

Characterization of the Final Product

After crystallization, it is essential to verify the purity, identity, and solid-state form of the material.

  • Melting Point: A sharp and narrow melting range is a reliable indicator of high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirms that the chemical structure of the compound is correct and that no solvent is trapped in the crystal lattice.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the target compound from any remaining impurities.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of the solid.[7] A consistent PXRD pattern is crucial for ensuring batch-to-batch reproducibility in pharmaceutical manufacturing.

By following this detailed guide, researchers can develop a robust and reproducible method for obtaining high-purity crystalline 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a critical step in the advancement of research and drug development programs.

References

  • University of Rochester, Department of Chemistry.
  • Westin, J.
  • Barnicki, S. D. (2003). Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Irvine.
  • Various Authors. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • University of Colorado Boulder, Department of Chemistry.
  • ENAO Chemical Co, Limited. 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6.
  • Ghorab, M. M., et al. (2025). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. PubMed.
  • Wroblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • Various Authors. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Medicinal and Chemical Sciences.
  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.
  • Various Authors. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • Chem-Impex. 5-Propyl-isoxazole-3-carboxylic acid.
  • Pan, M.-L., Luo, Y.-H., & Li, J.-F. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid.

Sources

Method

Application Notes and Protocols for the Cellular Investigation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring both a pyrrole and an isoxazole ring system.[1][2] While spec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring both a pyrrole and an isoxazole ring system.[1][2] While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, the isoxazole and pyrrole moieties are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological effects.[3][4] Derivatives of isoxazole-carboxylic acids have been investigated for numerous therapeutic applications, including as anti-inflammatory agents, enzyme inhibitors, and immunomodulators.[5][6][7][8] For instance, certain isoxazole derivatives have shown inhibitory effects on enzymes like xanthine oxidase or kinases, while others exhibit antimicrobial or immunoregulatory properties.[3][6][7]

This guide provides a comprehensive framework for the initial characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in common cell culture assays. The protocols herein are designed to establish a foundational understanding of its cytotoxic profile and to screen for potential anti-inflammatory activity, a common therapeutic area for related structures.[7]

Compound Characteristics and Preparation

Before initiating any cellular assay, it is critical to understand the physicochemical properties of the compound and prepare it correctly.

PropertyValue / InformationSource
CAS Number 1326814-81-6[1]
Molecular Formula C9H8N2O3[1]
Appearance White powder[1]
Purity >95%[1]
Storage Store at room temperature. For long-term storage, desiccate at 4°C.[1]
Solubility Soluble in methanol and other organic solvents like DMSO. Aqueous solubility is likely limited.[9]
Protocol 1: Preparation of Stock Solutions

The causality behind preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is to overcome the poor aqueous solubility of many small molecules. This allows for accurate and reproducible dilution into aqueous cell culture media, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5% v/v).

Materials:

  • 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Calculation: Determine the required mass of the compound to prepare a 10 mM stock solution. For C9H8N2O3 (MW: 192.17 g/mol ), this would be 1.92 mg per 1 mL of DMSO.

  • Weighing: Carefully weigh the powder in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Part 1: Foundational Analysis - Cytotoxicity Assessment

A primary and essential step in evaluating any new compound is to determine its effect on cell viability. This establishes the concentration range over which the compound is non-toxic, which is critical for interpreting results from subsequent functional assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 2: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest compound concentration, and "untreated control" wells with medium only.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat Cells with Compound incubate1->treat dilute Prepare Serial Dilutions dilute->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read Data Analysis (IC50) Data Analysis (IC50) read->Data Analysis (IC50)

Workflow for determining cytotoxicity using the MTT assay.

Part 2: Functional Screening - Anti-Inflammatory Activity

Given that many isoxazole derivatives possess anti-inflammatory properties, a logical next step is to screen for this activity.[7][8] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a strong inflammatory response, including the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Protocol 3: Measurement of TNF-α Production in LPS-Stimulated Macrophages

Principle: This protocol assesses the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α. An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

  • Mouse TNF-α ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours prior to stimulation. This pre-incubation allows the compound to enter the cells and potentially interact with its target.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include the following controls:

    • Negative Control: Cells with medium only (no compound, no LPS).

    • Vehicle Control: Cells treated with DMSO and LPS.

    • Positive Control: Cells treated with LPS only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at low speed (300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store supernatants at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit. Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards provided in the kit.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Normalize the data by expressing TNF-α production as a percentage of the LPS-only positive control.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 5-(1-Methyl-2-pyrrolyl) isoxazole-3-carboxylic acid Compound->IKK Potential Inhibition? DNA DNA NFkB_nuc->DNA Binds Promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription

Hypothetical mechanism: Inhibition of the NF-κB signaling pathway.

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. In the MTT assay, the inclusion of untreated and vehicle controls ensures that any observed cytotoxicity is due to the compound itself and not the solvent. In the TNF-α assay, the positive (LPS only) and negative (no LPS) controls are essential to confirm that the inflammatory response is robust and that the compound's effect is specific to the stimulated pathway. A lack of response in the positive control would invalidate the experiment. Consistent results across multiple biological replicates are necessary to ensure the trustworthiness of the findings.

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. By first establishing a non-toxic concentration range and then screening for anti-inflammatory properties, researchers can efficiently gather preliminary data on the compound's biological activity. Positive results, such as the dose-dependent inhibition of TNF-α production, would warrant further investigation into the specific molecular mechanism, potentially through kinase profiling assays or Western blot analysis of key signaling proteins in the NF-κB pathway. These foundational assays are the gateway to understanding the therapeutic potential of this novel molecule.

References

  • 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6. ENAO Chemical Co., Ltd. Link

  • Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate (Cas 918946-37-9). Parchem. Link

  • 5-Methyl-4-Isoxazole Carboxylic Acid. Noble Intermediates. Link

  • 5-Propyl-isoxazole-3-carboxylic acid. Chem-Impex. Link

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Link

  • 5-Methylisoxazole-3-carboxylic acid. Sigma-Aldrich. Link

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed, European Journal of Medicinal Chemistry. Link

  • 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Smolecule. Link

  • SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. PubMed, Acta Poloniae Pharmaceutica. Link

  • (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. PubMed, Journal of Pharmacology and Experimental Therapeutics. Link

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed, Organic Letters. Link

  • 5-Methyl-isoxazole-3-carboxylic acid hydrazide. Chem-Impex. Link

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed, Journal of Medicinal Chemistry. Link

  • 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid. Santa Cruz Biotechnology. Link

  • 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid. PubChem. Link

Sources

Application

Topic: Comprehensive Analytical Characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

An Application Note from Gemini Analytical AUDIENCE: Researchers, scientists, and drug development professionals. ABSTRACT: This application note provides a detailed, multi-technique protocol for the comprehensive analyt...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Analytical

AUDIENCE: Researchers, scientists, and drug development professionals.

ABSTRACT: This application note provides a detailed, multi-technique protocol for the comprehensive analytical characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS No. 1326814-81-6). Nitrogen-containing heterocyclic compounds, such as those containing pyrrole and isoxazole cores, are foundational scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Rigorous characterization is therefore a critical step in drug discovery and development to confirm chemical identity, establish purity, and ensure consistency. We present an integrated workflow employing High-Performance Liquid Chromatography (HPLC) for purity assessment, complemented by a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for unambiguous structural elucidation. This guide is designed to be a practical resource, explaining the causality behind methodological choices and providing robust, step-by-step protocols for immediate laboratory implementation.

Molecular Structure and Physicochemical Properties

The subject of this guide is 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Its structure comprises a central isoxazole ring linked to a 1-methylpyrrole moiety at the 5-position and a carboxylic acid at the 3-position. This arrangement creates a conjugated system with distinct chemical properties that are probed by the techniques described herein.

PropertyValueSource
Chemical Formula C₉H₈N₂O₃[4]
Molecular Weight 192.17 g/mol Calculated
CAS Number 1326814-81-6[4]
Appearance White powder (typical)[4]

The Integrated Analytical Workflow

A comprehensive characterization does not rely on a single technique. Instead, it is an integrated process where orthogonal methods are used to build a complete and validated profile of the compound. The workflow begins with assessing purity via chromatography, followed by definitive structural confirmation using a combination of spectroscopic methods.

G cluster_start cluster_purity Purity & Identity Assessment cluster_structure Structural Elucidation cluster_final Compound Synthesized Compound 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylic acid HPLC HPLC-UV (Purity, Quantification) Compound->HPLC Primary Screen HRMS HRMS (Elemental Formula) Compound->HRMS Confirm Mass NMR NMR (1H, 13C, 2D) (Connectivity, Skeleton) Compound->NMR Confirm Structure FTIR FTIR (Functional Groups) Compound->FTIR Confirm Functional Groups LCMS LC-MS (Impurity Identification) HPLC->LCMS If impurities > 0.1% Report Certificate of Analysis (Structure, Purity, Identity Confirmed) HPLC->Report HRMS->Report NMR->Report FTIR->Report

Figure 1: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of small-molecule drug candidates. For an acidic compound like 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5][6] The acidic nature of the molecule means its retention will be sensitive to the pH of the mobile phase. Adding an acid modifier (like formic or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and improved peak shape on a C18 column.[7] UV detection is ideal due to the conjugated aromatic system, which should exhibit strong chromophoric activity.[8][9]

Protocol: Purity Assessment by RP-HPLC

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Formic Acid (FA), analytical grade.

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of ACN and Water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan with DAD to find λmax).

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN w/ 0.1% FA)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. The acceptance criterion is typically ≥95% for research-grade compounds.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy provides the definitive evidence for the molecular structure. Each technique offers complementary information, which, when combined, leaves no ambiguity as to the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[10]

  • ¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see signals for the three pyrrole protons, the isoxazole proton, the N-methyl protons, and the acidic carboxylic acid proton.

  • ¹³C NMR provides information on the carbon skeleton. The number of signals confirms the number of unique carbon atoms, and their chemical shifts indicate their functional type (e.g., C=O, aromatic C, aliphatic C).[11]

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will dissolve the compound and, crucially, its exchangeable carboxylic acid proton will be observable as a broad singlet.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Expected NMR Data Summary

Assignment¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - PredictedNotes
COOH~13.0 (broad s)~162The acidic proton is highly deshielded and often broad.
Isoxazole C4-H~7.0 - 7.5 (s)~98A singlet in the aromatic region.[12][13]
Pyrrole H3', H4', H5'~6.2 - 7.0 (m)~110 - 130Complex multiplet pattern characteristic of a 2-substituted pyrrole.
N-CH₃~3.8 - 4.0 (s)~36Singlet, deshielded by the nitrogen atom.
Isoxazole C3-~158Carbon bearing the carboxylic acid.
Isoxazole C5-~170Carbon attached to the pyrrole ring.
Pyrrole C2'-~125Carbon attached to the isoxazole ring.
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the exact molecular weight of a compound, which is a fundamental characteristic.[14] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition by measuring the mass-to-charge ratio (m/z) to four or more decimal places, providing strong evidence for the chemical formula.[15] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be readily ionized in either positive mode ([M+H]⁺) or negative mode ([M-H]⁻) due to the presence of basic nitrogen atoms and an acidic carboxylic acid group.

Protocol: HRMS Analysis

  • Instrumentation: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition Parameters (Negative Ion Mode - Recommended for Carboxylic Acids):

    • Ionization Mode: ESI⁻.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): As per instrument recommendation.

    • Source Temperature: 100-120 °C.

  • Data Analysis:

    • Identify the peak corresponding to the deprotonated molecule, [M-H]⁻.

    • Compare the experimentally measured exact mass with the theoretical exact mass calculated for the formula C₉H₇N₂O₃⁻. The mass difference should be less than 5 ppm.

Expected Mass Spectrometry Data

IonFormulaCalculated Exact MassExpected m/z
[M-H]⁻C₉H₇N₂O₃⁻191.0462191.0462
[M+H]⁺C₉H₉N₂O₃⁺193.0608193.0608
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[16] For this compound, FTIR is invaluable for confirming the presence of the carboxylic acid, which has highly characteristic absorption bands. The very broad O-H stretch and the sharp, strong C=O stretch are often sufficient to identify this group unambiguously.[17][18] Additional peaks will correspond to the C=N and C=C bonds within the heterocyclic rings.

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeSource
2500 - 3300Carboxylic Acid O-HStretch (very broad)[17]
~1710Carboxylic Acid C=OStretch (strong, sharp)[17][18]
1600 - 1450C=N and C=CRing stretching[14]
1320 - 1210C-OStretch[18]
~900Carboxylic Acid O-HOut-of-plane bend (broad)[18]

Complementary Data Relationships

The power of this multi-technique approach lies in how the data from each analysis validates the others. The molecular formula from HRMS is confirmed by the integration and signal counts in ¹H and ¹³C NMR. The functional groups identified by FTIR are consistent with the chemical environments observed in the NMR spectra.

G HRMS HRMS Formula: C₉H₈N₂O₃ MW: 192.17 Structure Confirmed Structure 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylic acid HRMS->Structure Confirms Elemental Composition NMR NMR ¹H: 8 Protons ¹³C: 9 Carbons Connectivity: Pyrrole-Isoxazole-COOH NMR->HRMS Signal counts match formula NMR->Structure Defines Atomic Connectivity FTIR FTIR O-H stretch (broad) C=O stretch (~1710 cm⁻¹) C=N, C=C stretches FTIR->NMR Functional groups match chemical shifts FTIR->Structure Confirms Functional Groups

Figure 2: Interrelation of spectroscopic data for structural confirmation.

Conclusion

The analytical characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid requires a systematic and orthogonal approach. By integrating RP-HPLC for purity analysis with HRMS, NMR, and FTIR for structural elucidation, a complete and reliable data package can be generated. The protocols and expected data presented in this application note provide a robust framework for scientists to confidently verify the identity, purity, and structure of this and similar heterocyclic compounds, ensuring data integrity for subsequent research and development activities.

References

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  • Jaworska, M., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

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  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. Retrieved from [Link]

  • Guarracino, D., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(8), 709-720. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

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  • Stalińska, J., et al. (2022). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 27(11), 3416. Retrieved from [Link]

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Sources

Method

Application Notes & Protocols: Comprehensive NMR Spectroscopic Analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid using advanced Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and conformational analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. The causality behind experimental choices, from solvent selection to parameter optimization, is explained to empower researchers in obtaining high-fidelity data. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Scientific Context

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring linked to an isoxazole-3-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Unambiguous structural verification is the cornerstone of any chemical research, and NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution.

The structural complexity of this molecule—containing two distinct aromatic rings, multiple quaternary carbons, and an exchangeable acidic proton—necessitates a multi-faceted NMR approach. Simple 1D spectra are insufficient for complete assignment. Therefore, a suite of 2D NMR experiments is required to piece together the molecular puzzle, confirm connectivity, and probe the molecule's preferred three-dimensional conformation. This guide provides the field-proven insights and step-by-step protocols to achieve a complete and confident characterization.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Experimental Workflow: From Sample to Structure

A systematic approach is crucial for efficient and accurate NMR analysis. The workflow involves careful sample preparation followed by a hierarchical series of NMR experiments, where the results of simpler experiments inform the setup of more complex ones.

Caption: A systematic workflow for the complete NMR characterization of the target molecule.

Detailed Protocols and Methodologies

Protocol 1: Sample Preparation

The choice of solvent is the first critical decision. It dictates which protons are observable and influences chemical shifts.

  • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its primary advantage is its ability to form hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and allowing it to be observed as a broad singlet.[1][2] In contrast, solvents like chloroform-d (CDCl₃) often contain trace amounts of water, leading to rapid exchange and the disappearance of the -COOH signal.[3]

Step-by-Step Procedure:

  • Weigh approximately 5-10 mg of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid into a clean, dry vial.

  • Add ~0.6 mL of high-purity DMSO-d₆ (≥99.96% D).

  • Vortex the sample for 30 seconds or until the solid is fully dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Validation Step: To confirm the identity of the acidic proton later, prepare a small amount of D₂O. After acquiring the initial ¹H spectrum, one drop can be added to the NMR tube, the sample shaken, and the spectrum re-acquired to observe the disappearance of the -COOH signal.[1][4]

Protocol 2: 1D NMR Data Acquisition

These foundational experiments provide the initial census of all proton and carbon environments in the molecule.

Experiment Parameter Recommended Value Justification
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans (NS)16Sufficient for good signal-to-noise (S/N) on a 5-10 mg sample.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of most protons.
Spectral Width (SW)20 ppmEnsures observation of all signals, including the downfield -COOH proton.
¹³C{¹H} NMR Pulse Programzgpg30Standard power-gated proton decoupling.
Number of Scans (NS)1024Required due to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay (D1)2.0 sStandard delay; may need to be increased for full quantitation of quaternary carbons.
Spectral Width (SW)240 ppmCovers the full range of organic carbon chemical shifts.
DEPT-135 Pulse Programdept135Standard DEPT-135 pulse sequence.
Parameters(As per ¹³C)Used to differentiate CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.
Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are essential to establish the bonding framework and spatial relationships within the molecule.[5][6]

Experiment Purpose Key Parameters What to Look For
¹H-¹H COSY Identifies coupled protons (typically 2-3 bonds apart).NS=8, D1=1.5sCross-peaks between adjacent protons on the pyrrole ring (H3'-H4', H4'-H5').
¹H-¹³C HSQC Correlates each proton directly to its attached carbon.[7]NS=4, D1=1.5sOne cross-peak for each C-H bond (e.g., H4 to C4, N-CH₃ protons to its carbon).
¹H-¹³C HMBC Shows long-range correlations (2-3 bonds) between protons and carbons.[7]NS=16, D1=1.5s, Long-range J-coupling delay optimized for 8 Hz.Crucial for connecting fragments: H4 to C5 & C3; H5' to C5; N-CH₃ protons to C2'.
¹H-¹H NOESY Identifies protons that are close in space (<5 Å), irrespective of bonding.[8][9]NS=32, D1=2.0s, Mixing time = 500-800 ms.Cross-peaks between H5' (pyrrole) and H4 (isoxazole) would indicate their spatial proximity and inform on the conformation.

Data Interpretation and Structural Elucidation

Predicted Chemical Shifts and Assignments

Based on established literature for the constituent heterocyclic rings and the carboxylic acid functional group, we can predict the approximate chemical shifts.[1][10][11]

Atom Signal Type Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Rationale / Key Correlations
COOH -COOH12.0 - 13.5 (broad s)160 - 165Highly deshielded acidic proton, disappears with D₂O.[1][12] Carbonyl carbon. HMBC from H4.
C3-Isoxazole Quaternary C-158 - 162Quaternary carbon of the isoxazole ring.
H4/C4-Isoxazole CH6.8 - 7.2 (s)100 - 105Isolated proton on the isoxazole ring. HMBC to C3, C5, and COOH carbon.
C5-Isoxazole Quaternary C-168 - 172Quaternary carbon linking the two rings. HMBC from H4 and H5'.
N-CH₃ CH₃3.8 - 4.0 (s)35 - 38N-methyl group on the pyrrole. HMBC to C2' and C5'.
H3'/C3'-Pyrrole CH6.2 - 6.4 (dd)110 - 114Pyrrole proton adjacent to the unsubstituted carbon. COSY to H4'.
H4'/C4'-Pyrrole CH6.0 - 6.2 (t)108 - 112Pyrrole proton coupled to both H3' and H5'. COSY to H3' and H5'.
H5'/C5'-Pyrrole CH6.8 - 7.0 (dd)125 - 130Pyrrole proton deshielded by the adjacent isoxazole ring. COSY to H4'.
C2'-Pyrrole Quaternary C-130 - 135Quaternary carbon linking the pyrrole to the isoxazole. HMBC from H3', H4', and N-CH₃.
Visualizing Key Structural Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for elucidating the overall structure by connecting the individual spin systems. Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space information critical for conformational analysis.[13]

Caption: Key HMBC (red) and NOESY (green) correlations for structural and conformational analysis.

Interpretation of Key Correlations:

  • HMBC (Connectivity): A crucial correlation is expected from the isoxazole proton H4 to the pyrrole-linked carbon C5, and also from the pyrrole proton H5' to the same C5 carbon. This three-bond correlation unambiguously establishes the C5-C5' linkage between the two rings. Further, correlations from the N-CH₃ protons to C2' confirm the position of the methyl group.

  • NOESY (Conformation): The molecule has rotational freedom around the C5-C5' single bond. A NOESY cross-peak between the pyrrole H5' and the isoxazole H4 would be definitive proof that the lowest energy conformation places these two protons in close spatial proximity. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between them (I ∝ 1/r⁶), making it a very sensitive probe of conformation.[8]

Conclusion

The protocols and analytical strategies detailed in this guide provide a robust framework for the complete NMR characterization of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. By systematically applying 1D and 2D NMR techniques, researchers can move beyond simple spectral fingerprinting to achieve unambiguous assignment of all proton and carbon resonances, confirm the covalent bonding network, and gain valuable insight into the molecule's preferred 3D conformation in solution. This level of detailed structural analysis is indispensable for establishing structure-activity relationships and advancing the development of novel chemical entities.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Journal of Chemical Education. Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Current Organic Chemistry. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • YouTube. What Is NOESY NMR? - Chemistry For Everyone. [Link]

  • ResearchGate. Reference-free NOE NMR analysis. [Link]

  • Chemical Science. Reference-free NOE NMR analysis. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

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Application

mass spectrometry analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

An Application Guide for the Quantitative and Qualitative Analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid using Mass Spectrometry Authored by: Senior Application Scientist, Advanced Analytical Technologies...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative and Qualitative Analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid using Mass Spectrometry

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Recognizing the importance of robust analytical methods, this document details optimized protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation. We emphasize the rationale behind methodological choices, from ionization source selection to fragmentation analysis, to equip researchers with the expertise to develop self-validating and reliable assays. This guide is intended for scientists and professionals engaged in drug discovery, metabolomics, and synthetic chemistry who require accurate characterization and quantification of novel small molecules.

Introduction and Analytical Rationale

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a multi-functionalized heterocyclic compound. The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its role in modulating biological activity.[1] Similarly, the pyrrole ring is a core structure in a vast number of natural products and synthetic drugs.[3] The presence of a carboxylic acid group significantly influences the molecule's physicochemical properties, particularly its polarity and ionizability, which are critical considerations for mass spectrometry method development.[4][5]

Accurate and sensitive analysis of such molecules is paramount for pharmacokinetic studies, metabolite identification, and purity assessment in drug discovery pipelines.[6] Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6][7] This guide focuses on electrospray ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules, to generate intact molecular ions for subsequent fragmentation and analysis.[6][8]

Analyte Physicochemical Properties

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method.[9][10] The structure of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid dictates the optimal approach for its analysis.

  • Chemical Structure:

    
    Image generated based on IUPAC name.
    
  • Key Properties Table:

PropertyValueSignificance for MS Analysis
Molecular Formula C₉H₈N₂O₃Determines the elemental composition and nominal mass.
Monoisotopic Mass 192.0535 DaThe exact mass of the most abundant isotope; crucial for high-resolution mass spectrometry (HRMS) identification.
Key Functional Groups Carboxylic Acid, Isoxazole, Pyrrole, N-MethylThe carboxylic acid group is acidic and readily deprotonates, making negative ion mode ESI highly favorable.[11][12] The nitrogen atoms in the heterocyclic rings are basic and can be protonated in positive ion mode.
Polarity HighThe presence of the carboxylic acid and two heteroatoms makes the molecule polar. This dictates the choice of LC conditions, favoring reversed-phase chromatography with aqueous mobile phases or HILIC.[13]

Core Principles of the MS Method

Ionization: Negative vs. Positive Mode

The choice of ionization polarity is the most critical parameter for this analyte.

  • Negative Ion Mode (Recommended): The carboxylic acid group has a low pKa, making it easy to deprotonate. In the ESI source, it will readily form a stable [M-H]⁻ ion (m/z 191.0462). This process is highly efficient, typically resulting in excellent sensitivity and a clean baseline.[14]

  • Positive Ion Mode: The nitrogen atoms on the pyrrole and isoxazole rings can be protonated to form an [M+H]⁺ ion (m/z 193.0611). While feasible, this pathway may be less efficient than deprotonation. It is also common for carboxylic acids to form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 215.0434), which can complicate spectra.[8][15]

Fragmentation (MS/MS): Predicting the Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[6]

  • [M-H]⁻ Fragmentation: Collision-induced dissociation (CID) of the deprotonated molecule (m/z 191.0) is predicted to follow a highly characteristic pathway. The primary fragmentation will be the neutral loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate anion. This decarboxylation is a classic fragmentation route for ionized carboxylic acids and results in a stable, high-intensity product ion at m/z 147.0430.[11][16]

  • [M+H]⁺ Fragmentation: The fragmentation of the protonated molecule (m/z 193.1) is expected to be more complex. Potential pathways include the cleavage of the weak N-O bond in the isoxazole ring, loss of water (H₂O, 18.0 Da) from the carboxylic acid, or cleavage at the bond connecting the two heterocyclic rings.[3][17]

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the analysis. The overall workflow is designed to be robust and reproducible.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Standards (Serial Dilution in 50:50 ACN:H₂O) A->B D 4. LC Separation (C18 Reversed-Phase) B->D C 3. Sample Matrix Spike (For complex samples, e.g., plasma) C->D E 5. ESI Ionization (Negative Ion Mode) D->E F 6. MS/MS Analysis (MRM: 191.0 -> 147.0) E->F G 7. Peak Integration & Quantification F->G H 8. Structural Confirmation (Full Scan & Product Ion Spectra) F->H

Caption: Experimental workflow from sample preparation to data analysis.

Protocol 1: Sample and Standard Preparation

Causality: This protocol is designed for a reference standard. For biological matrices, a protein precipitation or solid-phase extraction step would be necessary prior to step 3 to remove interferences.[7][10] The use of 50:50 acetonitrile:water as the final diluent ensures compatibility with the initial reversed-phase mobile phase conditions, promoting good peak shape.[9]

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh ~1.0 mg of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid standard.

    • Dissolve in 1.0 mL of LC-MS grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for >1 month at -20°C.

  • Prepare Intermediate Stock (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of 50:50 (v/v) LC-MS grade acetonitrile:water. Vortex to mix.

  • Prepare Calibration Curve Standards (e.g., 0.1 to 1000 ng/mL):

    • Perform serial dilutions from the 10 µg/mL intermediate stock using 50:50 acetonitrile:water as the diluent.

    • Transfer final solutions to autosampler vials for analysis.

Protocol 2: LC-MS/MS System Configuration and Data Acquisition

Causality: A C18 column is selected as the standard for moderately polar small molecules.[14] The gradient elution allows for the separation of the analyte from potential impurities and matrix components. Formic acid is added to the mobile phase to act as a proton source, which aids in positive mode ionization and can improve peak shape even in negative mode by controlling secondary ionic interactions.[18] MRM is used for quantification due to its superior sensitivity and selectivity over full scan methods.[6]

A. Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B (0 min) -> 95% B (5 min) -> 95% B (6 min) -> 5% B (6.1 min) -> 5% B (8 min)

B. Mass Spectrometry Parameters

ParameterNegative ESI SettingPositive ESI Setting
MS System Agilent 6470 Triple Quadrupole or equivalentAgilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI NegativeESI Positive
Gas Temp. 300 °C300 °C
Gas Flow 8 L/min8 L/min
Nebulizer 40 psi40 psi
Sheath Gas Temp. 350 °C350 °C
Sheath Gas Flow 11 L/min11 L/min
Capillary Voltage 3500 V4000 V
MRM Transition (Quant) 191.0 -> 147.0 193.1 -> [Optimize]
MRM Transition (Qual) 191.0 -> [Optimize]193.1 -> [Optimize]
Fragmentor 135 V135 V
Collision Energy 15 V[Optimize, start at 20 V]

Data Interpretation and Expected Results

Quantitative Analysis (Negative Mode)

The primary analysis will rely on the MRM transition m/z 191.0 → 147.0 . A calibration curve should be constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in unknown samples is determined by interpolating their peak areas from this curve. A linear regression with a correlation coefficient (r²) > 0.99 is expected.

Qualitative Analysis and Fragmentation Confirmation

To confirm the identity of the analyte, a product ion scan (PIS) should be performed on the precursor ions in both polarities. The resulting spectra should be consistent with the predicted fragmentation pathways.

G cluster_neg Negative Ion Mode Fragmentation cluster_pos Positive Ion Mode Fragmentation M_H [M-H]⁻ m/z 191.0462 Frag1_neg [M-H-CO₂]⁻ m/z 147.0430 M_H->Frag1_neg - CO₂ (44.00 Da) M_H_pos [M+H]⁺ m/z 193.0611 Frag1_pos Possible Fragment (e.g., Isoxazole Ring Cleavage) M_H_pos->Frag1_pos Neutral Loss 1 Frag2_pos Possible Fragment (e.g., Loss of H₂O) M_H_pos->Frag2_pos Neutral Loss 2

Caption: Predicted primary fragmentation pathways in negative and positive ESI modes.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, the following checks are recommended:

  • Linearity: Analyze a calibration curve over the desired concentration range.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days.

  • Selectivity: Monitor for interfering peaks in blank matrix samples.

  • Internal Standard: For analyses in complex biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended to account for matrix effects and variations in extraction recovery.

References

  • Audier, H. E., et al. (1967). Mass spectrometry of oxazoles. Organic Mass Spectrometry. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. JASMS. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Pira, O., et al. (2018). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Gika, H. G., & Theodoridis, G. A. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.
  • MDPI. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available at: [Link]

  • Universitat Politècnica de València. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. UPV. Available at: [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ESI(−)‐MS/MS of the ion‐molecule reactions between the carboxylic acid‐tagged carbene. Retrieved from [Link]

  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Retrieved from [Link]

  • Chiarotto, I., et al. (2022).
  • National Institutes of Health. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Atmospheric Measurement Techniques. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Available at: [Link]

  • Atmospheric Measurement Techniques. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation (PDF). Available at: [Link]

  • National Institutes of Health. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. PubChem. Retrieved from [Link]

  • Mass Spectral Fragmentation Pathways. (2016, April 5). YouTube. Retrieved from [Link]

  • National Institutes of Health. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Purification of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid: A Detailed Method and Protocol

An Application Note for Drug Development Professionals Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(1-Me...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The inherent acidic nature of the carboxylic acid moiety, combined with the aromatic character of the pyrrole and isoxazole rings, necessitates precise control over mobile phase pH to achieve optimal retention and peak symmetry. This guide provides a comprehensive, step-by-step protocol, from method development principles to post-purification analysis, designed for researchers, scientists, and process chemists. We detail the scientific rationale behind column selection, mobile phase optimization, and fraction collection strategies to ensure high purity and recovery of the target compound.

Introduction and Scientific Principles

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a complex heterocyclic molecule featuring both ionizable and hydrophobic functionalities. The purification of such compounds from crude synthetic mixtures is a critical step in the drug development pipeline, as purity directly impacts downstream biological assays and safety profiles. Derivatives of isoxazole and pyrrole are prevalent in medicinal chemistry, known for a wide range of biological activities.[1]

The primary challenge in the chromatography of this molecule is managing the carboxylic acid group. In reversed-phase HPLC, analyte retention is governed by hydrophobic interactions with the non-polar stationary phase.[2] The ionization state of the carboxylic acid group, which is dependent on the mobile phase pH, critically influences the molecule's overall polarity and, consequently, its retention time.

  • At a pH above its pKa , the carboxylic acid group is deprotonated (anionic, -COO⁻), making the molecule more polar and resulting in poor retention on a non-polar stationary phase like C18.

  • At a pH below its pKa , the group is protonated (neutral, -COOH), rendering the molecule less polar and significantly increasing its retention.

Therefore, the core principle of this method is ion suppression . By maintaining a low mobile phase pH (typically between 2 and 4), we ensure the carboxylic acid remains in its neutral, more hydrophobic form, allowing for effective separation based on the molecule's core structure.[2]

Chromatographic Method Development Strategy

The development of a successful purification method involves the systematic optimization of several key parameters.

Stationary Phase (Column) Selection

The choice of HPLC column is fundamental to achieving the desired separation.[3][4]

  • Primary Choice (C18): An octadecylsilane (C18) column is the most versatile and widely used stationary phase in reversed-phase chromatography, offering excellent retention for a broad range of hydrophobic compounds.[5] For this application, a high-purity, end-capped C18 column is recommended to minimize undesirable secondary interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.[3]

  • Alternative Options: If selectivity issues arise with co-eluting impurities, alternative phases such as C8 (less retentive) or Phenyl (offering different selectivity for aromatic compounds) can be explored.[4] Given the target molecule's polarity, specialized aqueous-compatible phases (like an AQ-C18) could also be considered to prevent phase collapse if highly aqueous mobile phases are required.[5]

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[6][7]

  • Aqueous Phase (Solvent A): This phase must control the pH. A solution of 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water is recommended. These acidic modifiers effectively lower the pH to ~2.5, ensuring complete ion suppression of the carboxylic acid.[2] TFA also acts as an ion-pairing agent, which can further improve peak shape for any potentially basic sites on the heterocyclic rings.

  • Organic Phase (Solvent B): Acetonitrile (ACN) is the preferred organic solvent due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at low wavelengths.[8] Methanol (MeOH) is a suitable, cost-effective alternative.

  • Elution Mode (Gradient): For purification of a crude sample with unknown impurities, a gradient elution is superior to an isocratic method.[9] A gradient run, starting with a low percentage of organic solvent and gradually increasing, ensures that compounds with a wide range of polarities are eluted efficiently, resulting in sharper peaks and shorter run times.

Detector Settings

The presence of conjugated pyrrole and isoxazole rings suggests strong ultraviolet (UV) absorbance.[10][11][12] A photodiode array (PDA) detector is ideal for determining the absorbance maximum (λ-max) during an initial analytical run. If a PDA is unavailable, monitoring at wavelengths between 254 nm and 280 nm is a logical starting point.

Detailed Purification Protocol

This protocol is designed for a preparative HPLC system. All solvents and reagents should be of HPLC grade or higher.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a binary pump, autosampler (or manual injector), column oven, and a UV/PDA detector.

  • Fraction Collector: Automated fraction collector triggered by time or detector signal.[13]

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile and ultrapure Water.

  • Reagents: Trifluoroacetic Acid (TFA).

  • Sample Preparation: 0.22 µm or 0.45 µm syringe filters.[14]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Crude Sample Solution: Accurately weigh the crude 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or a mixture of Mobile Phase A/B). The final concentration should be carefully chosen to avoid column overloading. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[15][16]

HPLC Method Parameters

The following parameters provide a robust starting point and should be optimized as needed.

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale, offering good resolution and capacity.
Mobile Phase A 0.1% TFA in WaterSuppresses ionization of the carboxylic acid for better retention.[2]
Mobile Phase B 0.1% TFA in AcetonitrileElutes the compound from the column.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column; adjust based on system pressure.
Column Temp. 30 °CImproves peak shape and ensures reproducible retention times.
Detection UV at 265 nm (or λ-max)Expected absorbance region for the heterocyclic rings.[10][11]
Injection Vol. 1-5 mLDependent on sample concentration and column capacity.
Gradient Program 0-5 min: 10% BInitial hold to allow binding.
5-35 min: 10% to 90% BLinear gradient to elute compounds of varying polarity.
35-40 min: 90% BColumn wash to remove strongly retained impurities.
40-45 min: 10% BRe-equilibration for the next run.
Purification Workflow

The overall workflow from sample preparation to the isolation of the pure compound is a systematic process.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Post-Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Crude Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation (0.1% TFA in H2O/ACN) SystemEquil System Equilibration (10% B @ 20 mL/min) MobilePhase->SystemEquil SystemEquil->Injection Separation Gradient Separation on C18 Injection->Separation Detection UV Detection (265 nm) Separation->Detection Collection Peak-Based Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: HPLC purification workflow from sample preparation to final product.

Step-by-Step Protocol
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample of the dissolution solvent (e.g., DMSO) to identify any system-related or solvent peaks.

  • Sample Injection: Inject the filtered crude sample solution onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Use a peak-based collection method, setting a UV signal threshold to automatically trigger the fraction collector when the target peak begins to elute and stop it after the peak returns to baseline.[17] Ensure the system's fraction delay time is correctly calibrated to account for the volume between the detector and the collection valve.

  • Post-Purification Analysis: After the purification run, analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm the purity and identify the fractions containing the desired compound.

  • Pooling and Solvent Removal: Combine the fractions that meet the required purity specifications. Remove the organic solvent (acetonitrile) and water using a rotary evaporator. The remaining TFA can be removed by lyophilization (freeze-drying) or by performing a liquid-liquid extraction if the compound is stable.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparative HPLC purification of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. By employing the principle of ion suppression with an acidic mobile phase and a standard C18 stationary phase, this method achieves efficient separation and allows for the recovery of a high-purity product. The outlined workflow and parameters serve as a robust starting point for researchers and can be adapted for structurally similar acidic heterocyclic compounds, accelerating the drug discovery and development process.

References

  • Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. LabRulez LCMS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]

  • LCGC. (2013). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Retrieved from [Link]

  • Hawach Scientific. (2023). Selection Guide for HPLC Columns. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]

  • Separation Science. (2023). Developing Strategies for Preparative HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Royal Society of Chemistry. (1958). The light absorption of pyrroles. Part I. Ultraviolet spectra. Journal of the Chemical Society. Retrieved from [Link]

  • Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. Retrieved from [Link]

  • Shimadzu. (2024). Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Determining the Antimicrobial Activity of Novel Isoxazoles

<_Step_2> Introduction The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial properties.[1][2][3][4] The emergenc...

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial properties.[1][2][3][4] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new chemical entities with potent antimicrobial efficacy. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of novel isoxazole derivatives. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7][8][9]

The causality behind a structured, multi-assay approach is to build a comprehensive profile of the test compound. We begin with broad screening to determine inhibitory activity, progress to quantifying lethal concentrations, and conclude with an assessment of host cell toxicity. This tiered approach is both resource-efficient and scientifically robust, allowing for early identification of promising candidates and termination of those with unfavorable profiles.

Core Experimental Goals

  • Primary Screening: To qualitatively and quantitatively assess the inhibitory effects of novel isoxazoles against a panel of clinically relevant bacteria.

  • Bactericidal Activity: To determine if the observed antimicrobial effect is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Selective Toxicity: To evaluate the cytotoxic effects of the compounds on mammalian cells, establishing a preliminary therapeutic window.

PART 1: Primary Antimicrobial Screening

The initial phase focuses on identifying and quantifying the minimum concentration of the isoxazole derivative required to inhibit the visible growth of bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) due to its accuracy and ability to test multiple compounds and concentrations simultaneously.[10][11]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11][12] This quantitative result is crucial for comparing the potency of different derivatives and for guiding further studies.[12]

  • Novel isoxazole compounds

  • Dimethyl sulfoxide (DMSO, sterile-filtered)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, round-bottom microtiter plates

  • Bacterial strains (see Table 1 for recommendations)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

A panel of both Gram-positive and Gram-negative bacteria, including quality control strains recommended by CLSI and ATCC, should be used.[13][14][15][16]

Table 1: Recommended Bacterial Strains for Antimicrobial Testing
Gram-Positive Gram-Negative
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC BAA-1708)Klebsiella pneumoniae (e.g., ATCC 700603, ESBL-producing)
  • Preparation of Compound Stock Solutions:

    • Accurately weigh the isoxazole compounds and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). The key is to ensure complete dissolution.

    • Expert Insight: DMSO is used for its broad solvency. However, the final concentration in the assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

    • Trustworthiness Check: The final inoculum concentration is a critical parameter. An inoculum that is too high can lead to falsely high MIC values, while one that is too low can result in falsely low values.

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a 2x working solution of your compound in CAMHB. For example, if your highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.

    • Add 200 µL of this 2x compound solution to well 1.[17]

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[18] This creates a gradient of compound concentrations.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the compound concentrations to their final 1x values.[17]

    • Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10][11]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the isoxazole derivative that completely inhibits visible growth of the organism (i.e., the first clear well).[12]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Analysis Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Stock->Serial_Dilution Add to Well 1 Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculate_Plate Dilute in CAMHB Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC MBC_Workflow MIC_Plate Completed MIC Plate Select_Wells Select Wells: - Growth Control - MIC - 2x MIC - 4x MIC MIC_Plate->Select_Wells Subculture Aliquot 10-100µL from Selected Wells onto MHA Plates Select_Wells->Subculture Incubate_Plates Incubate MHA Plates (35°C, 18-24h) Subculture->Incubate_Plates Count_CFU Count Colony-Forming Units (CFU) on Each Plate Incubate_Plates->Count_CFU Determine_MBC Determine MBC: Lowest concentration with ≥99.9% killing Count_CFU->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Summarize the MIC and MBC results in a clear, tabular format for easy comparison across different compounds and bacterial strains.

Table 2: Representative Data Summary for Novel Isoxazoles
Compound ID Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Isoxazole-001S. aureus ATCC 29213482
Isoxazole-001E. coli ATCC 2592216>64>4
Isoxazole-002S. aureus ATCC 292138162
Isoxazole-002E. coli ATCC 2592232>64>2
CiprofloxacinS. aureus ATCC 292130.512
CiprofloxacinE. coli ATCC 259220.0150.032

PART 3: Assessing Selective Toxicity - Cytotoxicity Assay

An ideal antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in the drug development process. The MTT assay is a widely used colorimetric method to assess cell viability. [19][20][21]

Cytotoxicity Testing using the MTT Assay

This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells. [20][22]

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or isopropanol with 0.04 N HCl

  • Sterile 96-well, flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

  • Cell Seeding:

    • Culture the selected mammalian cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel isoxazole compounds in complete cell culture medium at 2x the final desired concentrations. It is advisable to test a range of concentrations, including those at and above the determined MIC values (e.g., 1x, 2x, 4x, 8x, 16x MIC).

    • After 24 hours of incubation, carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include wells with untreated cells (vehicle control, e.g., medium with 0.5% DMSO) and wells with medium only (blank control).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Reading and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • The results can be used to determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

Conclusion and Authoritative Grounding

This protocol provides a robust and standardized framework for the initial antimicrobial evaluation of novel isoxazole derivatives. By systematically determining the MIC, MBC, and cytotoxicity, researchers can efficiently identify promising lead compounds for further development. Adherence to these validated methods, grounded in CLSI standards, ensures the generation of high-quality, reproducible data that is essential for advancing the field of antimicrobial drug discovery.

References

  • Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Lin, C. P., & Boehnke, M. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed, 14(3), 139-44. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

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  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

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Method

Application Notes and Protocols for In Vivo Experimental Design with 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals Introduction: The Therapeutic Potential of Isoxazole Derivatives The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] The compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid belongs to this versatile class of heterocyclic compounds. While specific in vivo data for this particular molecule is not extensively documented in public literature, its structural motifs suggest a strong rationale for investigating its potential as a therapeutic agent. The pyrrolyl group can be found in various biologically active molecules, and the isoxazole-3-carboxylic acid moiety is a key feature in compounds with known pharmacological effects.[4]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, focusing on experimental designs to assess its potential anti-inflammatory and anticancer efficacy. The protocols herein are designed to be robust and reproducible, adhering to the principles of scientific integrity and ethical animal research as outlined in the ARRIVE guidelines.[5][6][7][8][9]

Part 1: Essential Pre-formulation and Preliminary In Vivo Studies

Prior to initiating efficacy studies, a series of preliminary investigations are crucial to ensure the compound is administered safely and in a manner that allows for meaningful interpretation of the results.

Compound Formulation

The carboxylic acid moiety in the target compound presents a formulation challenge due to its pH-dependent solubility.[10] An appropriate vehicle is required to ensure solubility and stability for in vivo administration.

Objective: To develop a suitable formulation for oral (PO) and intraperitoneal (IP) administration in mice.

Protocol: Solubility Screening

  • Solvent Selection: Screen the solubility of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in a panel of biocompatible solvents (e.g., Saline, PBS, 5% Dextrose, PEG 400, DMSO, Ethanol).

  • Equilibrium Solubility:

    • Add an excess amount of the compound to a fixed volume of each solvent.

    • Agitate at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol: Co-Solvent Formulation for IP Injection

  • Based on solubility screening, select a primary solvent in which the compound is most soluble (e.g., DMSO).

  • Dissolve the required amount of the compound in a minimal volume of DMSO.

  • Slowly add a co-solvent such as PEG 400 while vortexing.

  • Further dilute with saline or PBS to the final desired concentration, ensuring the final concentration of DMSO is below 10% to minimize toxicity.

  • Visually inspect for any precipitation. The final formulation should be a clear solution.

Dose-Range Finding (Acute Toxicity) Study

This is a critical step to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent efficacy studies.[11][12][13][14][15]

Objective: To establish the MTD of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in mice.

Protocol: Dose Escalation Study

  • Animal Model: Use a common inbred mouse strain (e.g., C57BL/6), 6-8 weeks old, male or female.

  • Group Allocation: Assign 3 mice per group. Include a vehicle control group and at least 3-5 dose escalation groups (e.g., 1, 10, 50, 100, 200 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route for efficacy studies (e.g., IP or PO).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of distress.

    • Measure body weight daily.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Parameter Description
Animal Strain C57BL/6 or BALB/c
Number of Animals 3 per group
Dose Levels Vehicle, 1, 10, 50, 100, 200 mg/kg (example)
Route of Administration Intraperitoneal (IP) or Oral (PO)
Observation Period 14 days
Endpoints Clinical signs, body weight changes, mortality
Pharmacokinetic (PK) Study

A pilot PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for designing an effective dosing schedule for efficacy studies.[16][17][18][19][20]

Objective: To determine the basic pharmacokinetic profile of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in mice.

Protocol: Pilot PK Study

  • Animal Model: C57BL/6 mice (n=3 per time point or using serial bleeding techniques).

  • Dosing: Administer a single, well-tolerated dose (e.g., 10 mg/kg) via the intended route (IV and PO to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Analysis: Process blood to plasma and quantify the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½).

Part 2: In Vivo Efficacy Models

Based on the broad biological activities of isoxazole derivatives, the following sections provide detailed protocols for assessing the anti-inflammatory and anticancer potential of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation.[3][21][22][23][24]

Objective: To evaluate the acute anti-inflammatory activity of the compound.

Workflow Diagram

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase acclimatize Acclimatize Animals (7 days) baseline Baseline Paw Volume Measurement acclimatize->baseline grouping Randomize into Groups (n=6-8) baseline->grouping dosing Administer Compound/Vehicle (PO or IP) grouping->dosing induce Induce Edema (0.1 mL 1% Carrageenan) dosing->induce measure Measure Paw Volume at 1, 2, 3, 4, 6 hours induce->measure calculate Calculate Paw Volume Increase measure->calculate inhibition % Inhibition of Edema calculate->inhibition stats Statistical Analysis (e.g., ANOVA) inhibition->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol

  • Animals: Male Wistar rats or Swiss albino mice (6-8 animals per group).

  • Groups:

    • Group 1: Vehicle Control (receives formulation vehicle).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, PO or IP), selected based on the MTD study.

  • Procedure:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, positive control, or test compound.

    • One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 6 hours after carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for each treated group relative to the vehicle control group.

Anticancer Efficacy: Xenograft Tumor Model

This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer agents using human cancer cell lines implanted in immunocompromised mice.[25][26][27][28]

Objective: To assess the ability of the compound to inhibit tumor growth in vivo.

Workflow Diagram

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint cell_prep Prepare Cancer Cell Suspension implant Subcutaneous Injection into Nude Mice cell_prep->implant tumor_growth Monitor Tumor Growth implant->tumor_growth grouping Randomize Mice when Tumors reach ~100 mm³ tumor_growth->grouping treatment Initiate Treatment (Vehicle, Compound, Positive Control) grouping->treatment measure Measure Tumor Volume & Body Weight (2-3x/week) treatment->measure endpoint Euthanize at Endpoint (e.g., Tumor >1500 mm³) measure->endpoint harvest Harvest Tumors for Analysis endpoint->harvest

Caption: Workflow for a Xenograft Tumor Efficacy Study.

Detailed Protocol

  • Cell Line and Animals:

    • Select a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

    • Use immunodeficient mice (e.g., athymic Nude or SCID), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.[2]

  • Treatment:

    • Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Groups: Vehicle control, positive control (a standard-of-care chemotherapy), and test compound at multiple dose levels.

    • Administer treatment according to the schedule determined from PK studies (e.g., daily IP injections for 21 days).

  • Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

Parameter Description
Animal Model Athymic Nude or SCID mice
Cell Line Relevant human cancer cell line (e.g., A549)
Tumor Implantation 1-5 x 10⁶ cells subcutaneously with Matrigel
Treatment Start Tumor volume ~100-150 mm³
Dosing Regimen e.g., Daily IP for 21 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight, clinical observations, ex vivo tumor analysis

Part 3: Data Interpretation and Reporting

All experimental procedures and data should be reported with transparency and sufficient detail to allow for independent assessment and reproduction, in accordance with the ARRIVE guidelines.[5][6][9] This includes reporting on the experimental design, sample size calculation, randomization methods, and statistical analyses used.

  • For Anti-inflammatory Studies: Data should be presented as the mean paw volume ± SEM over time. Statistical significance between groups can be determined using a two-way ANOVA followed by a post-hoc test.

  • For Anticancer Studies: Data should be presented as mean tumor volume ± SEM over time. TGI is calculated at the end of the study. Statistical analysis can be performed using a two-way repeated measures ANOVA. Kaplan-Meier survival curves may also be appropriate if survival is an endpoint.

Conclusion

This application note provides a foundational framework for the in vivo investigation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. By systematically conducting pre-formulation, dose-finding, pharmacokinetic, and efficacy studies, researchers can thoroughly evaluate the therapeutic potential of this novel compound. The provided protocols for anti-inflammatory and anticancer models offer robust starting points that can be adapted based on emerging in vitro data and specific research questions. Adherence to rigorous experimental design and reporting standards is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • The ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) . University of Iowa. [Link]

  • ARRIVE Guidelines Home . NC3Rs. [Link]

  • Protocol to study the immune profile of syngeneic mouse tumor models . PubMed Central. [Link]

  • Xenograft Tumor Model Protocol . Protocol Online. [Link]

  • ARRIVE guidelines - Wikipedia . Wikipedia. [Link]

  • ARRIVE Guidelines . Norecopa. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research . PubMed Central. [Link]

  • Carrageenan-Induced Paw Edema . Bio-protocol. [Link]

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  • LLC cells tumor xenograft model . Protocols.io. [Link]

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Application

Application Note: Determination of the Solubility Profile of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide to understanding and determining the solubility of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to understanding and determining the solubility of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Solubility is a critical physicochemical property that influences the bioavailability, formulation, and ultimately the therapeutic efficacy of a drug candidate.[1] This application note outlines the underlying principles of solubility for a compound with both acidic (carboxylic acid) and aromatic heterocyclic (pyrrole and isoxazole) functionalities. It provides detailed, step-by-step protocols for qualitative and quantitative solubility assessment in a range of pharmaceutically relevant solvents. Furthermore, this guide presents an illustrative solubility dataset and discusses the implications of these findings for drug development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone for oral drug delivery, as a compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the pivotal role of solubility in predicting in vivo performance.[2]

5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a molecule that combines several structural features that influence its solubility:

  • A Carboxylic Acid Group: This acidic moiety suggests that the compound's solubility will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

  • Heterocyclic Rings (Pyrrole and Isoxazole): The pyrrole and isoxazole rings contribute to the molecule's overall polarity and potential for hydrogen bonding.[3] The nitrogen and oxygen atoms in these rings can interact with polar solvents.[3]

  • Methyl and Pyrrolyl Substituents: These groups add a degree of lipophilicity to the molecule, which will influence its solubility in organic solvents.[4]

A comprehensive understanding of the solubility of this compound in various solvents is therefore essential for making informed decisions during lead optimization, pre-formulation, and formulation development.[3][5][6]

Principles of Solubility Determination

The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility is often determined using the shake-flask method, which is considered the "gold standard" for equilibrium solubility measurements.[7][8]

The selection of solvents for solubility screening is guided by the anticipated downstream applications and the need to understand the compound's behavior in both aqueous and organic environments.[5][6]

Experimental Protocols

Materials and Equipment
  • 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (purity >98%)

  • A range of solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400))

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC with a suitable column and UV detector

  • pH meter

  • Glass vials with screw caps

  • Syringe filters (0.22 µm)

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility.

Protocol:

  • Add approximately 1-2 mg of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid to a small glass vial.

  • Add 1 mL of the desired solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Categorize the solubility based on visual observation (e.g., freely soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of equilibrium solubility.

Protocol:

  • Accurately weigh an excess amount of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (e.g., 10 mg) into a glass vial.

  • Add a known volume of the solvent (e.g., 1 mL).

  • Securely cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

G cluster_0 Quantitative Solubility Workflow A 1. Add Excess Compound to Solvent B 2. Equilibrate at Constant Temperature (24-48h) A->B Agitation C 3. Centrifuge to Separate Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility F->G G cluster_0 Solvent Polarity and Solubility HighPolarity High Polarity (e.g., Water, Methanol) Compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid HighPolarity->Compound Higher Solubility (due to polar groups) LowPolarity Low Polarity (e.g., Toluene, Hexane) Compound->LowPolarity Lower Solubility (mismatched polarity)

Caption: Relationship between solvent polarity and solubility.

Conclusion

A thorough characterization of the solubility of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. The protocols outlined in this application note provide a robust framework for obtaining reliable qualitative and quantitative solubility data. The insights gained from such studies are invaluable for guiding formulation strategies and mitigating risks associated with poor bioavailability.

References

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  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

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  • Avdeef, A. (2024). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic compound. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this multi-step synthesis.

The synthesis of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a sequential process that, while based on established organic chemistry principles, presents several critical points where yields can be compromised. This guide provides a structured approach to identifying and resolving these bottlenecks.

Overall Synthetic Workflow

The most common and practical synthetic route involves three key transformations: a Claisen condensation to form a β-dicarbonyl intermediate, a cyclization reaction with hydroxylamine to construct the isoxazole ring, and a final saponification to yield the target carboxylic acid.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Ester Hydrolysis A 2-Acetyl-1-methylpyrrole C Intermediate: Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate A->C Base (e.g., NaOEt) Anhydrous Solvent (e.g., EtOH) B Diethyl oxalate B->C Base (e.g., NaOEt) Anhydrous Solvent (e.g., EtOH) E Intermediate: Ethyl 5-(1-methyl-1H-pyrrol-2-yl)isoxazole-3-carboxylate C->E Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) D Hydroxylamine Hydrochloride D->E Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) F Final Product: 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid E->F Base (e.g., LiOH) Solvent (e.g., THF/H2O) Acid workup

Caption: General synthetic pathway for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: The Claisen Condensation (Step 1)

Question 1: My yield for the Claisen condensation between 2-acetyl-1-methylpyrrole and diethyl oxalate is consistently low (<50%). What are the most likely causes?

Answer: Low yields in this step typically stem from three primary areas: the base/solvent system, reactant quality, and reaction conditions.

  • Causality of Base and Solvent Choice: The Claisen condensation requires a base strong enough to deprotonate the α-carbon of the acetyl group, creating the requisite nucleophilic enolate. However, the base must not readily react with the ester functional groups. Sodium ethoxide (NaOEt) in absolute ethanol is a standard choice, as the ethoxide anion is the same as the leaving group of the diethyl oxalate, preventing transesterification side reactions. The use of sodium hydride (NaH), a non-nucleophilic base, in an aprotic solvent like THF is an excellent alternative that can drive the reaction to completion by generating hydrogen gas, which evolves from the reaction.

  • Critical Parameters:

    • Anhydrous Conditions: Water will quench the base and the enolate intermediate, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents. 2-Acetyl-1-methylpyrrole can be hygroscopic; ensure its purity and dryness before use.[1][2][3]

    • Base Stoichiometry: At least one full equivalent of base is required. Often, using a slight excess (1.1-1.2 equivalents) can improve yields by compensating for any trace moisture or acidic impurities.

    • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and minimize side products. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.

Troubleshooting Table: Claisen Condensation Parameters

ParameterStandard ConditionOptimization StrategyRationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base that can drive the equilibrium forward.
Solvent Anhydrous EthanolAnhydrous THF or DMEAprotic solvents are preferred when using NaH to avoid quenching the base.
Temperature 0 °C to RTMaintain 0 °C for addition, then refluxRefluxing after the initial reaction can increase the reaction rate and drive it to completion.
Reactants Commercial gradePurify 2-acetyl-1-methylpyrrole by distillationEnsures removal of water and other impurities that can interfere with the reaction.
Part 2: Isoxazole Ring Formation (Step 2)

Question 2: During the cyclization with hydroxylamine hydrochloride, I get an impure product or a very low yield of the desired ethyl ester intermediate. How can I optimize this cyclization?

Answer: This is a critical ring-forming step where pH control and reaction conditions are paramount. The reaction involves the condensation of the β-dicarbonyl intermediate with hydroxylamine to form an oxime, which then undergoes intramolecular cyclization to form the isoxazole ring.[4][5]

  • The Role of pH: Hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl) for stability. However, the free base form (NH₂OH) is the active nucleophile. Therefore, a base must be added to neutralize the HCl in situ. Using a weak base like sodium acetate or pyridine is often preferred over strong bases like NaOH, as it creates a buffered system that maintains a mildly acidic to neutral pH (pH 4-6), which is optimal for oxime formation.[6]

  • Common Pitfalls & Solutions:

    • Incorrect pH: If the solution is too acidic, the hydroxylamine nitrogen is protonated, reducing its nucleophilicity. If it's too basic, the β-dicarbonyl can undergo side reactions.

    • Temperature: While some heating is required to drive the cyclization, excessive temperatures can lead to decomposition of the starting material or product. Refluxing in ethanol is common, but monitoring the reaction by TLC is crucial to avoid prolonged heating.

    • Solvent System: A mixture of ethanol and water is often effective. Ethanol solubilizes the organic intermediate, while water helps dissolve the hydroxylamine hydrochloride and the buffer salt.

Detailed Protocol: Optimized Isoxazole Formation

  • Dissolve the crude ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate intermediate in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) in a minimal amount of water.

  • Add the aqueous solution to the ethanolic solution of the dicarbonyl compound.

  • Heat the mixture to reflux (approx. 78-80 °C) and monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • Add water to the residue to precipitate the crude product. The product can also be extracted with an organic solvent like ethyl acetate.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Part 3: Ester Hydrolysis (Step 3)

Question 3: The final hydrolysis of the ethyl ester to the carboxylic acid is cleaving the isoxazole ring, leading to a significant loss of my final product. What are milder, more effective hydrolysis conditions?

Answer: This is a very common problem. The isoxazole ring, while aromatic, can be susceptible to cleavage under harsh hydrolytic conditions (both strongly acidic and basic). The key is to find conditions that are selective for ester hydrolysis.

  • Mechanistic Insight: The N-O bond in the isoxazole ring is the weakest point and can be cleaved under forcing conditions. Standard saponification with NaOH at high temperatures is often too harsh.

  • Recommended Milder Conditions:

    • Lithium Hydroxide (LiOH): LiOH is often the base of choice for sensitive substrates. The reaction is typically run at room temperature in a mixture of THF and water. The progress must be carefully monitored by TLC to stop the reaction as soon as the starting material is consumed.[7]

    • Temperature Control: Avoid heating if possible. Running the hydrolysis at room temperature or even 0 °C for a longer period is much safer for the isoxazole ring.

    • Acidification: During the workup, use a weak acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl) to neutralize the reaction and protonate the carboxylate.[7] Using strong mineral acids like HCl should be done cautiously at low temperatures.

Troubleshooting Decision Tree: Hydrolysis Step

G cluster_cleavage Solutions for Ring Cleavage cluster_no_cleavage Solutions for Other Issues start Low Yield in Hydrolysis Step check_ring Check for Isoxazole Ring Cleavage (via NMR, LC-MS of crude product) start->check_ring cleavage Ring Cleavage Confirmed check_ring->cleavage Yes no_cleavage No Ring Cleavage (Incomplete Reaction or Workup Issue) check_ring->no_cleavage No sol1 Switch to Milder Base: Use LiOH instead of NaOH/KOH cleavage->sol1 sol4 Increase Reaction Time or Temp Slightly no_cleavage->sol4 sol5 Ensure Complete Acidification during Workup no_cleavage->sol5 sol6 Optimize Extraction Protocol no_cleavage->sol6 sol2 Lower Reaction Temperature: Run at 0°C to Room Temp sol1->sol2 sol3 Careful Workup: Acidify with citric acid or NH4Cl at 0°C sol2->sol3

Caption: Troubleshooting logic for the final hydrolysis step.

Frequently Asked Questions (FAQs)

Q: Are there any alternative synthetic strategies for forming the isoxazole ring?

A: Yes. The most prominent alternative is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[8] This method involves reacting an alkyne with a nitrile oxide. For your target molecule, this would involve reacting an ester-substituted alkyne with a nitrile oxide generated in situ from 1-methyl-2-pyrrolecarboxaldehyde oxime. This route can be very efficient but requires different starting materials. The main challenge is often the stability of the nitrile oxide, which can dimerize if not trapped quickly by the alkyne.[9][10]

Q: How critical is the purity of the starting material, 2-acetyl-1-methylpyrrole?

A: It is extremely critical. 2-Acetyl-1-methylpyrrole is a key building block in many syntheses.[2][3] Impurities, especially water or unreacted starting materials from its own synthesis (e.g., 1-methylpyrrole), can significantly impact the yield of the first Claisen condensation step. Commercial sources are generally reliable, but if you are synthesizing it yourself, purification by vacuum distillation is highly recommended.[1][11]

Q: What is the best way to monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is indispensable for all three steps. Use a suitable solvent system (e.g., varying ratios of hexane and ethyl acetate) and visualize the spots under UV light. For the final hydrolysis step, where the product becomes much more polar, you may need to add a small amount of acetic acid to your mobile phase to get well-defined spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for confirming the mass of intermediates and the final product, especially when troubleshooting side reactions.

References
  • 2-Acetyl-1-methylpyrrole - LookChem. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition... - PMC - NIH. Available at: [Link]

  • The Science Behind the Scent: Understanding 2-Acetyl-1-methylpyrrole's Chemical Profile. Available at: [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. Available at: [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Available at: [Link]

  • US5117060A - Process for the preparation of ketoximes - Google Patents.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Welcome to the technical support center for the purification of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS No. 1326814-81-6).[1] This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS No. 1326814-81-6).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to streamline your troubleshooting process.

Compound Profile
PropertyValueSource
Molecular Formula C9H8N2O3[1]
Molecular Weight 192.17 g/mol Derived
Appearance White to off-white crystalline powder[1][2]
Storage Store at room temperature in a dry, dark place[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low yield after synthesis. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of substituted isoxazoles often stem from issues in the key 1,3-dipolar cycloaddition reaction or subsequent hydrolysis step.[4][5]

Common Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The in-situ generation of nitrile oxides is a critical step. If this is inefficient, the primary consequence is a low yield.

    • Expert Insight: Ensure your base (e.g., triethylamine) is fresh and appropriate for the specific nitrile oxide precursor used. Side reactions, such as the dimerization of the nitrile oxide to form furoxans, can be a major issue.[4] To minimize this, consider a slow addition of the precursor to maintain a low concentration in the reaction mixture.[4]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are crucial for both yield and regioselectivity.[4]

    • Expert Insight: High temperatures can promote side reactions and decomposition of starting materials.[4] Conversely, temperatures that are too low may lead to an incomplete reaction. Experiment with a temperature gradient to find the optimal balance. The polarity of the solvent can also influence the reaction rate and selectivity.[6]

  • Incomplete Hydrolysis of the Ester Precursor: If you are synthesizing the carboxylic acid from its corresponding ester (e.g., Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate), incomplete hydrolysis is a common reason for low yields of the final acid.

    • Expert Insight: Ensure you are using a sufficient excess of the base (e.g., NaOH or LiOH) and allow adequate reaction time.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine when the starting ester has been fully consumed.

Q2: I'm struggling with the recrystallization of my crude product. It either oils out or the recovery is very poor. What should I do?

A2: Recrystallization is a powerful technique for purifying carboxylic acids, but finding the right solvent system is key.[8][9] 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is a polar molecule, which will guide your solvent selection.

Troubleshooting Recrystallization:

IssueCausalityRecommended Protocol
Product "Oils Out" The compound is likely too soluble in the chosen solvent, or the solution is being cooled too rapidly.Use a less polar solvent or a solvent mixture. For isoxazole carboxylic acids, solvents like toluene, ethyl acetate, acetonitrile, or a mixture of toluene and acetic acid can be effective.[3] Start with a hot, saturated solution and allow it to cool slowly to room temperature before further cooling in an ice bath.
Poor Recovery The compound may be too soluble in the recrystallization solvent even at low temperatures, or you may be using too much solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is fully saturated. After cooling, if crystals have formed, place the flask in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
No Crystals Form The solution may not be supersaturated, or nucleation is inhibited.If the solution is too dilute, carefully evaporate some of the solvent. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding the solution with a tiny crystal of the pure product.[10]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum.

Q3: My purified product still shows impurities on TLC and NMR. How can I use column chromatography effectively for this compound?

A3: Column chromatography is an excellent method for purifying polar, heterocyclic compounds when recrystallization is insufficient. The acidic nature of silica gel and the polarity of your compound require careful consideration of the mobile phase.

Expert Insights for Chromatography:

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase (Eluent): Due to the polar nature of the carboxylic acid and the nitrogen-containing rings, a polar solvent system is necessary.

    • Starting Point: Begin with a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. A common starting gradient might be 5-10% methanol in DCM.

    • Addressing Tailing/Streaking: Carboxylic acids and nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[11] To mitigate this, add a small amount of a modifier to the eluent:

      • Acetic Acid (0.5-2%): This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

      • Triethylamine (0.5-2%): If you observe streaking due to the basicity of the pyrrole or isoxazole nitrogen, a small amount of a basic modifier can neutralize the acidic sites on the silica.[11]

  • Visualization: The compound should be UV active, making it easy to visualize on TLC plates with a UV lamp (254 nm).

Visualizing the Chromatography Workflow:

Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis Load Dissolve Crude Product in Minimum Solvent Pack Pack Silica Gel Column with Non-Polar Solvent Load->Pack Gradient Apply Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Pack->Gradient Modify Add Modifier if Needed (e.g., Acetic Acid) Gradient->Modify Collect Collect Fractions Modify->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for purification by column chromatography.

Q4: The NMR spectrum of my final product is complex or doesn't match the expected structure. What are common structural issues or impurities to look for?

A4: Interpreting the NMR spectrum correctly is crucial for confirming the structure of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.

Expected NMR Signals (in a solvent like DMSO-d6):

  • -COOH: A broad singlet, typically downfield (>10 ppm). This signal will disappear upon adding a drop of D2O.

  • Pyrrole Protons: Three distinct signals in the aromatic region, corresponding to the three protons on the pyrrole ring.

  • Isoxazole Proton: One singlet in the aromatic region for the proton on the isoxazole ring.

  • N-CH3: A singlet around 3.5-4.0 ppm corresponding to the methyl group on the pyrrole nitrogen.

Troubleshooting NMR Spectra:

  • Residual Solvents: Peaks from solvents used during workup or purification (e.g., ethyl acetate, DCM, methanol) are common.

  • Starting Materials: Check for the presence of unreacted starting materials, particularly the ester precursor if hydrolysis was incomplete. The ester would show an additional singlet for the -OCH3 group.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of the isoxazole ring can form.[4] This would lead to a more complex set of signals in the aromatic region.

  • Ring Opening: Under certain conditions, the isoxazole ring can be susceptible to reductive opening, which would result in a completely different spectrum, likely showing signals for an enaminone structure.[12][13]

Logical Troubleshooting Flow for Purification:

Troubleshooting_Purification Start Crude Product (Post-Synthesis) TLC_Check Initial Purity Check (TLC/NMR) Start->TLC_Check Is_Pure Is Product >95% Pure? TLC_Check->Is_Pure Recrystallize Attempt Recrystallization Is_Pure->Recrystallize No Final_Product Pure Product Is_Pure->Final_Product Yes Recryst_Success Successful? Recrystallize->Recryst_Success Column_Chromo Perform Column Chromatography Recryst_Success->Column_Chromo No Recryst_Success->Final_Product Yes Column_Chromo->Final_Product

Caption: Decision tree for selecting a purification strategy.

References
  • Benchchem. Technical Support Center: Isoxazole Synthesis Optimization.
  • Vulcanchem. Isoxazole-5-carboxylic acid - 21169-71-1.
  • The Student Room. How to purify a carboxylic acid by recrystallisation?. (2018-04-07).
  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • National Institutes of Health. Structure Property Relationships of Carboxylic Acid Isosteres - PMC.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Recrystallization and Crystallization.
  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid.
  • Benchchem. Technical Support Center: Optimizing Isoxazole Ring Formation.
  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • ENAO Chemical Co, Limited. 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6.
  • Reddit. Column chromatography & TLC on highly polar compounds? : r/chemistry. (2017-02-22).
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04).
  • ACS Publications. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels. (2009-11-12).
  • PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC.
  • Wikipedia. Isoxazole.
  • ORGANIC LABORATORY TECHNIQUES 13 13.1 • CHROMATOGRAPHY The term "chromatography" is derived from the original use.
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-16).
  • National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ACS Publications. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds | Chemical Reviews. (2021-12-01).
  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Parchem. Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate (Cas 918946-37-9).
  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31).
  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
  • ChemicalBook. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis.
  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024-01-30).
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022-08-31).
  • Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • ResearchGate. (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-10).
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023-05-18).
  • SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum.

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Troubleshooting

Technical Support Center: Synthesis of Pyrrolyl-Isoxazoles

Welcome to the Technical Support Center for Pyrrolyl-Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolyl-Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and other challenges encountered during the synthesis of these valuable heterocyclic compounds.

I. General Troubleshooting & FAQs

Q1: My pyrrolyl-isoxazole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and the formation of product mixtures are common hurdles in heterocyclic synthesis. Several key factors should be meticulously evaluated:

  • Purity of Starting Materials: Impurities in your reactants can lead to a cascade of unwanted side reactions. It is highly recommended to use freshly purified reagents.[1]

  • Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvent are critical and should be carefully optimized for your specific substrates.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent, leading to a mixture of starting materials and products.[1]

  • Presence of Moisture: Certain synthetic steps, particularly those involving organometallic reagents or water-sensitive intermediates, require anhydrous conditions. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can be crucial to prevent hydrolysis and other side reactions.[1]

II. Troubleshooting Specific Synthetic Routes

The synthesis of pyrrolyl-isoxazoles often involves a multi-step approach, combining established methods for the formation of each heterocyclic core. The most prevalent strategies involve the Paal-Knorr synthesis for the pyrrole ring and 1,3-dipolar cycloaddition for the isoxazole ring.

A. Paal-Knorr Pyrrole Synthesis Stage

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3]

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?

A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, competing with the desired reaction with the amine.[1][2][4]

Preventative Measures:

  • pH Control: The key to avoiding furan formation is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the furan synthesis.[4] Conducting the reaction under neutral or weakly acidic conditions (e.g., using acetic acid) will favor the pyrrole formation.[4]

  • Amine Concentration: Using a sufficient concentration of the amine or ammonia can help to outcompete the intramolecular cyclization pathway leading to the furan.[1]

Q3: My Paal-Knorr reaction is sluggish or not going to completion. What can I do to improve the reaction rate and yield?

A3: Several factors can contribute to a slow or incomplete Paal-Knorr synthesis:

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions. Experimenting with different Brønsted or Lewis acids may be beneficial.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates. Careful optimization of the reaction temperature is recommended.[1]

B. Isoxazole Synthesis via 1,3-Dipolar Cycloaddition Stage

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for the synthesis of isoxazoles.[5]

Q4: I am getting a low yield of my desired isoxazole, and I suspect the nitrile oxide intermediate is the problem. How can I troubleshoot this?

A4: The instability of the nitrile oxide intermediate is a frequent cause of low yields in isoxazole synthesis.[6][7] Nitrile oxides are prone to dimerization to form furoxans, especially in the absence of a reactive dipolarophile (the alkyne).[6][7]

Troubleshooting Strategies:

  • In Situ Generation: To minimize decomposition, the nitrile oxide should be generated in situ in the presence of the alkyne.[6] Common methods for in situ generation include:

    • Dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine.[6]

    • Oxidation of aldoximes using reagents such as N-chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[6][7]

  • Reaction Conditions: The reaction should be run at a moderate temperature to control the rate of both the desired cycloaddition and the undesired dimerization.[8]

Q5: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve the regioselectivity?

A5: The formation of two regioisomers is a potential issue in the 1,3-dipolar cycloaddition to form isoxazoles.[9] The regioselectivity is influenced by both electronic and steric factors of the nitrile oxide and the alkyne.

Strategies for Improving Regioselectivity:

  • Choice of Reactants: The electronic properties of the substituents on both the nitrile oxide and the alkyne can direct the cycloaddition to favor one regioisomer. Computational studies can sometimes predict the favored isomer.

  • Catalysis: The use of certain catalysts, such as copper(I), can significantly influence the regioselectivity of the cycloaddition.[10]

  • Reaction Temperature and pH: These parameters can also play a role in determining the regioselectivity of the reaction.[10]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Paal-Knorr Synthesis of a Pyrrole Intermediate

This protocol outlines a general procedure for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid.

  • Add the primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrole derivative.[8]

Protocol 2: General Procedure for Isoxazole Formation via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

  • In a round-bottom flask, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or CH2Cl2).

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF) or a base (e.g., triethylamine if starting from a hydroximoyl chloride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole.

Troubleshooting Workflow: Low Yield in Pyrrolyl-Isoxazole Synthesis

G start Low Yield of Pyrrolyl-Isoxazole purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions stoichiometry Verify Stoichiometry conditions->stoichiometry moisture Ensure Anhydrous Conditions stoichiometry->moisture pyrrole_issue Troubleshoot Pyrrole Formation moisture->pyrrole_issue isoxazole_issue Troubleshoot Isoxazole Formation moisture->isoxazole_issue furan Furan Byproduct Observed? pyrrole_issue->furan incomplete_pyrrole Incomplete Pyrrole Formation? pyrrole_issue->incomplete_pyrrole nitrile_oxide Nitrile Oxide Instability Suspected? isoxazole_issue->nitrile_oxide regioisomers Mixture of Regioisomers? isoxazole_issue->regioisomers furan->incomplete_pyrrole No adjust_ph Adjust pH to Neutral/Weakly Acidic furan->adjust_ph Yes incomplete_pyrrole->isoxazole_issue No optimize_catalyst Optimize Catalyst/Temperature incomplete_pyrrole->optimize_catalyst Yes nitrile_oxide->regioisomers No in_situ Use In Situ Generation of Nitrile Oxide nitrile_oxide->in_situ Yes optimize_cycloaddition Optimize Cycloaddition Conditions regioisomers->optimize_cycloaddition Yes end Improved Yield regioisomers->end No adjust_ph->end optimize_catalyst->end in_situ->end optimize_cycloaddition->end

Caption: Troubleshooting workflow for low yield in pyrrolyl-isoxazole synthesis.

IV. Mechanistic Insights into Side Reactions

Furan Formation in Paal-Knorr Synthesis

The formation of a furan byproduct during the Paal-Knorr synthesis proceeds through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. This pathway is favored under strongly acidic conditions where the enol form of the dicarbonyl is readily formed and can attack the protonated carbonyl.

G cluster_pyrrole Desired Pyrrole Formation cluster_furan Furan Side Reaction dicarbonyl1 1,4-Dicarbonyl amine Primary Amine hemiaminal Hemiaminal Intermediate imine Imine Intermediate cyclized_pyrrole Cyclized Intermediate pyrrole Pyrrole dicarbonyl2 1,4-Dicarbonyl enol Enol Intermediate cyclized_furan Cyclized Hemiacetal furan Furan

Caption: Competing pathways in the Paal-Knorr synthesis.

Nitrile Oxide Dimerization

Nitrile oxides are reactive intermediates that can undergo a [3+2] cycloaddition with themselves to form furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is a common side reaction that competes with the desired cycloaddition with the alkyne, leading to a decrease in the yield of the isoxazole product.

G cluster_isoxazole Desired Isoxazole Formation cluster_dimerization Nitrile Oxide Dimerization (Side Reaction) nitrile_oxide1 Nitrile Oxide alkyne Alkyne isoxazole Isoxazole nitrile_oxide2 Nitrile Oxide nitrile_oxide3 Nitrile Oxide furoxan Furoxan (Dimer)

Caption: Competing reactions of the nitrile oxide intermediate.

V. References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance. Retrieved from

  • Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Retrieved from

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles. Retrieved from

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Retrieved from

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. Retrieved from

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from

  • Reddit. (2022). Isoxazole synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Ring Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole ring formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole ring formation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research and development.

I. Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is resulting in a low or no yield. What are the primary factors I should investigate?

Other critical factors include:

  • Poor Reactant Solubility: Ensure all starting materials are fully dissolved in the chosen solvent at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.[2]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Too low, and the reaction may be too sluggish; too high, and you risk decomposition of starting materials or intermediates and the formation of side products.[2] A systematic screening of temperatures is often necessary.

  • Reactant Decomposition: The stability of your starting materials under the reaction conditions is crucial. If they are sensitive, consider milder conditions, such as lower temperatures or less aggressive reagents.[2]

  • Catalyst Inactivity: For catalyzed reactions, verify the activity and loading of your catalyst. Some catalysts may require pre-activation.[2]

Q2: I am observing the formation of regioisomers. How can I improve the regioselectivity of my isoxazole synthesis?

A2: Achieving high regioselectivity is a frequent challenge, particularly in 1,3-dipolar cycloaddition reactions.[2] The formation of different regioisomers is governed by both the electronic and steric properties of the substituents on your dipole and dipolarophile.

Key strategies to enhance regioselectivity include:

  • Solvent Choice: The polarity of the solvent can significantly influence the regiochemical outcome. In some cases, more polar or fluorinated solvents have been shown to improve selectivity.[2]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. For instance, copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles in reactions between terminal alkynes and nitrile oxides.[3] Conversely, Ruthenium(II) catalysts can promote the formation of the 3,4-disubstituted regioisomer.[3]

  • Lewis Acids: In the cyclocondensation of β-enamino diketones with hydroxylamine, a Lewis acid like BF₃·OEt₂ can be used to activate the carbonyl group and control the regioselectivity of the resulting isoxazole.[4][5]

  • Substrate Modification: Altering the structure of your starting materials, such as β-enamino diketones, can also steer the reaction towards a desired regioisomer.[4][5]

Q3: What are the most common side reactions in isoxazole synthesis, and how can they be minimized?

A3: The most prevalent side reaction, especially in 1,3-dipolar cycloadditions, is the dimerization of the in-situ generated nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is particularly problematic when the nitrile oxide is generated faster than it is consumed by the dipolarophile.

To mitigate this and other side reactions:

  • Slow Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration, thereby favoring the cycloaddition over dimerization.[2]

  • Stoichiometry Adjustment: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed.[2]

  • Protecting Groups: If your starting materials contain sensitive functional groups that are not compatible with the reaction conditions, consider using appropriate protecting groups.[2]

  • Purification of Starting Materials: Impurities in your starting materials can lead to unexpected side reactions. Ensure high purity of all reactants before starting the synthesis.[2]

Q4: What are the advantages of using non-conventional energy sources like microwave irradiation or ultrasound for isoxazole synthesis?

A4: Microwave and ultrasound irradiation offer several significant advantages over traditional heating methods for isoxazole synthesis.[6] These techniques can lead to:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days under conventional heating can often be completed in minutes.[6][7]

  • Increased Yields and Purity: Many studies report significant improvements in product yields and cleaner reaction profiles, which simplifies the purification process.[6][7]

  • Enhanced Regioselectivity: In some instances, these methods have been shown to improve the regioselectivity of the reaction.[6]

  • Greener Chemistry: These energy-efficient methods often allow for the use of more environmentally benign solvents, including water, or even solvent-free conditions, aligning with the principles of green chemistry.[6][7]

II. Troubleshooting Guides

Problem 1: Low or No Product Yield

A low yield is a frequent challenge. This workflow will help you systematically diagnose and solve the issue.

LowYieldTroubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_products Side Product Analysis cluster_solutions Solutions Start Low/No Isoxazole Yield Check_Reagents Verify Reactant & Solvent Purity/Integrity Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Side_Products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Side_Products Reagent_Decomposition Reactant Decomposition? Check_Reagents->Reagent_Decomposition Solubility Poor Solubility? Check_Reagents->Solubility Catalyst_Inactive Catalyst Inactive? Check_Reagents->Catalyst_Inactive Temp Suboptimal Temperature? Check_Conditions->Temp Time Incorrect Reaction Time? Check_Conditions->Time Atmosphere Atmosphere Control Issue? Check_Conditions->Atmosphere Dimerization Nitrile Oxide Dimerization? Check_Side_Products->Dimerization Isomers Isomer Formation? Check_Side_Products->Isomers Other_Side_Rxns Other Side Reactions? Check_Side_Products->Other_Side_Rxns Sol_Milder_Conditions Use Milder Conditions Reagent_Decomposition->Sol_Milder_Conditions Yes Sol_Change_Solvent Screen Solvents Solubility->Sol_Change_Solvent Yes Sol_Check_Catalyst Verify/Replace Catalyst Catalyst_Inactive->Sol_Check_Catalyst Yes Sol_Optimize_Temp Optimize Temperature Temp->Sol_Optimize_Temp Yes Sol_Monitor_TLC Monitor by TLC Time->Sol_Monitor_TLC Yes Sol_Inert_Atmosphere Use Inert Atmosphere Atmosphere->Sol_Inert_Atmosphere Yes Sol_Slow_Addition Slowly Add Precursor Dimerization->Sol_Slow_Addition Yes Sol_Optimize_Selectivity See Regioselectivity Guide Isomers->Sol_Optimize_Selectivity Yes Sol_Protecting_Groups Use Protecting Groups Other_Side_Rxns->Sol_Protecting_Groups Yes

Caption: Troubleshooting logic for low reaction yield.

Problem 2: Poor Regioselectivity

Controlling the formation of a specific regioisomer is crucial. This guide provides a decision-making framework for improving regioselectivity.

RegioselectivityTroubleshooting cluster_reaction_types Reaction Pathways cluster_cycloaddition_solutions Cycloaddition Optimization cluster_condensation_solutions Condensation Optimization Start Mixture of Regioisomers Observed Reaction_Type Identify Reaction Type Start->Reaction_Type Cycloaddition 1,3-Dipolar Cycloaddition Reaction_Type->Cycloaddition Condensation Cyclocondensation Reaction_Type->Condensation Sol_Catalyst Screen Catalysts (e.g., Cu(I) vs. Ru(II)) Cycloaddition->Sol_Catalyst Sol_Solvent_Cyclo Vary Solvent Polarity Cycloaddition->Sol_Solvent_Cyclo Sol_Substituents Modify Substituents (Steric/Electronic) Cycloaddition->Sol_Substituents Sol_Lewis_Acid Add/Vary Lewis Acid (e.g., BF₃·OEt₂) Condensation->Sol_Lewis_Acid Sol_Base Use Pyridine as Base/Solvent Condensation->Sol_Base Sol_Substrate_Structure Modify β-Enamino Diketone Structure Condensation->Sol_Substrate_Structure

Caption: Decision tree for optimizing regioselectivity.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles in Water

This protocol is adapted from a green chemistry approach for the synthesis of 5-arylisoxazoles.[8]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Stir bar

  • Heating mantle or oil bath

  • Suction filtration apparatus

Procedure:

  • To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

  • Stir the mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[8] This method often avoids the need for further purification like column chromatography.[8][9]

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition to Synthesize 3-Benzoylisoxazolines

This protocol provides a general method for the synthesis of isoxazolines via a 1,3-dipolar cycloaddition.[2]

Materials:

  • α-nitroketone (0.125 mmol)

  • Alkene (0.625 mmol)

  • Chloramine-T (0.0625 mmol)

  • Acetonitrile (0.2 mL)

  • Reaction vial

  • Heating block or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the α-nitroketone (0.125 mmol), alkene (0.625 mmol), and chloramine-T (0.0625 mmol) in acetonitrile (0.2 mL).

  • Seal the vial and heat the reaction mixture at 80 °C for 18 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.[2]

IV. Data Presentation

Table 1: Optimization of Reaction Conditions for Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

The following table, adapted from literature, demonstrates the effect of a Lewis acid and solvent on the regioselectivity of isoxazole formation from a β-enamino diketone and hydroxylamine.[4]

EntryBF₃·OEt₂ (equiv.)SolventRatio (4a:5a)cIsolated Yield (%)d
11.2CH₂Cl₂93:785
21.5CH₂Cl₂>99:195
32.0CH₂Cl₂>99:196
42.5CH₂Cl₂>99:196
52.0CH₃CN80:2090
62.0Toluene75:2588

aReaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). bCalculated from the ¹H-NMR spectrum of the crude product. cIsolated yield of the regioisomeric mixture.

This data clearly shows that increasing the equivalents of the Lewis acid, BF₃·OEt₂, and using a less polar solvent like CH₂Cl₂ significantly improves the regioselectivity towards the desired 3,4-disubstituted isoxazole (4a).[4]

V. References

  • Vallejo, J. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4336-4345. [Link]

  • Vallejo, J. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of Isoxazoles from Ynones. [Link]

  • Gorbunova, M. G., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(3), 435-445. [Link]

  • Vallejo, J. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • Kumar, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]

  • Wang, T., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • Kim, H., et al. (2021). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(21), 6615. [Link]

  • Ghevade, P. S., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Chemistry, 7(1), 1-25. [Link]

  • DocSchube (2019, January 19). synthesis of isoxazoles. YouTube. [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. [Link]

  • ResearchGate. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • synthetic reactions using isoxazole compounds. [Link]

  • Wikipedia. (2023, November 29). Isoxazole. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazoles 101. Reaction conditions. [Link]

  • Kumar, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. [Link]

  • Cardona, F., et al. (2012). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 16(23), 2781-2814. [Link]

  • Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. [Link]

  • Lazenby, R. A., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(17), 10639-10649. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Likhite, N. S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 22. [Link]

Sources

Troubleshooting

stability issues of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid in solution

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to help you anticipate and resolve potential challenges in your experiments, ensuring data integrity and reproducibility.

Introduction: Understanding the Isoxazole Scaffold

The 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid molecule belongs to the isoxazole class of heterocyclic compounds, which are prevalent in medicinal chemistry due to their diverse biological activities.[1][2][3] However, the isoxazole ring system possesses inherent chemical liabilities that can lead to degradation under common experimental conditions. The primary points of instability are the weak N-O bond and susceptibility to ring-opening reactions, particularly influenced by pH, light, and temperature.[4][5][6] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a rapid loss of my compound in a neutral or basic aqueous buffer (e.g., PBS pH 7.4). What is the likely cause?

Plausible Cause: Base-Catalyzed Isoxazole Ring Opening

This is the most common stability issue for many isoxazole-containing compounds. The isoxazole ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are more abundant in neutral and basic solutions. This attack leads to the cleavage of the weak N-O bond and opening of the ring, forming a new, inactive species.

Studies on related isoxazole drugs, such as leflunomide, demonstrate this vulnerability. Leflunomide is stable in acidic pH but shows significant decomposition at pH 7.4 and rapid degradation at pH 10.0, with the process being accelerated at higher temperatures (e.g., 37°C vs. 25°C).[4]

Diagnostic Steps:

  • pH-Dependent Time Course: Set up parallel experiments incubating your compound in buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0).

  • HPLC Monitoring: Analyze aliquots at specific time points (e.g., 0, 1, 4, 8, and 24 hours) using a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining parent compound against time for each pH. A significantly faster decline at pH 7.4 and 9.0 compared to pH 4.0 confirms base-catalyzed hydrolysis.

Preventative Measures & Solutions:

  • Buffer Selection: Whenever possible, formulate your solutions in a slightly acidic buffer (pH 4-6) where the compound shows maximal stability.

  • Temperature Control: Prepare solutions fresh and keep them on ice. For short-term storage (hours to days), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or -80°C.

  • Minimize Incubation Time: In biological assays requiring physiological pH, minimize the incubation time to reduce the extent of degradation.

Q2: My stock solution, stored in a clear vial on the lab bench, is showing new impurity peaks on the HPLC. What's happening?

Plausible Cause: Photodegradation

The isoxazole ring's weak N-O bond makes it susceptible to cleavage upon exposure to UV light, which is present in ambient laboratory light.[5] This can trigger a photochemical rearrangement, often forming an oxazole or other isomeric impurities through an azirine intermediate.[5][6] This property is so recognized that isoxazoles are being developed as photo-cross-linkers for proteomics research.[6][7]

Diagnostic Steps:

  • Controlled Light Exposure Study: Prepare two identical aliquots of your compound in a transparent solvent (e.g., acetonitrile or methanol).

  • Sample Conditions: Wrap one vial completely in aluminum foil (the "dark" control) and leave the other exposed to ambient lab light. For an accelerated study, a photostability chamber can be used as per ICH Q1B guidelines.[8]

  • Analysis: After 24-48 hours, analyze both samples by HPLC. The appearance of unique peaks or a greater loss of the parent compound in the light-exposed sample confirms photosensitivity.

Preventative Measures & Solutions:

  • Use Amber Vials: Always prepare and store stock and working solutions in amber glass vials or tubes to protect them from light.

  • Protect from Light: When working with the compound on the benchtop, cover racks of tubes with aluminum foil.

  • Solvent Choice: While the primary issue is light, ensure the solvent itself is not contributing to degradation (see Q3).

Q3: What is the best way to prepare and store stock solutions of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid?

Best Practices for Solution Preparation and Storage:

  • Solvent Selection:

    • Initial Dissolution: Use a polar aprotic organic solvent like DMSO or DMF to prepare a high-concentration primary stock solution (e.g., 10-50 mM). These solvents are generally non-reactive and provide good solubility for many organic compounds.[9]

    • Aqueous Dilutions: For experiments requiring aqueous buffers, perform serial dilutions from the organic stock solution. The final concentration of the organic solvent in the aqueous buffer should be kept low (typically <1%) to avoid artifacts.

  • Storage Conditions:

    • Primary Stock (Organic): Store in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.

    • Working Solutions (Aqueous): Prepare fresh for each experiment from the frozen stock. If temporary storage is needed, keep the solution on ice and protected from light. Discard any unused aqueous solution at the end of the day.

Q4: I need to perform a forced degradation study to develop a stability-indicating analytical method. What conditions should I use?

Forced Degradation (Stress Testing) Overview

Forced degradation studies are essential for understanding degradation pathways and developing robust, stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Below is a typical workflow and recommended starting conditions.

Forced_Degradation_Workflow API Prepare API Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions (Parallel Experiments) API->Stress Divide into aliquots Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Quench Neutralize / Quench (If Applicable) Hydrolysis->Quench Oxidation->Quench Analyze Analyze by HPLC-UV/MS (vs. t=0 Control) Thermal->Analyze Photo->Analyze Quench->Analyze Evaluate Evaluate Results (Peak Purity, Mass Balance) Analyze->Evaluate Assess degradation and impurity profile

Caption: Workflow for a forced degradation study.

Summary of Recommended Stress Conditions

ConditionReagent/ParameterTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°CUp to 72hMonitor at intermediate time points. Neutralize with NaOH before analysis.[8]
Base Hydrolysis 0.1 M NaOHRoom TempUp to 24hExpect rapid degradation. Monitor closely. Neutralize with HCl before analysis.[4][8]
Oxidative 3% H₂O₂Room TempUp to 24hThe pyrrole ring may also be susceptible to oxidation.
Thermal Solid State & Solution60-80°CUp to 7 daysAssess both solid and solution stability.[11]
Photolytic UV & Visible LightRoom TempPer ICH Q1BExpose samples to a light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

Detailed Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol outlines a method to quantitatively assess the stability of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid at different pH values.

  • Preparation of Buffers: Prepare 50 mM buffers:

    • pH 4.0: Acetate buffer

    • pH 7.4: Phosphate buffer

    • pH 9.0: Borate buffer

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Initiation of Experiment:

    • Spike the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is ≤1%.

    • Vortex each solution gently to mix.

    • Immediately withdraw an aliquot from each solution for the t=0 time point. Dilute with mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate all solutions in a temperature-controlled water bath at 37°C, protected from light.

  • Time Points: Withdraw aliquots at 1, 2, 4, 8, and 24 hours. Immediately dilute as in step 3 and store in an autosampler at 4°C pending analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with UV detection.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample area for that specific pH.

    • % Remaining = (Peak Area at time tx / Peak Area at time t0) * 100

Protocol 2: Troubleshooting Degradation - A Decision Tree

This logical guide helps diagnose the root cause of observed instability.

Caption: Decision tree for troubleshooting stability issues.

References
  • Title: pH and temperature stability of the isoxazole ring in leflunomide. Source: ResearchGate URL: [Link]

  • Title: Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution Source: PubMed URL: [Link]

  • Title: Isoxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Isoxazole - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods Source: PMC - NIH URL: [Link]

  • Title: WO2007046411A1 - Method for stabilization of isoxazole compound Source: Google Patents URL
  • Title: Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor Source: ResearchGate URL: [Link]

  • Title: Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles Source: ResearchGate URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: PMC - PubMed Central URL: [Link]

  • Title: Isoxazole–Containing drugs with various pharmacological activities Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics Source: PubMed URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: (PDF) Isoxazoles-A Biocompatible Radical Scavenging Agents: Citrus Juice Mediated Environmentally Benign Synthesis and Characterization Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review Source: ResearchGate URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Prepared by: Senior Application Scientist This guide provides in-depth troubleshooting and purification protocols for researchers working with 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. We will move beyond simpl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides in-depth troubleshooting and purification protocols for researchers working with 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient method for synthesizing isoxazole carboxylic acids is the hydrolysis of a corresponding ester precursor (e.g., methyl or ethyl ester).[1][2] Therefore, the most probable impurities include:

  • Unhydrolyzed Ester Precursor: The corresponding methyl or ethyl ester of the title compound is a very common impurity.[2] This arises from incomplete saponification (hydrolysis). Being less polar than the carboxylic acid, it will exhibit a higher Rf value on a normal-phase TLC plate.

  • Unreacted Starting Materials: Depending on the specific cycloaddition or condensation reaction used to form the isoxazole ring, residual starting materials may persist.[2][3]

  • Decarboxylation Byproduct: Heterocyclic carboxylic acids can be susceptible to decarboxylation (loss of CO₂), particularly when exposed to excessive heat.[2] This would result in the formation of 5-(1-Methyl-2-pyrrolyl)isoxazole.

  • Residual Solvents: High-boiling point solvents used in the reaction or purification can be retained in the final product.

Q2: How can I reliably assess the purity of my compound at different stages?

A2: A multi-faceted approach to purity analysis is crucial for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest method for monitoring reaction progress and assessing the complexity of a mixture.[4] For this polar, acidic compound, streaking may occur on standard silica plates.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity.[5][6] A reversed-phase method (C18 column) with an acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective for analyzing carboxylic acids.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities by showing unexpected signals.[9][10] Integrating impurity peaks against product peaks can provide a purity estimate.

  • Melting Point Determination: A pure crystalline solid will have a sharp, defined melting point.[4][9] Impurities typically cause the melting point to broaden and become depressed.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of your desired product and can help identify the mass of unknown impurities.[5][10]

Troubleshooting Guide: Step-by-Step Purification Protocols
Problem 1: My crude product is an impure solid/oil with significant baseline material and non-polar spots on TLC.

Cause: This is typical after the initial reaction workup and indicates the presence of both polar and non-polar impurities, including unreacted starting materials and potentially the unhydrolyzed ester.

Solution: Acid-Base Extraction

This technique is the most powerful initial step for purifying carboxylic acids.[11][12][13] It leverages the acidic nature of your compound to selectively move it into an aqueous layer, leaving neutral impurities behind in the organic layer.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) B Mix in Separatory Funnel A->B 2. Add Saturated NaHCO₃ (aq) & Shake C 3. Separate Layers D Neutral Impurities (e.g., Ester Precursor) in EtOAc C->D F Aqueous Layer: Sodium Carboxylate Salt C->F E Wash with Brine, Dry (Na₂SO₄), Evaporate to Isolate Impurities D->E G 6. Cool in Ice Bath & Acidify with 1M HCl to pH ~2 F->G 5. Back-extract with EtOAc to remove residual impurities (optional) H 7. Collect Precipitated Solid by Filtration G->H I Wash Solid with Cold Water & Dry Under Vacuum H->I J Pure Carboxylic Acid I->J B->C

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12][14] A weak base like bicarbonate is sufficient to deprotonate the carboxylic acid without hydrolyzing any remaining ester.[11]

  • Extraction: Cap the funnel and shake vigorously, venting frequently to release CO₂ gas pressure. Allow the layers to separate. The deprotonated carboxylate salt of your product is now in the aqueous (bottom) layer, while neutral impurities (like the ester) remain in the organic (top) layer.[15]

  • Separation: Drain the aqueous layer into a clean flask. Wash the organic layer two more times with the NaHCO₃ solution, combining all aqueous extracts. The organic layer containing neutral impurities can be discarded or concentrated to recover other components.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2 (test with pH paper).[12]

  • Isolation: Your product, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, should precipitate as a solid. If it oils out, continue stirring in the ice bath. Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under high vacuum.[13]

Problem 2: My compound streaks severely on silica gel TLC, making analysis and column chromatography difficult.

Cause: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface. This causes a portion of the molecules to stick, leading to "tailing" or streaking down the plate/column.[16]

Solution: Modified Eluent for Normal-Phase Column Chromatography

By adding a small amount of a volatile acid to the mobile phase, you suppress the ionization of your compound's carboxylic acid group. This reduces its interaction with the silica, resulting in sharper bands and better separation.

G A Run TLC in EtOAc/Hexane B Observe Spot Streaking/Tailing A->B C Hypothesis: Acidic compound interacting with silica gel B->C D Modify Eluent: Add 0.5-1% Acetic Acid to EtOAc/Hexane C->D E Re-run TLC D->E F Result: Sharp, well-defined spot E->F

Caption: Logic for troubleshooting TLC streaking of acidic compounds.

Eluent SystemModifierTarget ImpuritiesRationale
Hexane / Ethyl Acetate0.5 - 1% Acetic AcidLess polar (e.g., ester precursor)Standard system, modifier prevents streaking.[16]
Dichloromethane / Methanol0.5 - 1% Acetic AcidMore polar impuritiesMore aggressive eluent for highly retained compounds.
Chloroform / Methanol / NH₄OH1-2% NH₄OHAcidic impuritiesFor very polar compounds; the base deactivates silica.[17]
  • Solvent Selection: First, determine an optimal solvent system using TLC plates, remembering to add ~1% acetic acid to your eluent. Aim for an Rf value of 0.2-0.3 for your product.[17]

  • Column Packing: Pack a silica gel column with your chosen eluent (containing acetic acid).

  • Sample Loading: Dissolve your semi-purified compound in a minimal amount of DCM or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[18]

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Workup: Combine the pure fractions. Be aware that the acetic acid needs to be removed. This can be done by evaporating the solvent and then co-evaporating several times with a solvent like toluene or by performing a simple aqueous wash if the compound is not water-soluble.

Problem 3: The product is still impure after extraction and normal-phase chromatography.

Cause: Impurities may have very similar polarity to your product, making separation on silica difficult. Alternatively, the compound may be too polar for effective normal-phase chromatography.[19]

Solution 1: Reversed-Phase Flash Chromatography

This is an excellent alternative for polar compounds.[7] The stationary phase (e.g., C18-functionalized silica) is non-polar, and a polar mobile phase is used. Your polar product will elute later than any remaining non-polar impurities.

  • Stationary Phase: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. Both solvents should be modified with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to keep the carboxylic acid protonated and ensure sharp peaks.[7]

  • Elution: Start with a high water percentage (e.g., 95% water / 5% acetonitrile) and gradually increase the acetonitrile concentration to elute your compound.

  • Workup: Combine the pure fractions and remove the solvents using a rotary evaporator. Note that removing all the water may require lyophilization (freeze-drying).

Solution 2: Recrystallization

If your product is a solid and has >90% purity, recrystallization is the best method to achieve high purity by removing small amounts of remaining impurities.[20]

  • Solvent Screening: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in solvents like ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your impure solid until it just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.

G A Crude Product B Assess Purity (TLC, HPLC) A->B C Acid-Base Extraction B->C Major Impurities D Assess Purity B->D Minor Impurities C->D E Column Chromatography (Normal or Reversed-Phase) D->E Impurities Still Present F Assess Purity D->F Purity >90% E->F G Recrystallization F->G Minor Impurities Still Present H Final Purity Analysis (HPLC, NMR, MP) F->H Purity >98% G->H

Caption: A decision-making workflow for the multi-step purification process.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Modern Chemistry & Applications. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Aimbeyond. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Isoxazole Carboxylic Acids

Welcome to the Technical Support Center for the synthesis of isoxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Isoxazole carboxylic acids are key building blocks in medicinal chemistry, and their successful synthesis is often crucial for the advancement of drug discovery programs.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of isoxazole carboxylic acids in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is the yield of my 1,3-dipolar cycloaddition reaction for isoxazole synthesis consistently low?

Answer:

Low yields in 1,3-dipolar cycloadditions to form isoxazoles are a frequent issue and can be attributed to several factors, primarily related to the generation and stability of the nitrile oxide intermediate.[3]

  • Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from precursors like aldoximes or nitroalkanes is a critical step.[3][4] Incomplete conversion of the starting material to the nitrile oxide will directly impact the overall yield.

    • Troubleshooting:

      • Choice of Reagents: For the oxidation of aldoximes, ensure the purity of the aldoxime and consider using effective oxidizing agents like N-Chlorosuccinimide (NCS), Chloramine-T, or a greener protocol using NaCl/Oxone, which has demonstrated good to excellent yields.[3]

      • Stoichiometry: Carefully optimize the stoichiometry of the reagents. An excess of the oxidizing agent might be necessary, but a large excess can lead to side reactions.

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a reactive dipolarophile.[3] This is a major competing side reaction that consumes the nitrile oxide.

    • Troubleshooting:

      • Slow Addition: Add the reagent for nitrile oxide generation (e.g., the oxidant) slowly to the reaction mixture containing the alkyne (the dipolarophile). This maintains a low concentration of the nitrile oxide at any given time, favoring the cycloaddition over dimerization.

      • Reaction Concentration: Ensure the dipolarophile is present in a sufficient concentration to trap the nitrile oxide as it is formed.

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable under the reaction conditions.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Some cycloadditions can be performed at room temperature or even lower.

      • pH Control: The stability of the nitrile oxide can be pH-dependent. Ensure the reaction medium is not overly acidic or basic unless the specific protocol requires it.

Question 2: I am observing the formation of an isomeric byproduct during the cyclization of a β-keto ester with hydroxylamine. How can I improve the regioselectivity to obtain the desired isoxazole carboxylic acid?

Answer:

The reaction of β-keto esters with hydroxylamine can lead to the formation of two regioisomeric isoxazolones: the 3-isoxazolol and the 5-isoxazolone. The formation of the undesired isomer is a common pitfall.

  • Controlling Reaction Conditions: The regioselectivity of this cyclization is often influenced by the reaction pH.

    • Troubleshooting:

      • pH Adjustment: Carefully control the pH of the reaction mixture. For the synthesis of 5-substituted 3-isoxazolols, a novel three-step procedure involving the cyclization of N,O-diBoc-protected β-keto hydroxamic acids with hydrochloric acid has been shown to proceed without the formation of the 5-isoxazolone byproduct.[5]

  • Alternative Synthetic Routes: If controlling the regioselectivity of the cyclocondensation proves difficult, consider alternative synthetic strategies that offer better control.

    • Troubleshooting:

      • 1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne generally offers high regioselectivity.[6]

      • Electrophilic Cyclization: The cyclization of 2-alkyn-1-one O-methyl oximes induced by an electrophile like ICl can provide highly substituted isoxazoles with good to excellent yields and defined regiochemistry.[7]

Question 3: My isoxazole ester hydrolysis to the corresponding carboxylic acid is resulting in ring opening and low yields. What can I do to prevent this?

Answer:

The isoxazole ring can be susceptible to cleavage under certain hydrolytic conditions, particularly under basic conditions and at elevated temperatures.[8][9]

  • Hydrolysis Conditions: The choice of base, solvent, and temperature for the saponification of the ester is critical.

    • Troubleshooting:

      • Mild Base: Use a milder base such as lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Solvent System: Employ a mixture of THF and water or methanol and water at room temperature or below (0 °C) to facilitate the hydrolysis while minimizing ring opening.[10]

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of complete ester hydrolysis and avoid prolonged exposure to basic conditions.

  • pH during Workup: The acidification step to protonate the carboxylate can also impact the stability of the isoxazole ring if not performed carefully.

    • Troubleshooting:

      • Controlled Acidification: Add the acid (e.g., 1M HCl) dropwise to the cooled reaction mixture (ice bath) until the pH is acidic enough to precipitate the carboxylic acid.[10] Avoid a large excess of strong acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazole carboxylic acids?

A1: The most prevalent methods include:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with an alkyne bearing a carboxylic acid or an ester group (which is later hydrolyzed).[11] This method is versatile and allows for the synthesis of a wide range of substituted isoxazoles.

  • Cyclocondensation Reactions: A common approach is the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[11] For example, a β-keto ester can react with hydroxylamine to form an isoxazolone, which can then be further functionalized.

  • Functional Group Transformation: This involves the synthesis of an isoxazole with a precursor functional group (e.g., a methyl group, a halogen, or an amide) at the desired position, followed by its conversion to a carboxylic acid. For instance, a 4-lithioisoxazole can be carboxylated by quenching with carbon dioxide.[12]

Q2: How does the substitution pattern on the starting materials affect the synthesis?

A2: The electronic and steric properties of the substituents can significantly influence the reaction outcome.

  • Electronic Effects: Electron-withdrawing groups on the dipolarophile (alkyne) can accelerate the rate of 1,3-dipolar cycloaddition. In electrophilic cyclization methods, both electron-donating and electron-withdrawing groups on the phenyl rings of 2-alkyn-1-one O-methyl oximes have been shown to be well-tolerated, often resulting in high yields.[7]

  • Steric Effects: Bulky substituents can hinder the approach of reagents and may require longer reaction times or more forcing conditions.[7] However, in some cases, steric effects appear to be minimal.[7]

Q3: What are the best practices for the purification of isoxazole carboxylic acids?

A3: The purification strategy depends on the physical properties of the product (solid or liquid) and the nature of the impurities.

  • Aqueous Workup and Extraction: This is a fundamental step to remove water-soluble impurities. By adjusting the pH, the acidic isoxazole carboxylic acid can be selectively moved between aqueous and organic layers.[13] A typical extraction involves dissolving the crude product in an organic solvent, washing with a dilute acid to remove basic impurities, and then extracting the product into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer is then acidified to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent.[13]

  • Column Chromatography: Silica gel chromatography is commonly used. To improve peak shape and recovery of carboxylic acids, it is often beneficial to add a small amount (0.1-1%) of acetic or formic acid to the eluent.[13]

  • Recrystallization: For solid products, recrystallization is an excellent method to achieve high purity.[13]

Q4: Can the isoxazole ring rearrange under certain conditions?

A4: Yes, under specific energetic conditions, the isoxazole ring can rearrange to its more stable isomer, the oxazole ring.[8] This transformation can be induced by heat, light (UV irradiation), or certain chemical reagents.[8] This is an important consideration if your synthesis involves high temperatures or photochemical steps.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid via Saponification

This protocol describes the hydrolysis of a methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in tetrahydrofuran.

  • Prepare a solution of sodium hydroxide (2 equivalents) in deionized water and add it dropwise to the reaction mixture.

  • Add methanol to the mixture.

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Adjust the pH to 2 by the slow addition of 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid.[10]

Parameter Value Reference
Reactant Ratio 1 eq. Ester : 2 eq. NaOH[10]
Solvent System THF/Water/Methanol[10]
Reaction Time 18-20 hours[10]
Temperature Room Temperature[10]
Typical Yield ~90%[10]

Table 1: Reaction parameters for the saponification of methyl 3-methyl-5-isoxazolecarboxylate.

Visualizations

G cluster_0 Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition start Low Yield Observed q1 Is Nitrile Oxide Generation Efficient? start->q1 q2 Is Nitrile Oxide Dimerization Occurring? q1->q2 Yes sol1 Optimize Oxidant and Stoichiometry q1->sol1 No sol2 Slowly Add Oxidant to Alkyne Solution q2->sol2 Yes end Improved Yield q2->end No sol1->q2 sol3 Increase Dipolarophile Concentration sol2->sol3 sol3->end G cluster_1 General Workflow for Isoxazole Carboxylic Acid Synthesis and Purification synthesis Synthesis (e.g., 1,3-Dipolar Cycloaddition or Cyclocondensation) hydrolysis Ester Hydrolysis (if necessary) - Mild base (LiOH) - Low temperature synthesis->hydrolysis workup Aqueous Workup - Acid/Base Extraction hydrolysis->workup purification Purification - Recrystallization or - Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for the synthesis and purification of isoxazole carboxylic acids.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.
  • An In-depth Technical Guide on the Reactivity and Stability of Naphthoisoxazole Ring Systems and Their Precursors. Benchchem.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
  • Isoxazole. Wikipedia.
  • 1,3-dipolar cycloaddition reactions. YouTube.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.

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Optimization

Technical Support Center: Degradation Pathways of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulat...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. Our goal is to provide not just troubleshooting steps but also a foundational understanding of the underlying chemistry to empower your experimental design and data interpretation.

A Note on This Guide: Specific degradation studies on 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid are not extensively published. Therefore, this guide synthesizes established principles from the broader chemistry of isoxazoles, isoxazole-3-carboxylic acids, and related heterocyclic systems. The pathways described are predicted based on this robust chemical literature and should be empirically verified for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Handling

Question: I have just synthesized/received a batch of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. What are the recommended storage conditions?

Answer: Based on the known reactivity of the isoxazole scaffold, proper storage is critical to ensure long-term integrity. The primary drivers of degradation for this class of compounds are light, heat, and pH extremes.

  • Light: The isoxazole ring is susceptible to photochemical rearrangement.[1]

  • Temperature: Thermal stress can induce ring cleavage.[2][3]

  • pH: The N-O bond is particularly vulnerable to base-catalyzed hydrolysis.[4]

Recommended Storage Protocol:

  • Container: Store the solid compound in an amber glass vial with a tightly sealed, inert cap.

  • Atmosphere: For long-term storage (>6 months), flush the vial with an inert gas (Argon or Nitrogen) to displace oxygen and moisture.

  • Temperature: Store at -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Solutions: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, store in an amber vial at -20°C. DMSO is a common solvent, but verify its compatibility with your downstream assays. Aqueous solutions should be buffered, ideally in a slightly acidic to neutral pH range (see Section 3).

Section 2: Photodegradation Issues

Question: After leaving my sample on the bench under ambient light, I see a new, isomeric peak in my LC-MS analysis. What is happening?

Answer: You are likely observing a photochemical rearrangement, a classic reaction for isoxazoles.[1] Under UV irradiation (including components of ambient light), the weak N-O bond can cleave, leading to a transient azirine intermediate. This intermediate can then rearrange to form a more stable oxazole isomer.[5] This process is rapid and can significantly impact the purity and concentration of your active compound.

G cluster_main Photochemical Degradation Pathway start 5-(1-Methyl-2-pyrrolyl) isoxazole-3-carboxylic acid intermediate Azirine Intermediate (via N-O bond cleavage) start->intermediate UV Light (hν) product 4-(1-Methyl-2-pyrrolyl) oxazole-2-carboxylic acid (Isomeric Product) intermediate->product Rearrangement side_products Other Ring-Opened Degradants intermediate->side_products Reaction with Nucleophiles G cluster_hydrolysis Base-Catalyzed Hydrolysis Pathway start Isoxazole-3-carboxylate (Anionic form) intermediate β-Ketonitrile Intermediate (via N-O bond cleavage) start->intermediate OH⁻ (Base) product Hydrolyzed Degradants intermediate->product H₂O

Caption: Base-catalyzed hydrolytic ring opening of the isoxazole.

Troubleshooting & Experimental Design:

  • Optimal pH Range: For maximum stability in aqueous media, maintain a pH between 4.0 and 7.4. Stability decreases significantly at pH values above 8. [4]* Buffer Selection: Use buffers such as citrate, phosphate, or acetate. Be aware that some buffer species can catalyze degradation, so it is crucial to run a buffer-specific stability check. [6]* Forced Degradation Study: To confirm this pathway and identify degradation products, perform a forced degradation study. This is a critical step in drug development for identifying potential stability issues.

Protocol: Forced Hydrolytic Degradation Study

  • Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate aliquots at a controlled temperature (e.g., 50°C) to accelerate degradation. Include a t=0 sample stored at -20°C as a control.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples before analysis to halt the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see protocol below) and LC-MS to identify and quantify the parent compound and any new peaks.

Section 4: Thermal Instability

Question: I am using a high-temperature analytical method (e.g., GC-MS) and observing multiple, smaller fragment peaks instead of my parent compound. Is this expected?

Answer: Yes, this is highly likely. Thermal decomposition (pyrolysis) of the isoxazole ring proceeds through a different mechanism than photolysis or hydrolysis. At elevated temperatures, the ring fragments into smaller, stable molecules. Studies on isoxazole pyrolysis show the formation of products like ketenimine and carbon monoxide, or rearrangement to nitriles. [2][3]The specific fragmentation pattern will depend on the substitution of the ring.

Troubleshooting & Recommendations:

  • Avoid High Temperatures: Use analytical techniques that operate at or near ambient temperature, such as HPLC, UPLC, and LC-MS. Gas chromatography is generally unsuitable for this class of molecules without derivatization.

  • Assess Thermal Stability: If you must evaluate thermal properties (e.g., for manufacturing or formulation processes), use Thermogravimetric Analysis (TGA). TGA will determine the onset temperature of decomposition in a controlled manner.

  • Data Interpretation: If you observe thermal degradation, do not mistake the degradation products for process impurities. They are artifacts of the analytical method's conditions.

Degradation PathwayTriggering ConditionKey Intermediate(s)Major Product(s)
Photodegradation UV / Ambient LightAzirineOxazole Isomer [1][5]
Hydrolysis Basic pH (e.g., > 8)β-KetonitrileRing-opened products [4]
Thermal Degradation High Temperature (>150°C)VinylnitreneNitriles, Ketenimines, CO [2][3]
Reductive Cleavage Catalytic Hydrogenation (e.g., H₂/Pd)EnaminoneRing-opened enaminone [7][8]
Section 5: Potential Metabolic Pathways

Question: In my in vitro liver microsome assay, the compound is cleared very rapidly. What metabolic pathways could be responsible?

Answer: The isoxazole ring can be a site of metabolic transformation. Similar to chemical hydrolysis and reduction, enzymatic processes can open the ring. The weak N-O bond is a key liability.

Plausible Metabolic Pathways:

  • Reductive Ring Cleavage: Cytochrome P450 reductases or other enzymes can catalyze the reductive cleavage of the N-O bond, leading to the formation of an enaminone, similar to what is observed in catalytic hydrogenation. [7]2. Oxidative Metabolism: While less common for the ring itself, the pyrrole or methyl substituents could be sites of oxidation (e.g., hydroxylation) by CYP enzymes.

  • Bioactivation: In some cases, isoxazole metabolism can lead to the formation of reactive metabolites, such as cyanoacroleins or enimines, which can covalently bind to cellular macromolecules. [9][10]This is a critical consideration in drug safety assessment.

Experimental Approach to Investigate Metabolism:

  • Metabolite Identification: Use high-resolution LC-MS/MS to identify metabolites formed in liver microsome or hepatocyte incubations. Look for mass shifts corresponding to ring opening (+2 Da), hydrolysis (+18 Da), or oxidation (+16 Da).

  • Enzyme Phenotyping: Use a panel of recombinant human CYP enzymes to determine which specific enzymes are responsible for the metabolism.

  • Reactive Metabolite Trapping: Conduct experiments with trapping agents like glutathione (GSH) to capture and identify any reactive electrophilic species that may be formed. [10]

Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradants.

G cluster_workflow HPLC Workflow prep Sample Prep (Dilute in Mobile Phase A) inject Injection (10 µL) prep->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Area vs. Time) detection->analysis

Caption: General workflow for HPLC stability analysis.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan with a photodiode array (PDA) detector to find the optimal wavelength; 254 nm is a good starting point.

  • Validation: This method must be validated to prove it is "stability-indicating." This involves demonstrating that degradation products (from forced degradation studies) are resolved from the parent peak and from each other.

References

  • Gao, H., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. [Link] [11]2. Nunes, C. M., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. Journal of the American Chemical Society. [Link] [2]3. Gao, H., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link] [12]4. Kalgutkar, A. S., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. [Link] [10]5. Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link] [9]6. Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link] [4]7. Various Authors. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link] [13]8. Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Organic Chemistry Portal. [Link] [5]9. Nunes, C. M., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. ResearchGate. [Link] [3]10. Sriram, R., & Venkatesh, V. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link] [14]11. Lifshitz, A., et al. (2001). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry A. [Link] [15]12. Lifshitz, A., et al. (1998). Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry A. [Link] [16]18. Machetti, F., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link] [7]21. Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. [Link] [6]24. Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link] [1]29. Machetti, F., et al. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of Isoxazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address the common challenge of poor cell permeability in this important class of molecules. Isoxazoles are versatile heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4][5] However, their physicochemical properties can often lead to challenges in achieving optimal absorption and cellular uptake.

This resource is structured to provide actionable insights, moving from specific experimental problems to broader scientific principles. We will explore the underlying causes of poor permeability and offer validated protocols and strategies to overcome these hurdles.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might be encountering in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My isoxazole compound shows very low readings in my permeability assay, and I suspect poor aqueous solubility is the issue. How can I confirm this and what are my next steps?

A1: This is a very common starting problem. Poor aqueous solubility can indeed lead to artificially low apparent permeability (Papp) values because the compound may precipitate in the aqueous assay buffer, reducing the concentration available for transport.

Causality: The driving force for passive diffusion across a membrane is the concentration gradient of the dissolved compound. If your compound crashes out of solution, this gradient is diminished or eliminated, leading to an underestimation of its true permeability. Many isoxazole derivatives are lipophilic, contributing to poor water solubility.[6]

Troubleshooting Workflow:

  • Confirm Solubility Issues:

    • Visual Inspection: Check for any precipitate in your stock solutions and in the donor wells of your assay plate after adding the compound.

    • Kinetic Solubility Assay: Perform a simple nephelometry or turbidimetry-based kinetic solubility assay in the same buffer system as your permeability assay (e.g., Hanks' Balanced Salt Solution, HBSS). This will give you a quantitative measure of its solubility under the exact experimental conditions.

    • Recovery Check: Quantify the compound concentration in the donor well at the beginning (T0) and end (Tfinal) of the permeability experiment. A significant decrease (e.g., >20%) suggests precipitation or instability.

  • Strategies to Improve Solubility for In Vitro Assays:

    • Co-solvents: For initial screening, you can often use a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO). However, be cautious as high concentrations of DMSO (>1%) can compromise cell monolayer integrity in assays like the Caco-2.[7]

    • pH Adjustment: If your isoxazole compound has ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility. Ensure the chosen pH is physiologically relevant and compatible with your assay system.

    • Formulation Approaches: For compounds that are critical to advance despite very low solubility, consider pre-formulation strategies even for in vitro work. This can include using cyclodextrins to form inclusion complexes or employing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][9][10] These approaches can enhance the apparent solubility of the drug.[11]

Q2: My isoxazole compound has good solubility, but still shows low apparent permeability (Papp) in my Caco-2 assay. What are the likely causes?

A2: Once solubility is ruled out, a low Papp value in a Caco-2 assay points towards two primary culprits: inherently poor passive permeability or active efflux by transporters expressed on the Caco-2 cells.

Causality: The Caco-2 cell monolayer mimics the human intestinal epithelium and expresses various transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[12][13][] These pumps actively transport substrates from inside the cell back out into the apical (lumenal) side, effectively reducing the net flux across the monolayer.

Troubleshooting Decision Tree:

G cluster_pampa PAMPA Outcome cluster_caco2 Bidirectional Caco-2 Outcome start Low Papp in Caco-2 Assay pampa Run Parallel Artificial Membrane Permeability Assay (PAMPA) start->pampa bidirectional Run Bidirectional Caco-2 Assay (A-to-B and B-to-A) start->bidirectional pampa_low Low Permeability in PAMPA pampa->pampa_low If Papp is low pampa_high High Permeability in PAMPA pampa->pampa_high If Papp is high efflux_high High Efflux Ratio (ER > 2) bidirectional->efflux_high If ER is high efflux_low Low Efflux Ratio (ER ≤ 2) bidirectional->efflux_low If ER is low conclusion1 Primary Issue: Inherently Poor Passive Permeability (e.g., high polarity, large size) pampa_low->conclusion1 Indicates conclusion2 Primary Issue: Active Efflux (Substrate for P-gp, BCRP, etc.) pampa_high->conclusion2 Suggests efflux_high->conclusion2 Indicates efflux_low->conclusion1 Indicates

Caption: Troubleshooting low Caco-2 permeability.

Experimental Steps:

  • Differentiate Passive vs. Active Transport:

    • PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a synthetic lipid membrane and measures only passive, transcellular diffusion.[15][16] It is a cost-effective way to assess a compound's intrinsic ability to cross a lipid bilayer without the complexity of transporters.[17][18]

      • If PAMPA permeability is also low: The issue is likely the compound's physicochemical properties (e.g., too polar, too large, too many hydrogen bond donors/acceptors) hindering passive diffusion.

      • If PAMPA permeability is high, but Caco-2 permeability is low: This strongly suggests the involvement of active efflux.[15]

    • Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, secretory) directions.[12][19]

      • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

      • An ER > 2 is a clear indicator that your compound is a substrate for an efflux transporter.[12]

Q3: My data suggests my isoxazole is an efflux pump substrate. How do I confirm which transporter is responsible and what are my options?

A3: Confirming the specific transporter is crucial for designing rational strategies to overcome efflux. P-glycoprotein (P-gp) is a common culprit.

Causality: Identifying the specific efflux pump(s) involved allows for more targeted medicinal chemistry efforts or the potential use of specific inhibitors in formulation strategies.

Experimental Confirmation:

  • Caco-2 Assay with Inhibitors: Re-run the bidirectional Caco-2 assay in the presence of known, specific inhibitors for major efflux pumps.[19]

    • Verapamil or Valspodar: Specific inhibitors of P-gp.

    • Ko143: A specific inhibitor of BCRP.

  • Interpreting the Results:

    • If the addition of a P-gp inhibitor (like Verapamil) significantly reduces the Efflux Ratio (by increasing the A-to-B Papp and/or decreasing the B-to-A Papp), you have confirmed your compound is a P-gp substrate.[13]

    • The same logic applies to other inhibitors for their respective transporters.

Strategic Options:

  • Medicinal Chemistry (Lead Optimization):

    • Masking Recognition Sites: Modify the isoxazole scaffold to remove or mask the structural features recognized by the efflux transporter. This can involve altering hydrogen bonding patterns, reducing lipophilicity, or changing the overall molecular shape. This is often an iterative process guided by structure-activity relationships (SAR).

    • Prodrug Approach: Convert the compound into a prodrug that is not a substrate for the transporter. Once absorbed, the prodrug is metabolized to release the active parent compound.[20]

  • Formulation Strategies:

    • Co-administration with Inhibitors: Formulate the drug with excipients that act as mild efflux inhibitors (e.g., certain surfactants like polysorbate 80). This can locally saturate the pumps in the gut wall, allowing more of your compound to be absorbed.

    • Nanotechnology: Encapsulating the drug in nanoparticles or nano-emulgels can alter its absorption pathway, potentially bypassing efflux pumps through endocytosis-mediated uptake.[8][11][21]

Part 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to fundamental questions about the cell permeability of isoxazole compounds.

Q4: What are the key physicochemical properties of isoxazoles that influence cell permeability?

A4: The permeability of isoxazole compounds, like any small molecule, is governed by a balance of physicochemical properties. These are often summarized by guidelines like Lipinski's Rule of Five.[22][23] Poor absorption or permeability is more likely when a compound violates these rules.[24][25]

Key Properties and Their Impact:

PropertyOptimal Range (Guideline)Impact on Permeability of Isoxazoles
Lipophilicity (LogP) 1 < LogP < 5The isoxazole ring itself is relatively lipophilic. High LogP (>5) can lead to poor aqueous solubility and entrapment in the lipid membrane, while low LogP (<1) can hinder partitioning into the membrane.[26]
Molecular Weight (MW) < 500 DaLarger molecules diffuse more slowly across membranes. While many isoxazole cores are small, extensive substitution can increase MW beyond the optimal range.[22][23]
Hydrogen Bond Donors (HBD) ≤ 5HBDs (e.g., -OH, -NH groups) must be stripped of their hydration shell to enter the lipid membrane, an energetically unfavorable process. High HBD counts reduce permeability.
Hydrogen Bond Acceptors (HBA) ≤ 10HBAs (e.g., N, O atoms) also contribute to polarity and the energy barrier for membrane crossing. The isoxazole ring contains one HBA.[1]
Polar Surface Area (PSA) < 140 ŲPSA is a good predictor of hydrogen bonding capacity. High PSA is associated with low permeability.
Q5: What are the standard in-vitro models for assessing cell permeability, and how do I choose the right one?

A5: The two most common and complementary in vitro models are the PAMPA and Caco-2 assays. The choice depends on the stage of your research and the specific question you are asking.

Caption: Comparison of PAMPA and Caco-2 assays.

Comparison of Standard Assays:

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Permeability Assay
Biological System Artificial lipid-infused membrane.[16]Differentiated human colorectal adenocarcinoma cell monolayer.[12]
Transport Measured Passive, transcellular diffusion only.[15]Passive diffusion, active uptake/efflux, and paracellular transport.[13][15]
Primary Use High-throughput screening to rank compounds by intrinsic passive permeability.[16]Mechanistic studies to predict human intestinal absorption and identify efflux substrates.[27][28]
Pros Cost-effective, high-throughput, highly reproducible, no metabolism.[18]Biologically relevant, provides information on active transport, good correlation with human absorption.[13]
Cons Does not account for active transport or paracellular pathways; can overestimate permeability for efflux substrates.[15][17]Lower throughput, more expensive, requires lengthy cell culture (18-22 days), variable transporter expression between labs.[12]

Recommendation: Use PAMPA in early discovery for rapid screening and ranking of analogs. Use the Caco-2 assay for lead optimization candidates to gain a more accurate prediction of in vivo absorption and to investigate potential efflux liabilities.[16]

Q6: What structural modifications can I make to the isoxazole scaffold to improve permeability?

A6: Improving permeability through structural modification is a core task of medicinal chemistry. The goal is to fine-tune the physicochemical properties discussed in Q4.

Key Strategies:

  • Reduce Hydrogen Bonding Capacity:

    • Replace -OH or -NH2 groups with -OCH3 or N-methylated analogs.

    • Incorporate intramolecular hydrogen bonds to mask polar groups and reduce their interaction with water.

  • Modulate Lipophilicity (LogP):

    • If LogP is too high, introduce mildly polar functional groups.

    • If LogP is too low, add small, lipophilic groups like methyl or halogen atoms. The position of these substitutions on the isoxazole or its appended rings is critical.

  • Control Molecular Size and Shape:

    • Avoid adding large, bulky substituents if not necessary for potency.

    • Strategies like cyclization can reduce the flexibility of a molecule and improve its permeability by lowering the entropic penalty of membrane crossing.[20]

  • Block Metabolic Soft Spots:

    • While not directly a permeability issue, rapid metabolism in intestinal cells can lead to low bioavailability, which can be mistaken for poor permeability. Identify and block metabolically labile sites (e.g., by adding a fluorine atom).

These modifications must always be balanced against the compound's primary pharmacological activity and target engagement.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing passive permeability.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen™) with a donor plate (hydrophobic PVDF membrane) and an acceptor plate.

  • Phospholipid solution (e.g., 1-2% lecithin or phosphatidylcholine in dodecane).[7][18]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Test compounds and controls (e.g., propranolol for high permeability, atenolol for low permeability).

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader).

Procedure:

  • Prepare Membrane: Carefully add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.[18]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of aqueous buffer.

  • Prepare Donor Plate: Dissolve test compounds in buffer (often with a small amount of DMSO, e.g., final concentration <1%) to the desired concentration (e.g., 10 µM).[7] Add 150-200 µL of the compound solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[17]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using an appropriate analytical method.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    • Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds. Cequilibrium is calculated from a mass balance equation.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps for assessing both absorptive and secretory transport.

Materials:

  • Transwell™ plates (e.g., 24-well) with 0.4 µm pore size inserts.

  • Caco-2 cells (passage 40-60).[12]

  • Cell culture medium and reagents.

  • Transport buffer (e.g., HBSS, pH 7.4).

  • Test compounds and controls (e.g., antipyrine for high permeability, atenolol for low permeability, talinolol for P-gp substrate).[12]

  • Lucifer yellow for monolayer integrity check.

  • Analytical instrument (LC-MS/MS).

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[12][]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the lab's established range.

  • Prepare for Transport: Wash the monolayers carefully with pre-warmed transport buffer. Pre-incubate the plates at 37°C for 30 minutes.

  • A-to-B Permeability:

    • Add the test compound solution to the apical (A) chamber (donor).

    • Add fresh buffer to the basolateral (B) chamber (receiver).

  • B-to-A Permeability:

    • Add the test compound solution to the basolateral (B) chamber (donor).

    • Add fresh buffer to the apical (A) chamber (receiver).

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[12][13] At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Lucifer Yellow Test: After sampling, add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount that has permeated to the basolateral side to confirm monolayer integrity was maintained throughout the experiment. A pass-through of <5% is generally acceptable.

  • Analysis and Calculation:

    • Quantify compound concentrations in all samples by LC-MS/MS.

    • Calculate Papp for both A-to-B and B-to-A directions: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

References

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. Available from: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available from: [Link]

  • bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]

  • Luo, Y., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available from: [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]

  • Patel, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Sane, R., & Mittal, S. (2020). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available from: [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Available from: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • ResearchGate. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review. Available from: [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

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  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

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  • Kumar, M., & Singh, S. K. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
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  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Available from: [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Available from: [Link]

  • Singh, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Asian Journal of Chemistry.
  • PMC. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2023). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Available from: [Link]

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Optimization

Technical Support Center: Optimizing In Vitro Assays for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing in vitro assays with this novel small molecule. As specific biological data for this compound is not extensively published, this guide establishes a foundational framework based on best practices in small molecule screening and in vitro pharmacology.[1][2][3]

Our approach is grounded in causality—explaining the scientific reasoning behind each step to empower you to make informed decisions and adapt protocols to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Initial Setup & Handling

This section addresses the most common initial questions regarding the handling and preparation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid for in vitro testing.

Q1: What is the best solvent to use for this compound?

A1: For most novel, water-insoluble small molecules, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing capacity and miscibility with aqueous cell culture media.[4][5] However, it is crucial to recognize that DMSO can exert biological effects on its own, often becoming cytotoxic or inducing cellular differentiation at concentrations above 1%, with some sensitive cell lines affected by as little as 0.25%[4][6].

Expert Insight: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows you to achieve your final desired assay concentrations by serially diluting the compound in your culture medium, ensuring the final DMSO concentration remains consistently low and non-perturbing across all wells (ideally ≤0.1%).[7]

Q2: How should I prepare and store stock solutions?

A2: Based on its chemical structure (a carboxylic acid), the compound is likely a solid at room temperature.[8][9][10]

  • Preparation: Allow the vial to come to room temperature before opening to prevent condensation. Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be used if necessary, but visually inspect for any precipitation upon returning to room temperature.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation or precipitation.

Q3: What starting concentration range should I use for my first experiment?

A3: Without prior knowledge of a compound's potency, a broad range-finding experiment is the most efficient first step.[11] A common strategy is to test a wide range of concentrations spanning several orders of magnitude.

Recommended Starting Range: Perform a 9-point dose-response curve with half-log dilutions, starting from 10 µM down to 1 nM.[12] This wide net is designed to identify the potency window, whether the compound is active in the nanomolar or micromolar range. This initial experiment is critical for designing more focused subsequent assays.

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubilizing power for organic small molecules.
Stock Concentration 10-50 mMMinimizes the volume of solvent added to the final assay.
Storage -20°C or -80°C (aliquoted)Prevents degradation from freeze-thaw cycles.
Final Solvent Conc. ≤ 0.1% v/vAvoids solvent-induced cellular artifacts.[7]
Initial Test Range 1 nM to 10 µMCovers a broad potency range to efficiently identify the active concentration window.[12]
Section 2: Experimental Workflow - Establishing a Dose-Response Curve

This section provides a detailed, step-by-step methodology for conducting a robust initial dose-response experiment to determine the half-maximal inhibitory or effective concentration (IC50/EC50).

Workflow for Initial Dose-Response Assay

DoseResponseWorkflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Readout & Analysis A Prepare Compound Stock (10 mM in 100% DMSO) D Prepare Serial Dilutions (in culture medium) A->D B Seed Cells in 96-well Plate (Optimal density) C Incubate Cells (Allow adherence/recovery) B->C E Add Compound/Vehicle to Cells C->E D->E F Incubate for Exposure Period (e.g., 24, 48, 72 hours) E->F G Perform Viability/Activity Assay (e.g., CellTiter-Glo®) F->G H Read Plate (Luminometer/Spectrophotometer) G->H I Analyze Data & Plot Curve (Calculate IC50/EC50) H->I

Caption: Workflow for a typical in vitro dose-response experiment.

Detailed Protocol:
  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells remain in the exponential growth phase for the entire duration of the experiment.[12] This is a critical parameter that prevents artifacts from overconfluence or sparse cell growth.

    • Seed cells in a 96-well plate (tissue culture treated, clear bottom for microscopy, white or black for luminescence/fluorescence assays).[13] Leave the outermost wells filled with sterile PBS to minimize "edge effects."[14]

    • Incubate for 12-24 hours to allow cells to adhere and resume normal growth.

  • Compound Dilution (Intermediate Plate Method):

    • To avoid pipetting errors and solvent shock to cells, first prepare an intermediate dilution plate.

    • In a separate 96-well plate, perform serial dilutions of your 10 mM stock solution in complete culture medium to 2x the final desired concentrations.

    • Causality: This step ensures that when you add an equal volume of the 2x compound solution to the cells, the final concentration is correct and the medium composition is not drastically altered. It also keeps the final DMSO concentration consistent across all wells.

  • Cell Treatment:

    • Carefully remove half the media from the cell plate and replace it with the 2x compound dilutions from your intermediate plate.

    • Crucial Controls:

      • Vehicle Control: Cells treated with the same final concentration of DMSO (e.g., 0.1%) but no compound. This is your 100% viability or 0% inhibition control.

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine) or a compound known to elicit the expected biological response. This validates that the assay system is responsive.

      • Untreated Control: Cells with media only (no DMSO). This helps confirm the vehicle itself has no effect.

  • Incubation:

    • Incubate the treated cells for a physiologically relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be sufficient for the compound to exert its effect, which may correspond to one or more cell doubling times.

  • Assay Readout:

    • Select an appropriate assay to measure your endpoint. For initial studies, it is highly recommended to run a cell viability assay concurrently to distinguish specific activity from general cytotoxicity.[15][16]

    • Recommended Assay: An ATP-based luminescent assay (e.g., CellTiter-Glo®) is highly sensitive and provides a robust measure of metabolically active cells.[17]

    • Follow the manufacturer's protocol for the chosen assay and read the plate on the appropriate instrument (e.g., luminometer).

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Troubleshooting Logic Flow

TroubleshootingFlow Start Observed Problem Prob1 Prob1 Start->Prob1 Prob2 No Compound Effect Observed (Flat Dose-Response Curve) Start->Prob2 Prob3 Steep Drop-off at High Conc. (Precipitation or Cytotoxicity) Start->Prob3 Sol1 Check Cell Seeding Uniformity Review Pipetting Technique Check for Edge Effects Prob1->Sol1 Sol2 Confirm Compound Solubility Extend Incubation Time Verify Target Presence/Activity Test Higher Concentrations Prob2->Sol2 Sol3 Visually Inspect Wells for Precipitate Run Concurrent Cytotoxicity Assay Reduce Highest Concentration Prob3->Sol3

Caption: A logical guide to troubleshooting common assay issues.

Q4: My data shows high variability between replicates (%CV > 15%). What could be the cause?

A4: High variability is a common issue that often points to technical inconsistencies rather than a true biological effect.[18][19]

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Clumped or unevenly distributed cells are a primary source of variability.

  • Pipetting Inaccuracy: Use calibrated pipettes and practice consistent technique, especially during serial dilutions and reagent additions. Small volume errors can be magnified through a dilution series.[20]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. As recommended, avoid using the outermost wells for experimental data.[14]

  • Cell Health: Ensure cells are healthy and not of a high passage number, as this can lead to inconsistent responses.[19]

Q5: I don't see any effect, even at the highest concentration (10 µM). What should I do next?

A5: A flat dose-response curve suggests several possibilities:

  • Compound Insolubility: The compound may be precipitating out of the aqueous culture medium at higher concentrations. Before adding to cells, inspect your 2x dilutions for any visible precipitate. If observed, you may need to lower the top concentration or explore formulation strategies.

  • Insufficient Incubation Time: The compound may require a longer duration to elicit a biological response. Consider extending the incubation period (e.g., to 72 hours).

  • Compound Inactivity: The compound may not be active against your chosen cell line or target under these conditions. Before proceeding to much higher concentrations (which can cause non-specific effects), confirm that the target of your compound (if known) is expressed and functional in your cell model.

  • Dose Range Too Low: While less common for initial screens, it's possible the compound's activity is in the >10 µM range. You can cautiously test higher concentrations (e.g., up to 100 µM), but be highly vigilant for signs of precipitation and non-specific toxicity.

Q6: My dose-response curve looks fine at low concentrations, but then drops to zero abruptly at the highest one or two doses. Why?

A6: This "cliff effect" is typically due to one of two reasons:

  • Compound Precipitation: At high concentrations, the compound may exceed its solubility limit in the assay medium, forming aggregates that can be cytotoxic or interfere with the assay chemistry.[7] Always visually inspect the wells under a microscope before adding the assay reagent.

  • Acute Cytotoxicity: The compound might have a specific biological effect at lower concentrations but becomes broadly cytotoxic at higher doses, leading to rapid cell death.[21] This is why running a parallel cytotoxicity assay is so valuable. It allows you to determine if you are observing a targeted effect or just general toxicity, which is critical for interpreting your results.[16]

References
  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010).
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • How to Measure Cell Viability.
  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • Advancements in small molecule drug design: A structural perspective.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • Cell Culture Troubleshooting. Sigma-Aldrich.
  • Cytotoxicity Testing - Cell Viability.
  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
  • Cell Viability Assays - Assay Guidance Manual.
  • In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • Quality by Design for Preclinical In Vitro Assay Development.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.
  • Technical Support Center: Optimizing Dose-Response Curves for Novel Cytotoxic Compounds. Benchchem.
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity d
  • Webinar: Advance drug discovery by improving dose-response curve set-up. YouTube.
  • 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid cas no.1326814-81-6. LookChem.
  • 5-Methyl-4-Isoxazole Carboxylic Acid.
  • Methyl 5-(1-Methyl-2-pyrrolyl)
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4. Sigma-Aldrich.
  • 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Smolecule.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv
  • 5-(1H-Pyrrol-2-yl)isoxazole-3-carboxylic acid. PubChem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
  • 5-p-Tolyl-isoxazole-3-carboxylic acid ethyl ester. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

A Multi-Platform Spectroscopic Guide to the Structural Confirmation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

Introduction In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is a foundational prerequisite for understanding their function and poten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is a foundational prerequisite for understanding their function and potential applications. 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (CAS No. 1326814-81-6) is a molecule of interest, combining three key pharmacophoric motifs: a pyrrole ring, an isoxazole core, and a carboxylic acid group.[1] The unambiguous confirmation of its chemical structure—specifically, the connectivity and relative positions of these moieties—is paramount to ensuring data integrity in downstream applications, from medicinal chemistry screening to materials characterization.

This guide provides a comprehensive, multi-technique framework for researchers to unequivocally confirm the structure of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causal logic behind the selection of analytical techniques, predict experimental outcomes based on established principles and reference data, and present a self-validating workflow that ensures the highest degree of scientific rigor. We will compare the expected data for the target molecule with that of a potential isomer to highlight the power of this integrated approach.

Part 1: Theoretical & Predicted Structural Properties

The hypothesized structure of the target compound is presented below. A foundational analysis begins with its basic chemical properties, which inform the subsequent experimental design.

Chemical Structure:

A simplified representation showing the core connectivity.

Molecular Formula: C₉H₈N₂O₃[1]

Theoretical Mass:

  • Molecular Weight: 192.17 g/mol

  • Exact Mass (Monoisotopic): 192.0535 u

The structure contains a 1-methyl-2-pyrrolyl group attached to the 5-position of an isoxazole ring, which in turn bears a carboxylic acid at the 3-position. Our analytical strategy is designed to confirm each of these structural features and their precise connectivity.

Part 2: The Analytical Workflow: An Integrated Approach

No single analytical technique can provide absolute structural proof. Therefore, we employ an orthogonal workflow that combines mass spectrometry with various nuclear magnetic resonance and infrared spectroscopy methods. Each step provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Overall Workflow Start Compound Synthesis & Purification HRMS High-Resolution Mass Spectrometry (HRMS) Start->HRMS Confirm Molecular Formula NMR NMR Spectroscopy (1D & 2D) HRMS->NMR Provide Formula for NMR FTIR FTIR Spectroscopy NMR->FTIR Elucidate C-H Framework Confirmation Unambiguous Structure Confirmed FTIR->Confirmation Confirm Functional Groups

Caption: Integrated workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Experience: The first step in analyzing any new compound is to confirm its elemental composition. Low-resolution mass spectrometry can be misleading, as multiple chemical formulas can yield the same nominal mass. HRMS, with its high mass accuracy (typically <5 ppm), provides a definitive molecular formula, which is a critical constraint for interpreting subsequent NMR data.

Experimental Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is the logical choice. The carboxylic acid is the most acidic proton and will readily deprotonate to form a stable [M-H]⁻ ion, minimizing fragmentation and simplifying the resulting spectrum.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation: The primary goal is to match the experimentally observed m/z value with the theoretical exact mass of the deprotonated molecule.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₉H₈N₂O₃C₉H₈N₂O₃
Analyte Ion [C₉H₇N₂O₃]⁻[M-H]⁻
Theoretical Exact Mass 191.0457 u-
Expected m/z -191.0457 ± 0.0010 (for 5 ppm error)

A match within this narrow tolerance confirms the molecular formula, ruling out countless other possibilities and providing a solid foundation for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: NMR spectroscopy is the cornerstone of chemical structure determination. While ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, 2D NMR experiments like HSQC and HMBC are essential for assembling the molecular puzzle by revealing through-bond correlations. The choice of solvent is critical; DMSO-d₆ is ideal as its polarity aids dissolution and its non-exchangeable nature allows for the observation of the acidic carboxylic acid proton.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key experiment for connecting the disparate ring systems.

Predicted NMR Data & Interpretation: The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the target molecule, based on data from analogous structures like N-methylpyrrole-2-carboxylic acid and various substituted isoxazoles.[2][3]

Atom LabelPredicted ¹H Shift (ppm), Mult.Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton)
N-CH₃ ~3.8 (s, 3H)~35C2 (pyrrole), C5 (pyrrole)
H3' (pyrrole) ~6.2 (t, 1H)~110C2', C4', C5'
H4' (pyrrole) ~7.0 (t, 1H)~115C2', C3', C5'
H5' (pyrrole) ~7.2 (dd, 1H)~128C2', C3', C4'
H4 (isoxazole) ~6.8 (s, 1H)~100C3 (isoxazole), C5 (isoxazole)
COOH >12 (br s, 1H)~165C3 (isoxazole)
C2' (pyrrole) -~125H3', H4', H5', N-CH₃
C3 (isoxazole) -~160H4 (isoxazole), COOH
C5 (isoxazole) -~170H4 (isoxazole)

The Decisive Connections (HMBC): The true power of this analysis lies in the HMBC spectrum, which will provide the unambiguous link between the two heterocyclic rings.

G Pyrrole Pyrrole H5' (~7.2 ppm) IsoxazoleC5 Isoxazole C5 (~170 ppm) Pyrrole->IsoxazoleC5 IsoxazoleC4 Isoxazole C4 (~100 ppm) IsoxazoleH4 Isoxazole H4 (~6.8 ppm) PyrroleC2 Pyrrole C2' (~125 ppm) IsoxazoleH4->PyrroleC2 PyrroleC3 Pyrrole C3' (~110 ppm)

Caption: Key HMBC correlations confirming ring connectivity.

A strong correlation between the H5' proton of the pyrrole ring and the C5 carbon of the isoxazole ring is the definitive piece of evidence for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: While NMR and MS provide the core structural framework, FTIR serves as a rapid and reliable method to validate the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[4]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred as it requires minimal sample preparation.

  • Data Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically collected over a range of 4000-600 cm⁻¹.

Expected Data & Interpretation: The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1725-1700
Aromatic RingsC=C / C=N stretch1650-1450
N-CH₃ / C-HC-H stretch3100-2850

The presence of a strong, broad absorption centered around 3000 cm⁻¹ and a sharp, intense peak around 1710 cm⁻¹ would provide compelling evidence for the carboxylic acid moiety.

Part 3: Comparison with a Plausible Isomer

To build a truly self-validating system, we must consider and rule out alternative structures. A plausible synthetic byproduct or isomer is 3-(1-Methyl-2-pyrrolyl)isoxazole-5-carboxylic acid .

Structural Isomer: (Pyrrole Ring) -- C3 -- C4 -- C(=O)OH // \ N5 C5 \ / O1

Comparative Analysis:

  • HRMS: This isomer has the exact same molecular formula (C₉H₈N₂O₃) and exact mass. HRMS alone cannot distinguish between them. This underscores the limitations of relying on a single technique.

  • ¹H & ¹³C NMR: The chemical shifts would be subtly different, but the most dramatic and conclusive difference would appear in the HMBC spectrum.

  • The Differentiating HMBC Correlation: For the isomer, the key connectivity is between C3 of the isoxazole and C2' of the pyrrole. Therefore, we would expect to see an HMBC correlation from the pyrrole protons (H3', H5') to the isoxazole C3, and crucially, no correlation to C5 . The absence of the correlations shown in the previous diagram and the presence of new ones would definitively identify the isomer.

Conclusion

The structural confirmation of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is not achieved by a single measurement but by the logical synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry establishes the elemental formula, providing a crucial boundary condition. One- and two-dimensional NMR spectroscopy then meticulously map the atomic framework, with the HMBC experiment serving as the ultimate arbiter of connectivity between the heterocyclic rings. Finally, FTIR spectroscopy provides a rapid and robust confirmation of the essential functional groups. By following this integrated workflow and comparing the acquired data against predicted values and potential isomers, researchers can achieve an unambiguous and definitive structural assignment, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Chebanov, V. et al. (2021). Synthesis of isoxazolylpyrrolones by three-component reaction of α-ketoglutaric acid or its diethyl ester with 3-amino-5-methylisoxazole and aromatic aldehydes. Chemistry of Heterocyclic Compounds, 57(3), 261-265. Available at: [Link]

  • Ciaffoni, N. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762. Available at: [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

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Comparative

A Comparative Analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid and Other Isoxazole Derivatives in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "pri...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[3][4] Derivatives of isoxazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.[5][6][7] This guide provides an in-depth comparison of a specific, novel derivative, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, with other well-characterized isoxazole compounds, offering insights into structure-activity relationships (SAR) and experimental considerations for researchers in drug development.

The Isoxazole Scaffold: A Foundation for Diverse Bioactivity

The isoxazole nucleus is an aromatic system whose stability and reactivity are finely tuned by the electronegativity of the heteroatoms. This allows it to serve as a versatile pharmacophore. The substitution pattern on the three carbon atoms of the ring dictates the molecule's overall shape, polarity, and ability to form specific interactions—such as hydrogen bonds, π–π stacking, and hydrophobic interactions—with protein targets.[1] The success of FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores the therapeutic potential inherent in this heterocyclic system.[3][8]

Featured Compound: 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

This guide centers on the compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. While specific biological data for this exact molecule is not extensively published, its structure allows for several evidence-based predictions regarding its potential therapeutic applications.

Structural Features and Predicted Activity:

  • Isoxazole Core: Provides the fundamental scaffold for target interaction.

  • 3-Carboxylic Acid Group: This acidic moiety is a strong hydrogen bond donor and acceptor. It can mimic the carboxylic acid of natural ligands (like arachidonic acid for COX enzymes) or anchor the molecule in the active site of a target protein. Its presence often enhances water solubility.

  • 5-(1-Methyl-2-pyrrolyl) Group: This bulky, electron-rich heterocyclic substituent can engage in π–π stacking or van der Waals interactions. The N-methyl group prevents the pyrrole nitrogen from acting as a hydrogen bond donor, which can be crucial for specific receptor binding and can improve metabolic stability. The linkage at the 5-position is a common motif in many bioactive isoxazoles.

Based on these features, this compound is a candidate for investigation as an anti-inflammatory agent (potentially targeting enzymes like COX or 5-LOX), an antagonist for receptors requiring an acidic functional group, or as an antitubercular agent, a field where isoxazole-3-carboxylic acid esters have been explored.[9]

Structural_Comparison cluster_0 Core Compound cluster_1 Comparator Derivatives A 5-(1-Methyl-2-pyrrolyl)isoxazole- 3-carboxylic acid B Valdecoxib (COX-2 Inhibitor) A->B Different 3- & 5-substituents (sulfonamide vs. COOH) C Leflunomide (DHODH Inhibitor) A->C Different 5-substituent (no 3-substituent) D Isoxazole-3-Carboxamides (TRPV1 Antagonists) A->D Functional group change (Acid vs. Amide) E AMIA (Peptide Building Block) A->E Different ring position (4-COOH vs. 3-COOH)

Caption: Structural relationship between the core compound and key comparator isoxazole derivatives.

Comparative Analysis with Key Isoxazole Derivatives

To understand the potential of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, we compare it to derivatives with established biological profiles. The choice of substituents at the C3, C4, and C5 positions is critical in determining the pharmacological outcome.[2]

Comparison with Anti-inflammatory Drugs: Valdecoxib

Valdecoxib is a selective COX-2 inhibitor. Its structure features a 3-phenyl group and a 5-(4-sulfonamidophenyl) group.

  • Key Difference: The primary distinction lies in the functional group at the 3-position and the substituent at the 5-position. Valdecoxib's sulfonamide group is crucial for its specific binding within the COX-2 active site. In contrast, our featured compound possesses a carboxylic acid at the 3-position. While both are acidic, their size, geometry, and pKa differ, which would lead to a completely different binding mode and likely a different target profile. The pyrrolyl group in our compound is less bulky than the phenylsulfonamide of Valdecoxib, suggesting it would fit into different binding pockets.

Comparison with Immunomodulators: Leflunomide

Leflunomide is an immunosuppressive drug whose active metabolite inhibits dihydroorotate dehydrogenase (DHODH). It is a 5-methylisoxazole-4-carboxamide derivative.

  • Key Difference: Leflunomide's activity is dependent on the in vivo opening of the isoxazole ring to form its active metabolite. The stability of the isoxazole ring is influenced by its substituents. While difficult to predict without experimental data, the electron-rich pyrrole at the C5 position of our featured compound might alter the ring's susceptibility to metabolic opening compared to Leflunomide's C5-methyl group. Furthermore, the carboxamide of Leflunomide versus the carboxylic acid of our compound represents a fundamental SAR difference.

Comparison with TRPV1 Antagonists: Isoxazole-3-Carboxamides

Research has identified a series of isoxazole-3-carboxamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesics.[10][11]

  • Key Difference: The simple conversion of the 3-carboxylic acid to a 3-carboxamide (by coupling with an amine) dramatically changes the molecule's properties from acidic to neutral (or weakly basic depending on the amine). This single modification can switch activity between completely different target classes. Palin et al. demonstrated that substituting the isoxazole-3-carboxamide with specific aminocyclohexanol motifs resulted in a good balance of potency and solubility for TRPV1 antagonism.[10] This highlights the importance of the 3-position for modulating activity and physicochemical properties.

Comparison with Antioxidants: Fluorophenyl-isoxazole-carboxamides

Studies have shown that certain isoxazole derivatives exhibit significant antioxidant activity. For example, specific N-(fluorophenyl)-isoxazole-carboxamides were potent scavengers of DPPH free radicals, with IC50 values superior to the standard, Trolox.[12][13]

  • Key Difference: The antioxidant activity in these compounds is often attributed to the overall electronic nature of the molecule and its ability to donate a hydrogen atom or an electron to neutralize free radicals. The activity of our featured compound would depend on how the 1-methyl-2-pyrrolyl and carboxylic acid groups influence its redox potential compared to the fluorophenyl-carboxamide structures. The pyrrole ring itself can have antioxidant properties, suggesting our featured compound warrants investigation in this area.

Table 1: Comparative Summary of Isoxazole Derivatives

Compound ClassKey Structural FeaturesPrimary Biological ActivityTherapeutic Target (Example)
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid 3-Carboxylic Acid, 5-PyrrolylPredicted: Anti-inflammatory, Receptor AntagonistPotential: COX, GPCRs
Valdecoxib Analogues 3-Aryl, 5-Aryl-sulfonamideAnti-inflammatoryCyclooxygenase-2 (COX-2)
Leflunomide Analogues 5-Methyl, 4-CarboxamideImmunosuppressiveDihydroorotate Dehydrogenase (DHODH)
Isoxazole-3-Carboxamides 3-Carboxamide, various 5-substituentsAnalgesic (Antihyperalgesic)TRPV1 Channel
Fluorophenyl-isoxazole-carboxamides Carboxamide, Aryl groupsAntioxidantFree Radical Scavenging

Experimental Protocols & Methodologies

To facilitate further research, this section provides standardized, validated protocols for the synthesis and preliminary biological evaluation of isoxazole derivatives.

Protocol 1: General Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acids

This protocol describes a common method for synthesizing the isoxazole core via a 1,3-dipolar cycloaddition reaction, followed by ester hydrolysis. The causality behind this choice is its high reliability and modularity, allowing for diverse substituents.

Synthesis_Workflow A Step 1: Aldoxime Formation P1 Pyrrole-2-carbaldehyde oxime A->P1 B Step 2: Nitrile Oxide Generation (In situ) P2 Nitrile Oxide Intermediate B->P2 C Step 3: 1,3-Dipolar Cycloaddition P3 Ethyl 5-(pyrrolyl)isoxazole- 3-carboxylate C->P3 D Step 4: Ester Hydrolysis P4 Final Product: 5-(pyrrolyl)isoxazole- 3-carboxylic acid D->P4 R1 Pyrrole-2-carbaldehyde + Hydroxylamine R1->A R2 Oxidizing Agent (e.g., NCS, NaOCl) R2->B R3 Ethyl Propiolate (Dipolarophile) R3->C R4 Base (e.g., NaOH) R4->D P1->B Base + Oxidant P2->C P3->D Base, then Acid

Caption: General workflow for the synthesis of 5-substituted isoxazole-3-carboxylic acids.

Step-by-Step Methodology:

  • Generation of the Nitrile Oxide Precursor (Aldoxime):

    • Dissolve 1-methyl-2-pyrrolecarboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water.

    • Add a base such as sodium acetate (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate to yield the aldoxime.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • Causality: Generating the nitrile oxide in situ is critical to prevent its dimerization into a furoxan byproduct.[14]

    • Dissolve the aldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq) or aqueous sodium hypochlorite (bleach), portion-wise over 30 minutes. A base like triethylamine may be required.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification of the Ester:

    • Quench the reaction with water and extract the product with DCM or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester product by column chromatography on silica gel.

  • Ester Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and methanol.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. The carboxylic acid product should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid.[15]

Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This protocol provides a reliable method to screen for antioxidant potential, a property identified in several isoxazole series.[12]

Principle: The stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced to the yellow-colored non-radical form in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound (and the featured compound) in methanol or DMSO.

    • Positive Control: Prepare a 1 mg/mL stock solution of a known antioxidant like Trolox or Ascorbic Acid.

    • Blank: Pure methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells.

    • For the control wells, add 100 µL of the positive control or the blank solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the following formula:

      • % Scavenging = [(A_blank - A_sample) / A_blank] * 100

      • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.[13]

Conclusion and Future Directions

The isoxazole scaffold remains a highly fruitful area for drug discovery.[5][16] The analysis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, in the context of other bioactive derivatives, demonstrates the profound impact of substituent choice on biological activity. Its structure, combining a key acidic group with an electron-rich pyrrole moiety, presents a compelling candidate for screening against a variety of therapeutic targets.

The provided synthetic and analytical protocols offer a clear path for researchers to synthesize this and related molecules and to perform initial characterization of their antioxidant potential. Future work should focus on broader screening in cell-based assays relevant to inflammation and cancer, followed by pharmacokinetic profiling to assess its drug-like properties. By systematically exploring the structure-activity relationships of novel derivatives like this one, the scientific community can continue to unlock the full therapeutic potential of the versatile isoxazole ring.

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Validation

A Comparative Guide to Pyrrolyl-Isoxazole Analogs in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The fusion of pyrrole and isoxazole rings into a single molecular scaffold has emerged as a promising strategy in medicinal chemistry, creating hybrid compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrrole and isoxazole rings into a single molecular scaffold has emerged as a promising strategy in medicinal chemistry, creating hybrid compounds with significant therapeutic potential.[1][2] These pyrrolyl-isoxazole analogs are being extensively investigated for a range of biological activities, including anticancer, antibacterial, and neuroprotective effects.[2][3] This guide provides a comparative analysis of novel pyrrolyl-isoxazole analogs, focusing on their anticancer properties, with an emphasis on synthetic strategies, mechanisms of action, and supporting experimental data.

Rationale and Synthetic Strategies

Pyrrole and its derivatives are recognized as privileged heterocyclic compounds in drug discovery, with many exhibiting potent pharmacological effects.[4] Similarly, the isoxazole moiety is a key component in numerous FDA-approved drugs and is known to enhance the physicochemical properties of molecules.[3][5] The combination of these two heterocycles aims to generate novel chemical entities with enhanced potency and potentially new mechanisms of action.[4][6]

The synthesis of these hybrid molecules often involves multi-step reactions. A common approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[7] Another strategy involves the condensation of a chalcone intermediate, which contains the core structure necessary for forming the isoxazole ring.[8] Recent advancements have also utilized green chemistry approaches, such as ultrasound irradiation, to improve reaction efficiency and yields.[8]

Below is a generalized workflow for the synthesis of a triheterocyclic system containing pyrrole, pyrazole, and isoxazole, which highlights a common synthetic paradigm.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Pyrrole-2-carboxaldehyde D Ultrasound-Assisted Reaction (Chloranil/Xylene) A->D B 1-(4-aryl-1H-pyrazol-3-yl)ethan-1-one B->D C Hydroxylamine Hydrochloride C->D E 3-(4-arylpyrazol-3-yl)-5-(pyrrol-2-yl)isoxazole D->E Cyclocondensation

Caption: Generalized synthetic workflow for a pyrrolyl-isoxazole analog.

Comparative Anticancer Activity

The true measure of these novel analogs lies in their biological performance. A comparative study of various pyrrolyl-isoxazole and related derivatives reveals significant differences in their cytotoxic potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this comparison.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Selected Isoxazole Analogs

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference Drug
Indole-3-isoxazole-5-carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin
5aMahlavu (Liver)1.5Doxorubicin
5aSNU475 (Liver)1.4Doxorubicin
5rHepG2 (Liver)1.5Doxorubicin
Isoxazole-piperazine hybrids6aHuh7 (Liver)<11.7Doxorubicin
13dHuh7 (Liver)<11.7Doxorubicin
3,4-isoxazolediamidesCompound 2K562 (Leukemia)0.018-
Compound 1K562 (Leukemia)0.071-
Monoterpene Isoxazolines16cHT1080 (Fibrosarcoma)9.02-
16bHT1080 (Fibrosarcoma)10.72-

Data compiled from multiple sources.[1][9][10][11]

Expert Interpretation of Data: The data clearly indicates that the substitution pattern on the phenyl rings attached to the isoxazole core plays a critical role in determining anticancer activity.[3] For instance, the presence of electron-donating groups like methoxy substituents has been shown to enhance anticancer activity.[9] Furthermore, the specific cancer cell line being tested is a crucial factor, as some compounds show high potency against liver cancer lines (e.g., Huh7) while others are more effective against leukemia or fibrosarcoma lines.[1][9][11]

Mechanism of Action: Induction of Apoptosis

Many potent anticancer agents function by inducing apoptosis, or programmed cell death, in cancer cells. Several studies have shown that pyrrolyl-isoxazole analogs can trigger this process.[11][12] Some derivatives have been found to act as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is often overexpressed in cancer cells and is critical for the stability of many oncoproteins.[11][12] By inhibiting HSP90, these compounds lead to the degradation of client proteins, ultimately triggering apoptosis.

The apoptotic pathway can be visualized as follows:

G compound Pyrrolyl-Isoxazole Analog hsp90 HSP90 compound->hsp90 Inhibition oncoproteins Oncogenic Client Proteins (e.g., Akt, Raf-1) hsp90->oncoproteins Stabilization degradation Protein Degradation (Ubiquitin-Proteasome Pathway) oncoproteins->degradation Degradation caspase Caspase Activation (Caspase-3, -9) degradation->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified pathway of HSP90 inhibition leading to apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

To ensure the trustworthiness and reproducibility of the cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., Huh7, K562).

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][13]

  • Compound Treatment:

    • Prepare a stock solution of the pyrrolyl-isoxazole analog in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Causality Check: It is crucial to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

    • Self-Validation System: Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).[1]

      • Blank Control: Wells containing only medium to measure background absorbance.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

    • Incubate the plate for 4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[1]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Perspectives

The field of pyrrolyl-isoxazole analogs is ripe with opportunity. Structure-activity relationship (SAR) studies will continue to be crucial in designing more potent and selective compounds.[4][9] Future research should focus on:

  • Target Identification: Elucidating the precise molecular targets of the most active compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of promising analogs in animal models of cancer.

  • Combination Therapies: Investigating the synergistic effects of these analogs when combined with existing chemotherapeutic agents.

By continuing to explore the chemical space and biological activity of these fascinating hybrid molecules, the scientific community can pave the way for the development of novel and effective anticancer therapies.

References

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  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
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  • PubMed. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Ceylan, S., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Daruj.
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Comparative

A Comparative Guide to Validating the Biological Target of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the rigorous process of validating the biological target of a novel chemical entity....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the rigorous process of validating the biological target of a novel chemical entity. We will use the compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (hereafter referred to as "Compound X") as our primary example.

While the precise biological target of Compound X is not extensively documented in public literature, its core scaffold, isoxazole-3-carboxylic acid, is a well-established pharmacophore present in compounds known to inhibit various enzymes. Notably, derivatives of isoxazole-carboxylic acid have been identified as potent inhibitors of Xanthine Oxidase (XO) , an enzyme pivotal in purine metabolism and implicated in conditions like gout[1]. Therefore, for the purpose of this guide, we will proceed with the putative hypothesis that Xanthine Oxidase is the biological target of Compound X and illustrate a multi-pillar validation strategy. This workflow is universally applicable for de-risking novel compounds and building a robust Target Product Profile (TPP)[2].

The Target Validation Funnel: A Strategic Overview

Target validation is not a single experiment but a logical progression of inquiries designed to build a mountain of evidence. The goal is to move from demonstrating a direct physical interaction in a clean biochemical system to confirming target engagement and functional consequences in a complex, physiologically relevant cellular environment[3][4]. A failure at any stage prompts re-evaluation, saving immense resources by terminating unpromising candidates early[2].

Our approach follows a three-phase validation funnel, ensuring that each step logically builds upon the last.

cluster_0 Phase 1: Direct Physical Binding cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Confirmation & Comparison P1_ITC Isothermal Titration Calorimetry (ITC) P2_CETSA Cellular Thermal Shift Assay (CETSA) P1_ITC->P2_CETSA Confirms Direct Binding P1_SPR Surface Plasmon Resonance (SPR) P1_SPR->P2_CETSA Provides Kinetic Data P3_Enzyme Enzymatic Inhibition Assay (IC50) P2_CETSA->P3_Enzyme Confirms Intracellular Binding P3_Compare Comparison with Known Inhibitor P3_Enzyme->P3_Compare Links Binding to Function

Caption: The Target Validation Funnel workflow.

Phase 1: Proving Direct Target Engagement in a Purified System

The foundational step is to demonstrate that Compound X physically interacts with its putative target, recombinant human Xanthine Oxidase (XO), in a direct and measurable way. This eliminates ambiguity from complex cellular systems and provides core biophysical parameters. We will compare two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

Expert Rationale: ITC is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event.[5][6] This provides a complete thermodynamic profile of the interaction in a single experiment, including binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7] This level of detail is invaluable for understanding the forces driving the interaction, which is critical for future lead optimization.[8]

cluster_workflow ITC Experimental Workflow start Prepare Recombinant XO in Sample Cell ligand Load Compound X into Syringe titrate Inject Compound X into Sample Cell start->titrate ligand->titrate measure Measure Heat Change (μcal/sec) titrate->measure plot Plot Heat vs. Molar Ratio measure->plot fit Fit Data to Binding Model to derive KD, n, ΔH, ΔS plot->fit end Thermodynamic Profile Obtained fit->end

Caption: A streamlined workflow for an ITC experiment.

Detailed Experimental Protocol: ITC

  • Preparation: Dialyze purified recombinant human XO and dissolve Compound X into the identical, degassed buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Loading: Load the sample cell with XO at a concentration of 10-20 µM. Load the injection syringe with Compound X at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

  • Titration: Set the cell temperature to 25°C. Perform a series of 15-20 small injections (e.g., 2 µL each) of Compound X into the XO solution, spaced to allow a return to baseline.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot this heat change against the molar ratio of Compound X to XO. Fit the resulting isotherm to a one-site binding model to calculate K D, n, ΔH, and ΔS.[7]

B. Surface Plasmon Resonance (SPR): The Kinetic Profile

Expert Rationale: SPR provides real-time binding kinetics, measuring the association (k a) and dissociation (k d) rates of the interaction.[9][10] This is crucial for understanding how quickly a compound binds its target and how long it stays bound (residence time), which can be more predictive of in vivo efficacy than affinity alone. SPR is also highly sensitive and can be used for higher-throughput screening of compound libraries.[11]

Detailed Experimental Protocol: SPR

  • Chip Preparation: Covalently immobilize recombinant XO onto a CM5 sensor chip surface using standard amine coupling chemistry.[3]

  • Analyte Preparation: Prepare a series of concentrations of Compound X in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected K D. Include a zero-concentration (buffer only) sample for double referencing.

  • Binding Measurement: Inject the different concentrations of Compound X over the sensor chip surface (association phase) followed by a flow of running buffer (dissociation phase). Monitor the change in the SPR signal (Response Units, RU) over time.[12]

  • Regeneration: After each cycle, inject a mild acidic or basic solution to remove any remaining bound compound and prepare the surface for the next injection.[12]

  • Data Analysis: Fit the resulting sensorgrams from all concentrations globally to a 1:1 Langmuir binding model to determine k a, k d, and the equilibrium dissociation constant (K D = k d/k a).

Comparative Summary: ITC vs. SPR
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Kinetics (k a, k d), Affinity (K D)
Principle Measures heat change upon binding in solution[6]Measures change in refractive index upon binding on a surface[9]
Format In-solution, label-freeSurface-based, label-free
Throughput Low to MediumMedium to High
Key Advantage Provides a complete thermodynamic profile; no immobilization required.Provides real-time kinetic data; high sensitivity.
Consideration Requires higher protein and compound consumption.Immobilization of the target protein may affect its conformation.

Phase 2: Verifying Target Engagement in a Cellular Environment

Demonstrating a direct interaction in a test tube is necessary, but not sufficient. The critical next step is to prove that Compound X can enter a cell and bind to Xanthine Oxidase in its native, complex environment. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[13][14]

Expert Rationale: The principle of CETSA is elegant: when a protein is bound by a ligand, its structure becomes more stable and resistant to heat-induced denaturation.[15][16] By treating cells with Compound X, heating them, and then measuring the amount of soluble XO that remains, we can directly observe target engagement. An increase in soluble XO at higher temperatures in treated cells is a clear indicator that the compound has bound its target.[17]

cluster_workflow CETSA Experimental Workflow A 1. Treat Cells with Compound X or Vehicle B 2. Heat Cell Aliquots to a Range of Temperatures A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Quantify Soluble XO (e.g., Western Blot) D->E F 6. Plot Soluble XO vs. Temperature E->F

Caption: Workflow for confirming cellular target engagement using CETSA.

Detailed Experimental Protocol: CETSA

  • Cell Treatment: Culture a suitable cell line (e.g., HEK293T overexpressing XO) and treat with a saturating concentration of Compound X or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction). Quantify the amount of soluble Xanthine Oxidase in each sample using standard Western Blotting techniques with a specific anti-XO antibody.

  • Data Analysis: For each temperature point, quantify the band intensity from the Western Blot. Plot the normalized intensity of soluble XO against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and engagement.[16]

Phase 3: Linking Target Engagement to Function and Comparative Analysis

The final pillar of validation is to demonstrate that the binding of Compound X to Xanthine Oxidase leads to a functional consequence—in this case, inhibition of its enzymatic activity. We will then compare its potency to a well-established clinical alternative, Allopurinol .

Expert Rationale: A functional assay provides the crucial link between target engagement and the desired biological effect.[4] By measuring the inhibition of XO's ability to convert its substrate (xanthine) into its product (uric acid), we can determine the compound's potency (IC50). Comparing this value directly with a known drug like Allopurinol under identical assay conditions provides a clear benchmark for its potential.

Xanthine Xanthine (Substrate) XO Xanthine Oxidase (XO) (Enzyme) Xanthine->XO UricAcid Uric Acid (Product) XO->UricAcid Catalyzes Conversion Inhibitor Compound X / Allopurinol Inhibitor->XO Inhibits

Caption: Inhibition of the Xanthine Oxidase enzymatic pathway.

Detailed Experimental Protocol: XO Enzymatic Inhibition Assay

  • Reaction Setup: In a 96-well UV-transparent plate, add assay buffer, recombinant Xanthine Oxidase, and varying concentrations of Compound X or Allopurinol.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.

  • Measurement: Immediately measure the increase in absorbance at 295 nm over time using a plate reader. This wavelength corresponds to the formation of uric acid.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration. Normalize these rates to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Performance Guide: Compound X vs. Allopurinol

The table below synthesizes the data from all three validation phases to provide an objective comparison between our novel compound and the established alternative. (Note: Data for Compound X is hypothetical for illustrative purposes).

ParameterCompound XAllopurinol (Reference)Rationale
Binding Affinity (K D) 150 nM700 nMDirect measure of target binding strength from ITC/SPR. A lower value indicates tighter binding.
Cellular Target Engagement (CETSA Shift) + 4.5 °C at 10 µM+ 3.0 °C at 10 µMConfirms the compound reaches and binds its target in intact cells, causing stabilization.
Functional Inhibition (IC50) 250 nM900 nMMeasures the concentration required to inhibit 50% of the enzyme's activity.
(Hypothetical) Selectivity >100-fold vs. related oxidases~20-fold vs. related oxidasesA screen against a panel of related enzymes to assess off-target activity. Higher fold-selectivity is desirable.

This multi-faceted approach provides a robust and self-validating pathway to confirm the biological target of a novel compound.[3] By integrating direct biophysical binding data (ITC/SPR), intracellular target engagement (CETSA), and functional enzymatic inhibition, we can build a compelling case for 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid as a bona fide inhibitor of Xanthine Oxidase. The comparative analysis against a known drug, Allopurinol, further contextualizes its potency and potential, providing the critical data needed to make an informed " go/no-go " decision in a drug discovery pipeline.[4]

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (URL: )
  • Validating the Target and Mechanism of Action of Novel Compounds: A Compar
  • Isothermal titration calorimetry in drug discovery - PubMed. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (URL: [Link])

  • ITC Assay Service for Drug Discovery - Reaction Biology. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) - Creative Biolabs. (URL: [Link])

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (URL: [Link])

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (URL: [Link])

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (URL: [Link])

  • How does Digital SPR fit into early drug discovery? - Nicoya Lifesciences. (URL: [Link])

  • New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 3-Isoxazolecarboxylic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

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Validation

A Comparative Guide to the Efficacy of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid and Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Introduction: The Rationale for Targeting Pyrimidine Biosynthesis in Disease Rapidly proliferating cells, a hallmark of cancer and autoimmune diseases, have a voracious appetite for the building blocks of life: nucleotid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Pyrimidine Biosynthesis in Disease

Rapidly proliferating cells, a hallmark of cancer and autoimmune diseases, have a voracious appetite for the building blocks of life: nucleotides.[1] The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of pyrimidines, which are essential for DNA and RNA synthesis.[2][3][4] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[5][6][7] Consequently, DHODH has emerged as a key therapeutic target for a range of diseases characterized by uncontrolled cell growth.[1][8][9]

This guide provides a comparative analysis of the potential efficacy of a novel compound, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, with established DHODH inhibitors. Due to the limited publicly available data on this specific molecule, we will proceed based on the structural hypothesis that the isoxazole scaffold, a key feature of the known DHODH inhibitor Leflunomide, confers inhibitory activity against DHODH. We will explore the mechanism of action of DHODH inhibition and detail the experimental workflows required to rigorously evaluate the efficacy of this novel compound against well-characterized inhibitors such as Leflunomide, Teriflunomide, and the potent experimental inhibitor, Brequinar.

Mechanism of Action: Disrupting the Nucleotide Supply Chain

DHODH is a flavin-dependent mitochondrial enzyme that is integral to the electron transport chain.[5][10] Its inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of events including cell cycle arrest, particularly at the S-phase, and apoptosis.[11] This targeted disruption of nucleotide metabolism provides a therapeutic window for selectively targeting rapidly dividing cells, such as activated lymphocytes and cancer cells, which are highly dependent on the de novo pyrimidine synthesis pathway.[6]

cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPsynthase Pyrimidine_Pool Pyrimidine Nucleotide Pool UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (Hypothesized) Leflunomide, Brequinar Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.

Comparative Efficacy of Known DHODH Inhibitors

The clinical and preclinical efficacy of DHODH inhibitors varies, providing a benchmark against which to evaluate novel compounds. Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of autoimmune disorders, while Brequinar is a potent preclinical compound that has been investigated for its anticancer and antiviral activities.[1][12][13]

InhibitorTargetIC50/KiTherapeutic ApplicationReference(s)
Brequinar Human DHODH~5.2-20 nMInvestigational (Cancer, Antiviral)[12][14][15]
Teriflunomide Human DHODHKd = 12 nM; Ki = 179 nM; IC50 = 307 nMMultiple Sclerosis, Rheumatoid Arthritis[16][17][18]
Leflunomide Human DHODHKi = 2.7 µMRheumatoid Arthritis[19][20]
A77 1726 (active metabolite of Leflunomide) Human DHODHIC50 = 411 nM(As Teriflunomide)[21]

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid as a DHODH inhibitor, a series of robust in vitro and in vivo experiments are required.

In Vitro Evaluation

1. DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human DHODH.

cluster_workflow DHODH Enzymatic Assay Workflow start Prepare Reagents: - Recombinant DHODH - Assay Buffer - Dihydroorotate (Substrate) - DCIP (Electron Acceptor) - Coenzyme Q10 - Test Compound preincubation Pre-incubate DHODH with varying concentrations of test compound start->preincubation initiate Initiate reaction by adding dihydroorotate preincubation->initiate measure Measure decrease in absorbance at 600-650 nm (DCIP reduction) initiate->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: Workflow for the DHODH enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human DHODH in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).[22]

    • Prepare stock solutions of dihydroorotate, 2,6-dichloroindophenol (DCIP), and coenzyme Q10 in an appropriate solvent (e.g., DMSO).[23][24]

    • Prepare serial dilutions of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid and known inhibitors (Brequinar, Teriflunomide) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the DHODH enzyme solution to each well and pre-incubate for 30 minutes at 25°C to allow for inhibitor binding.[23][25]

    • Prepare a reaction mixture containing dihydroorotate, DCIP, and coenzyme Q10 in the assay buffer.[22][23]

    • Initiate the reaction by adding the reaction mixture to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[23][25]

    • Calculate the initial reaction velocity for each concentration.

    • Normalize the velocities to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[23]

2. Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cell lines or activated immune cells that are highly dependent on de novo pyrimidine synthesis.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HL-60, KYSE510) in complete medium.[25][26]

    • Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.[21][23]

  • Compound Treatment:

    • Treat the cells with serial dilutions of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid and control inhibitors for 72 hours.[21][23]

  • Viability Measurement:

    • Add a cell proliferation reagent (e.g., WST-1, CCK-8, or MTS) to each well and incubate according to the manufacturer's instructions.[11][23]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to a vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

3. Uridine Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of DHODH.

Step-by-Step Protocol:

  • Follow the cell-based proliferation assay protocol.

  • In a parallel set of wells, co-treat the cells with the test compound and a saturating concentration of uridine (e.g., 100 µM).[23][27]

  • Measure cell viability as described above.

  • A significant restoration of cell viability in the presence of uridine confirms on-target DHODH inhibition.[23][27]

In Vivo Evaluation

Should in vitro studies demonstrate potent and on-target activity, the efficacy of 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid should be evaluated in relevant animal models.

1. Xenograft Mouse Model

This model is suitable for assessing the anti-tumor efficacy of the compound.[28][29]

cluster_workflow In Vivo Xenograft Model Workflow start Implant human tumor cells subcutaneously into immunocompromised mice monitor Monitor tumor growth until tumors reach a specified volume start->monitor randomize Randomize mice into treatment and control groups monitor->randomize treat Administer test compound, vehicle control, and positive control (e.g., Brequinar) randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Analyze tumor growth inhibition at study endpoint measure->endpoint

Caption: Generalized workflow for an in vivo xenograft efficacy study.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously inject a human cancer cell line into immunocompromised mice.[28]

  • Tumor Growth Monitoring: Monitor tumor growth with caliper measurements.[28]

  • Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups (vehicle control, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, and a positive control like Brequinar).[28][29]

  • Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.[30]

Pharmacokinetic and ADME Considerations

While direct experimental data for 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is unavailable, it is crucial to assess its drug-like properties. In silico and subsequent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to predict its pharmacokinetic profile.[31] Key parameters to evaluate include:

  • Solubility: Affects absorption and formulation.

  • Permeability (e.g., Caco-2 assay): Predicts intestinal absorption.[31]

  • Plasma Protein Binding: Influences the free drug concentration.[31]

  • Metabolic Stability (e.g., liver microsome assay): Determines the drug's half-life.

  • Cytochrome P450 Inhibition: Assesses the potential for drug-drug interactions.

Computational tools can provide initial predictions for these properties, guiding further experimental validation.[32][33]

Conclusion and Future Directions

Based on its structural similarity to known isoxazole-containing DHODH inhibitors, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid presents itself as a promising candidate for further investigation. The outlined experimental workflows provide a comprehensive framework for rigorously evaluating its efficacy and mechanism of action. A direct comparison of its IC50 and EC50 values with those of established inhibitors like Brequinar and Teriflunomide will be critical in determining its potential as a novel therapeutic agent for cancer or autoimmune diseases. Future studies should also focus on elucidating its pharmacokinetic profile and in vivo efficacy in relevant disease models.

References

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  • Fukumoto, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2236–2244.
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  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171–186.e15.
  • Phase III clinical trials of teriflunomide in multiple sclerosis. (2013). ResearchGate. Retrieved from [Link]

  • Abstract 6902: Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. (2025, April 21). AACR Journals. Retrieved from [Link]

  • Baumann, P., et al. (2007). Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. Molecular Cancer Therapeutics, 6(6), 1765–1774.
  • Zhang, C., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 26(18), 14383.
  • DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model. (2023). Cancers, 15(13), 3394.
  • Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review. (2021). Life Sciences, 282, 119822.
  • Davis, J. P., et al. (1996). Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. Biochemistry, 35(4), 1270–1273.
  • Wang, Y., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(11), 1148–1157.
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  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Journal of Biological Chemistry, 299(10), 105244.
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  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. (2020). Journal of Biological Chemistry, 295(18), 6038–6053.
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  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Deriv
  • Predicted ADME properties of synthesized compounds. (2019). ResearchGate. Retrieved from [Link]

  • Some predicted toxicological, ADME, and drug-like properties. (2021). ResearchGate. Retrieved from [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). Molecules, 27(19), 6595.

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Isoxazole Isomers

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Isoxazole...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Isoxazole and its isomers, oxazole and thiazole, are five-membered heterocyclic rings that are foundational scaffolds in a multitude of pharmacologically active molecules. While structurally similar, the variation in the heteroatom and its position within the ring (1,2-oxazole for isoxazole, 1,3-oxazole for oxazole, and 1,3-thiazole for thiazole) imparts distinct electronic and, consequently, spectroscopic properties. This guide provides an in-depth comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by experimental protocols and mechanistic insights to facilitate their unambiguous differentiation.

The Structural Nuances Driving Spectroscopic Differences

The key to differentiating these isomers lies in understanding how the electronegativity and position of the oxygen, nitrogen, and sulfur atoms influence the electron density distribution within the aromatic ring. In isoxazole, the nitrogen atom is adjacent to the oxygen atom, creating a unique electronic environment compared to oxazole and thiazole where the heteroatoms are separated by a carbon atom. This directly impacts the chemical shifts of the ring protons and carbons, the vibrational frequencies of the bonds, and the fragmentation patterns upon ionization.

isomers cluster_isoxazole Isoxazole cluster_oxazole Oxazole cluster_thiazole Thiazole isoxazole N1-O2-C3-C4-C5 N1_i N O2_i O C5_i C N1_i->C5_i C3_i C C3_i->N1_i C4_i C C4_i->C3_i C5_i->C4_i oxazole O1-C2-N3-C4-C5 O1_o O C5_o C O1_o->C5_o C2_o C C2_o->O1_o N3_o N N3_o->C2_o C4_o C C4_o->N3_o C5_o->C4_o thiazole S1-C2-N3-C4-C5 S1_t S C5_t C S1_t->C5_t C2_t C C2_t->S1_t N3_t N N3_t->C2_t C4_t C C4_t->N3_t C5_t->C4_t

Caption: Molecular structures of isoxazole, oxazole, and thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment dictated by the heteroatoms.

¹H NMR Spectroscopy

The proton chemical shifts provide a clear fingerprint for each isomer. The electronegativity of the adjacent heteroatoms significantly deshields the protons, leading to downfield shifts.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)
Isoxazole8.316.398.49
Oxazole7.957.097.69
Thiazole8.777.277.89

Table 1: Comparative ¹H NMR chemical shifts of isoxazole, oxazole, and thiazole in CDCl₃.[1][2]

  • Isoxazole: The H5 proton, flanked by the nitrogen and a carbon, appears most downfield. The H3 proton, adjacent to the oxygen, is also significantly downfield, while the H4 proton is the most upfield.[1]

  • Oxazole: The H2 proton (equivalent to H3 in isoxazole) is the most downfield proton. The relative positions of H4 and H5 are closer compared to isoxazole.

  • Thiazole: The H2 proton is the most deshielded due to the adjacent sulfur and nitrogen atoms. The protons at C4 and C5 are more shielded compared to H2.[2]

¹³C NMR Spectroscopy

The carbon chemical shifts further corroborate the structural assignments, reflecting the electron-withdrawing effects of the heteroatoms.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)
Isoxazole157.8103.6149.1
Oxazole150.6125.5138.3
Thiazole153.5119.5143.7

Table 2: Comparative ¹³C NMR chemical shifts of isoxazole, oxazole, and thiazole in CDCl₃.[1][3]

  • Isoxazole: The C3 carbon, bonded to the highly electronegative oxygen, exhibits the most downfield shift. The C4 carbon is the most shielded.[1]

  • Oxazole: The C2 carbon is the most downfield, followed by C5 and C4.

  • Thiazole: The C2 carbon is the most deshielded, reflecting the influence of both sulfur and nitrogen.[3]

Vibrational Spectroscopy (IR): Probing the Bonds

Infrared spectroscopy provides valuable information about the vibrational modes of the different bonds within the heterocyclic rings. Key differences can be observed in the C=N, C=C, and C-O/C-S stretching regions.

CompoundKey IR Absorptions (cm⁻¹)
Isoxazole~1630 (C=N), ~1570 (C=C), ~1430 (ring), ~1150 (N-O)
Oxazole~1650 (C=N), ~1580 (C=C), ~1330 (ring), ~1050 (C-O-C)
Thiazole~1600 (C=N), ~1480 (C=C), ~1380 (ring), ~800-600 (C-S)

Table 3: Characteristic IR absorption bands for isoxazole, oxazole, and thiazole.[4][5][6][7]

The N-O stretch in isoxazole and the C-S vibrations in thiazole are particularly diagnostic.[4][5][6][7] The exact positions of these bands can be influenced by substitution on the ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the isomers upon ionization. While all three isomers have the same nominal mass (69 g/mol for the parent compounds), their fragmentation patterns are distinct.

fragmentation cluster_isoxazole Isoxazole Fragmentation cluster_oxazole Oxazole Fragmentation cluster_thiazole Thiazole Fragmentation M_iso [C3H3NO]+• m/z 69 frag1_iso [C2H3N]+• m/z 41 M_iso->frag1_iso - CO frag2_iso [C2H2O]+• m/z 42 M_iso->frag2_iso - HCN M_oxa [C3H3NO]+• m/z 69 frag1_oxa [C2H2N]+• m/z 40 M_oxa->frag1_oxa - CHO frag2_oxa [C2H3O]+ m/z 43 M_oxa->frag2_oxa - HCN M_thia [C3H3NS]+• m/z 85 frag1_thia [C2H2S]+• m/z 58 M_thia->frag1_thia - HCN frag2_thia [C2H2N]+• m/z 40 M_thia->frag2_thia - CS

Caption: Simplified fragmentation pathways for isoxazole, oxazole, and thiazole.

  • Isoxazole: Typically undergoes cleavage of the weak N-O bond, leading to characteristic losses of CO and HCN.[8][9]

  • Oxazole: Fragmentation is often initiated by the loss of a hydrogen cyanide (HCN) molecule.[10]

  • Thiazole: The presence of sulfur leads to unique fragmentation pathways, including the loss of HCN and the formation of sulfur-containing fragments.[11]

Experimental Protocols: A Practical Guide

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy (¹H and ¹³C)

nmr_workflow prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc analysis Spectral Analysis proc->analysis

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary. The choice of solvent is critical to avoid signal overlap with the analyte.[12]

  • Instrument Setup:

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for a singlet in the ¹H spectrum is desirable.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ of the protons.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: Set to approximately 200-250 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The choice of ionization method is crucial.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS). EI is a "hard" ionization technique that induces significant fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A "soft" ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. ESI typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Data Acquisition:

    • Set the mass analyzer to scan over an appropriate m/z range (e.g., 10-200 amu for the parent compounds).

    • For tandem mass spectrometry (MS/MS), the parent ion of interest (e.g., m/z 69) is isolated and then fragmented by collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure. The observed neutral losses (e.g., CO, HCN) are key to differentiating the isomers.

Conclusion

The spectroscopic differentiation of isoxazole, oxazole, and thiazole is a clear-cut process when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR provide the most definitive data for structural assignment, with each isomer displaying a unique set of chemical shifts. IR spectroscopy offers complementary information, particularly through the identification of characteristic N-O and C-S vibrations. Finally, mass spectrometry not only confirms the molecular weight but also reveals distinct fragmentation pathways that serve as an additional layer of structural verification. By understanding the fundamental principles behind these spectroscopic techniques and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic systems.

References

  • Buttery, R. G., & Haddon, W. F. (1984). Mass spectra of thiazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1741-1744.
  • Audier, H. E., et al. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 763-772.
  • Pattnaik, S., & Gautom, T. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.
  • Kydd, R. A., & Owen, N. L. (1978). The infrared spectrum of isoxazole in the range 600–1400 cm−l, including a high-resolution study of the v 7 (A′) band at 1370.9 cm −1 and the v 16 (A″) band at 764.9 cm. Journal of Molecular Structure, 45, 129-137.
  • Singh, S. K., et al. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A, 125(20), 4437–4446.
  • Zipper, H., et al. (2012). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. The Journal of Organic Chemistry, 77(23), 10967–10971.
  • Lin, C. E., et al. (2014). UV-induced photoreactions of thiazole isolated in low-temperature argon matrices. The Journal of Physical Chemistry A, 118(1), 132-140.
  • Taurins, A., & Schneider, W. G. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(3), 251-256.
  • Al-Juboori, A. M. H. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1845.
  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • ResearchGate. The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... Retrieved from [Link]

  • ResearchGate. (a) and (b) Calculated IR spectra of most stable oxazole-D2O and.... Retrieved from [Link]

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  • Davidovics, G., et al. (1984). Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-[2H2]-thiazole. Journal of Molecular Structure, 118(1-2), 29-41.
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  • Safir, S. R., & Williams, J. H. (1951). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 100-103.
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Validation

A Senior Application Scientist's Guide to the Synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid: A Comparative Analysis of Reproducibility and Alternative Routes

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical analysis of the synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Moving beyon...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical analysis of the synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the causal relationships in experimental design, ensuring a self-validating framework for the presented protocols. We will explore the primary synthetic pathways, critically evaluate their reproducibility, and present viable alternatives, all supported by experimental data from analogous systems and authoritative chemical literature.

The burgeoning interest in pyrrole- and isoxazole-containing compounds within medicinal chemistry underscores the need for robust and reproducible synthetic methodologies. The title compound, 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylic acid, represents a scaffold of significant potential, combining the pharmacophoric features of both heterocycles. This guide aims to equip researchers with the critical knowledge to approach its synthesis with a clear understanding of the available methods and their inherent challenges.

Primary Synthetic Pathway: A Two-Step Approach

The most plausible and commonly suggested route to 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid involves a two-step sequence: the synthesis of the corresponding methyl ester followed by its hydrolysis. This approach is supported by the commercial availability of the methyl ester intermediate, methyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate[1].

Step 1: Synthesis of Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

The formation of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this case, the reaction would involve the in situ generation of 1-methyl-1H-pyrrole-2-carbonitrile oxide from its corresponding aldoxime and its subsequent reaction with methyl propiolate.

Experimental Protocol:

Part A: Preparation of 1-Methyl-1H-pyrrole-2-carbaldehyde oxime

  • Dissolution: Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. The product can be purified by recrystallization or column chromatography[2].

Part B: [3+2] Cycloaddition

  • Dissolution: Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nitrile Oxide Formation: Add a solution of sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) in water dropwise to the stirred solution at 0-5 °C to generate the nitrile oxide in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford methyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate.

Causality Behind Experimental Choices:

  • The in situ generation of the nitrile oxide is crucial as these intermediates are often unstable and prone to dimerization[3]. The slow addition of the oxidizing agent at low temperatures helps to control the concentration of the nitrile oxide, favoring the desired cycloaddition over side reactions.

  • The choice of solvent can influence the reaction rate and yield. Aprotic solvents like DCM or THF are commonly used to avoid unwanted reactions with the nitrile oxide.

  • Sodium acetate in the oximation step acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the reaction to completion[2].

Workflow for the Synthesis of the Methyl Ester Intermediate:

cluster_0 Part A: Oxime Formation cluster_1 Part B: Cycloaddition A1 1-Methyl-1H-pyrrole-2-carbaldehyde A2 Hydroxylamine HCl, NaOAc, Ethanol A1->A2 A3 Stir at RT A2->A3 A4 Work-up & Purification A3->A4 A5 1-Methyl-1H-pyrrole-2-carbaldehyde oxime A4->A5 B1 1-Methyl-1H-pyrrole-2-carbaldehyde oxime B2 Methyl propiolate, NaOCl/NCS, DCM B1->B2 B3 Stir at 0°C to RT B2->B3 B4 Work-up & Purification B3->B4 B5 Methyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate B4->B5

Caption: Workflow for the synthesis of the methyl ester intermediate.

Step 2: Hydrolysis of Methyl 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Dissolution: Dissolve methyl 5-(1-methyl-2-pyrrolyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC)[4][5].

  • Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute strong acid (e.g., 1M HCl).

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • The use of a mixed solvent system (methanol/water) ensures the solubility of both the ester and the inorganic base.

  • An excess of the base is used to drive the hydrolysis to completion.

  • Acidification is performed at a low temperature to minimize any potential degradation of the product.

Comparative Analysis of Synthetic Routes

While the two-step hydrolysis of the pre-formed ester is a reliable method, alternative approaches could be considered, particularly for process optimization or to circumvent potential issues.

Synthetic RouteKey StepsAdvantagesDisadvantagesEstimated YieldReproducibility Concerns
Route A: Hydrolysis of Methyl Ester 1. Oximation of aldehyde. 2. [3+2] Cycloaddition with methyl propiolate. 3. Ester hydrolysis.Well-established reactions. Commercially available ester intermediate.Multi-step process. Potential for low yields in the cycloaddition step.60-80% (overall)Dimerization of the nitrile oxide can lower yields and complicate purification.
Route B: Direct Cycloaddition with Propiolic Acid 1. Oximation of aldehyde. 2. [3+2] Cycloaddition with propiolic acid.Fewer steps.Propiolic acid is less stable and more expensive than its methyl ester. Potential for side reactions with the carboxylic acid group.40-60% (overall)Lower regioselectivity and increased side reactions compared to the ester.
Route C: Alternative Isoxazole Formation Reaction of a β-ketoester derivative of the pyrrole with hydroxylamine.Potentially a one-pot synthesis of the isoxazole core.Synthesis of the required β-ketoester precursor can be challenging.VariableHighly dependent on the stability and reactivity of the β-ketoester.

Comparative Workflow of Synthetic Pathways:

cluster_A Route A: Hydrolysis of Methyl Ester cluster_B Route B: Direct Cycloaddition cluster_C Route C: Alternative Formation A1 Aldehyde A2 Oxime A1->A2 A3 Methyl Ester A2->A3 A4 Carboxylic Acid A3->A4 B1 Aldehyde B2 Oxime B1->B2 B3 Carboxylic Acid B2->B3 C1 Pyrrole Derivative C2 β-Ketoester C1->C2 C3 Carboxylic Acid C2->C3 Start Starting Materials Start->A1 Start->B1 Start->C1

Caption: Comparison of synthetic pathways to the target molecule.

Troubleshooting and Scientific Integrity

Reproducibility Challenges in 1,3-Dipolar Cycloadditions:

The primary challenge impacting the reproducibility of the synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid via the cycloaddition route is the stability and reactivity of the nitrile oxide intermediate.

  • Furoxan Formation: The dimerization of the nitrile oxide to form a furoxan is a common side reaction that can significantly lower the yield of the desired isoxazole. This is particularly problematic if the dipolarophile is not sufficiently reactive or if the concentration of the nitrile oxide becomes too high.

  • Reaction Conditions: The temperature, rate of addition of the oxidant, and solvent all play a critical role in minimizing side reactions. Careful optimization of these parameters is essential for achieving reproducible results.

  • Purity of Starting Materials: The purity of the starting 1-methyl-1H-pyrrole-2-carbaldehyde and its corresponding oxime is paramount. Impurities can interfere with the delicate balance of the cycloaddition reaction.

Self-Validating Systems:

To ensure the trustworthiness of the synthesis, each step should be a self-validating system.

  • Spectroscopic Analysis: Thorough characterization of all intermediates and the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is non-negotiable to confirm their identity and purity.

  • Chromatographic Monitoring: Consistent use of TLC or HPLC to monitor reaction progress allows for precise determination of reaction endpoints and helps in identifying the formation of byproducts.

  • Yield and Purity Benchmarking: Establishing a baseline for expected yields and purity under optimized conditions allows for the early detection of any deviations in subsequent runs, flagging potential issues with reagents or reaction setup.

Conclusion

The synthesis of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid is most reliably achieved through a two-step process involving the formation of the methyl ester via a [3+2] cycloaddition, followed by hydrolysis. While this method is sound, researchers must be vigilant about the potential for side reactions, particularly the dimerization of the nitrile oxide intermediate, which can impact reproducibility. Careful control of reaction conditions and rigorous analytical monitoring are key to success. Alternative routes, such as direct cycloaddition with propiolic acid, may offer a more streamlined approach but come with their own set of challenges that require careful consideration and optimization. This guide provides a comprehensive framework for navigating the synthesis of this important molecule, empowering researchers to make informed decisions and achieve their synthetic goals with confidence.

References

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  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
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Comparative

The Rise of the Isoxazole Scaffold: A Comparative Guide to In Vivo Efficacy of Novel Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the in vivo efficacy of recently developed isoxazole-containing compounds, offering researchers and drug development professionals a comprehensive overview of their potential in oncology, inflammation, and infectious diseases. We will delve into the experimental data that underpins their activity, critically evaluate their performance in established animal models, and provide detailed protocols to ensure the reproducibility of these pivotal studies.

The Versatility of the Isoxazole Core: A Gateway to Diverse Bioactivity

The isoxazole moiety is not merely a passive structural element; its inherent chemical characteristics actively contribute to the pharmacological profile of a molecule. The nitrogen and oxygen atoms can participate in hydrogen bonding, a crucial interaction for target binding, while the aromatic nature of the ring allows for π-π stacking with biological macromolecules. Furthermore, the isoxazole ring is relatively stable to metabolic degradation, a desirable property for any drug candidate. These features have been exploited to generate compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3]

Comparative In Vivo Efficacy: A Multi-pronged Analysis

This guide will focus on a selection of novel isoxazole derivatives that have shown significant promise in preclinical in vivo studies. We will examine their performance across three key therapeutic areas.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders. The development of potent and safe anti-inflammatory agents is a continuous pursuit. Several novel isoxazole derivatives have demonstrated compelling in vivo anti-inflammatory effects.

One notable example is the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), which has shown potent activity in multiple mouse models of inflammation.[4] In the carrageenan-induced paw edema model, a classic test for acute inflammation, MZO-2 exhibited a strong inhibitory effect.[4] Furthermore, when applied topically, MZO-2 was highly effective in reducing ear edema in a contact sensitivity model, with efficacy comparable to the established immunosuppressant tacrolimus.[4]

To provide a clearer picture of the comparative efficacy, let's consider the data from a carrageenan-induced paw edema study:

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Reference
MZO-2100 mg/kgOralPotent Inhibition[4]
Indole-based IsoxazolesNot SpecifiedNot Specified36.6 - 73.7%[5]
Substituted Isoxazoles (5b, 5c, 5d)Not SpecifiedNot Specified71.86 - 76.71%[6]
Diclofenac (Standard)100 mg/kgOralSignificant Inhibition[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of anti-inflammatory compounds.[7][8]

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of the isoxazole compound).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_pre Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatize Acclimatize Rats grouping Group Animals acclimatize->grouping administer Administer Compound/Vehicle grouping->administer induce Inject Carrageenan administer->induce measure_0h Measure Paw Volume (0h) induce->measure_0h measure_1h Measure Paw Volume (1h) measure_0h->measure_1h measure_2h Measure Paw Volume (2h) measure_1h->measure_2h measure_3h Measure Paw Volume (3h) measure_2h->measure_3h measure_4h Measure Paw Volume (4h) measure_3h->measure_4h calculate Calculate % Edema Inhibition measure_4h->calculate

Caption: Workflow of the carrageenan-induced paw edema model.

Anticancer Activity: Targeting Malignant Growth

The isoxazole scaffold is a prominent feature in a number of anticancer agents, often acting by inhibiting key cellular processes like signal transduction and protein folding.[9][10] Many novel isoxazole derivatives have demonstrated significant tumor growth inhibition in vivo.[9]

For instance, certain 3,4-isoxazole compounds have shown favorable in vivo efficacy against both solid and hematological tumors.[9] The mechanism of action for some of these compounds involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability of many oncoproteins.[9]

A comparative look at the in vivo anti-tumor activity of isoxazole derivatives:

Compound TypeCancer ModelEfficacyMechanism of Action (if known)Reference
3,4-Isoxazole derivativesSolid and hematological tumorsFavorable in vivo efficacyHSP90 Inhibition[9]
NVP-AUY922 (Luminespib)Various cancer typesSignificant tumor growth inhibitionHSP90 Inhibition[9][11]
KRIBB3Various cancer typesPotent antitumoral effectsInhibition of tumor cell migration, impacts tubulin polymerization[9]
N-phenyl-5-carboxamidyl IsoxazoleMouse colon carcinomaIC50 of 2.5 µg/mLNot specified[3]
5-methyl-3-phenylisoxazole-4–Carboxamide (2e)Melanoma (B16F1)IC50 of 0.079 µMNot specified[12]

Experimental Protocol: Human Tumor Xenograft Model in Mice

This model is a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's efficacy against human tumors grown in an animal host.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in vitro.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The isoxazole compound is administered via a clinically relevant route (e.g., oral, intravenous).

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathway: HSP90 Inhibition by Isoxazole Derivatives

G isoxazole Isoxazole Derivative hsp90 HSP90 isoxazole->hsp90 Inhibits oncoprotein Oncogenic Client Proteins (e.g., Akt, Raf) hsp90->oncoprotein Stabilizes ubiquitin Ubiquitin-Proteasome System degradation Protein Degradation oncoprotein->degradation Leads to ubiquitin->degradation Mediates apoptosis Apoptosis degradation->apoptosis

Caption: Inhibition of HSP90 by isoxazole derivatives.

Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The isoxazole scaffold is present in some clinically used antibiotics and continues to be a source of new antibacterial agents.[1][13]

Novel isoxazole-linked 1,3,4-oxadiazole derivatives have demonstrated promising in vitro and in vivo antibacterial activity.[14] One such compound, ED , was found to be more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria.[14] In an in vivoGalleria mellonella larvae model of S. aureus infection, ED significantly reduced larval mortality.[14]

Compound/ClassBacterial Strain(s)In Vivo ModelEfficacyReference
ED (isoxazole-linked 1,3,4-oxadiazole)Staphylococcus aureusGalleria mellonella larvaeReduced larval mortality by ~40%[14]
N3, N5-di(substituted)isoxazole-3,5-diaminesE. coli, S. aureusNot specifiedPotent antibacterial activity[15]
Acridone-isoxazole derivativesE. coliNot specifiedRemarkable activity[3]

Experimental Protocol: Galleria mellonella Infection Model

This invertebrate model is increasingly used as a preliminary in vivo screen for antimicrobial compounds due to its ethical advantages and cost-effectiveness.

  • Animal Model: Galleria mellonella larvae in their final instar stage are used.

  • Bacterial Culture: The bacterial strain of interest (e.g., S. aureus) is grown to a specific concentration.

  • Infection and Treatment: A defined inoculum of bacteria is injected into the hemocoel of the larvae. The isoxazole compound is co-injected or administered at a different time point.

  • Incubation: Larvae are incubated at an appropriate temperature (e.g., 37°C).

  • Survival Assessment: Larval survival is monitored over a period of several days.

  • Data Analysis: Survival curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect.

Workflow for Galleria mellonella Infection Assay

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis select_larvae Select Larvae inject Inject Bacteria & Compound select_larvae->inject prep_bacteria Prepare Bacterial Inoculum prep_bacteria->inject prep_compound Prepare Compound prep_compound->inject incubate Incubate Larvae inject->incubate monitor Monitor Survival incubate->monitor plot_curves Plot Survival Curves monitor->plot_curves analyze Statistical Analysis plot_curves->analyze

Caption: Workflow of the Galleria mellonella infection model.

Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo data presented in this guide highlight the significant potential of isoxazole derivatives in the treatment of inflammatory diseases, cancer, and bacterial infections. The diverse mechanisms of action and favorable preclinical profiles of these compounds underscore the importance of continued research in this area. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to facilitate their translation into clinical candidates. The detailed protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these promising findings.

References

  • Mączyński, M., Artym, J., Kocięba, M., Kochanowska, I., Ryng, S., & Zimecki, M. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(4), 894–902. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Indo American Journal of Pharmaceutical Sciences.
  • Kapoor, A., et al. (n.d.).
  • Evaluation of In Vivo and In Vitro Anti-Inflammatory Activity of Novel Isoxazole Series. (2016). European International Journal of Science and Technology, 5(3).
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). [Journal Name].
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. (n.d.).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). [Journal Name]. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules, 23(10), 2695. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Journal Name].
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). [Journal Name]. [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025).
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). International Journal of Molecular Sciences, 24(22), 16147. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). [Journal Name]. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates. (2024). Molecules, 29(1), 1. [Link]

  • Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). [Journal Name].
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). [Journal Name]. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv

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Validation

Benchmarking 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid Against Standard Anti-inflammatory Drugs: An In Vitro Comparative Guide

Introduction: The Quest for Novel Anti-inflammatory Agents Inflammation is a fundamental biological process critical to healing and defense against pathogens. However, its dysregulation is a hallmark of numerous chronic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process critical to healing and defense against pathogens. However, its dysregulation is a hallmark of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, involved in physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with potentially improved gastrointestinal safety profiles.[2][3][4]

The isoxazole and pyrrole heterocyclic ring systems are privileged scaffolds in medicinal chemistry, frequently found in compounds with diverse biological activities, including anti-inflammatory properties.[5][6][7][8][9] Notably, the isoxazole ring is a key feature of the selective COX-2 inhibitor, valdecoxib, and the anti-rheumatic drug, leflunomide.[7][10] This guide introduces 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid , a novel compound featuring both of these key pharmacophores. Given the established anti-inflammatory potential of its constituent moieties, we hypothesize that this molecule may act as a selective inhibitor of the COX-2 enzyme.

This document provides a comprehensive framework for the in vitro benchmarking of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid against a standard, well-characterized COX-2 inhibitor, Celecoxib .[3] We will detail the experimental protocols for assessing its inhibitory activity on COX-1 and COX-2 enzymes and its effect on pro-inflammatory cytokine production in a cellular model of inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel compounds for their anti-inflammatory potential.

Comparative In Vitro Evaluation: A Head-to-Head Analysis

The primary objective of this benchmarking study is to determine the potency and selectivity of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid as a COX inhibitor and to assess its broader anti-inflammatory effects in a cellular context.

Experimental Design: A Multi-pronged Approach

Our experimental design is centered around two key in vitro assays:

  • Enzymatic Assay: Direct measurement of the inhibition of recombinant human COX-1 and COX-2 enzymes to determine the half-maximal inhibitory concentrations (IC50) and selectivity index.

  • Cell-Based Assay: Quantification of the inhibition of pro-inflammatory cytokine release (TNF-α and IL-6) from lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1).[11]

This dual-assay approach provides a comprehensive profile of the test compound's activity, assessing both its direct enzymatic inhibition and its efficacy in a more physiologically relevant cellular environment.

Data Presentation: Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid 25.00.045555.6
Celecoxib 15.00.040375.0
Ibuprofen (Non-selective control) 10.525.00.42

Table 2: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated THP-1 Cells

Compound (at 1 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid 75.868.2
Celecoxib 72.565.1
Vehicle Control (0.1% DMSO) 00

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of the test compound for both COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

  • Celecoxib (positive control)

  • Ibuprofen (non-selective control)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • DMSO (for compound dissolution)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound, Celecoxib, and Ibuprofen in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for IC50 determination.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, followed by the diluted compounds or vehicle (DMSO).

  • Enzyme Addition: Add the respective COX-1 or COX-2 enzyme to each well and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid and control drugs (Celecoxib, Ibuprofen) B Add assay buffer and compounds to 96-well plate A->B Transfer to plate C Add COX-1 or COX-2 enzyme and pre-incubate B->C D Initiate reaction with arachidonic acid C->D E Terminate reaction D->E F Quantify PGE2 production using EIA kit E->F Measure product G Calculate % inhibition and determine IC50 values F->G

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Cell-Based Anti-inflammatory Assay

This protocol details the measurement of TNF-α and IL-6 inhibition in LPS-stimulated THP-1 cells.[11]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or Celecoxib for 1 hour prior to stimulation. Include a vehicle control (0.1% DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Workflow for Cell-Based Anti-inflammatory Assay

Cell_Assay_Workflow A Seed THP-1 cells in 96-well plate B Pre-treat cells with 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid or Celecoxib A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Quantify TNF-α and IL-6 by ELISA E->F G Calculate % inhibition F->G

Caption: Workflow for the cell-based anti-inflammatory assay.

Mechanism of Action: The Role of COX-2 Inhibition in Inflammation

The cyclooxygenase (COX) pathway is central to the inflammatory cascade. Inflammatory stimuli trigger the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandins.[12] These prostaglandins are potent mediators of inflammation, pain, and fever.[12] Selective COX-2 inhibitors, such as Celecoxib, specifically target the COX-2 enzyme, which is predominantly expressed during inflammation.[2][3] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[2]

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid (Hypothesized) Test_Compound->COX2 Inhibits

Caption: The COX-2 signaling pathway in inflammation.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro benchmarking of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid as a potential anti-inflammatory agent. The proposed experiments will elucidate its potency and selectivity as a COX inhibitor and its efficacy in a cellular model of inflammation, directly comparing its performance to the established standard drug, Celecoxib.

Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies: Evaluation in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology studies: Determination of the compound's safety profile.

The systematic approach outlined in this guide will provide crucial data to support the continued development of 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic acid as a novel therapeutic candidate for inflammatory diseases.

References

  • What are COX-2 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Cardiovascular Pharmacology and Therapeutics, 14(4), 276-285. Retrieved from [Link]

  • Potential activities of isoxazole derivatives. (2024, August 2). In-depth scientific analysis. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Pyrrole Derivatives: Exploring Their Diverse Biological Activities. (n.d.). A-to-Z-Chemistry.com. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). In-depth scientific analysis. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S2684-S2697. Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2010). Journal of Translational Medicine, 8, 123. Retrieved from [Link]

  • So, O. Y., & Kim, C. D. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Cox 2 inhibitors. (2023, April 20). SlideShare. Retrieved from [Link]

  • Screening models for inflammatory drugs. (2016, November 28). SlideShare. Retrieved from [Link]

  • A review article on biological importance of pyrrole. (2024, December 24). In-depth scientific analysis. Retrieved from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024, August 1). Chemistry & Biodiversity. Retrieved from [Link]

  • In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 159-166. Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (2021). International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(22), 16787-16808. Retrieved from [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). Clinical Cancer Research, 11(22), 8214-8222. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved from [Link]

  • Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo. (2025, August 6). ResearchGate. Retrieved from [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. (2001). European Journal of Pharmaceutics and Biopharmaceutics, 51(2), 141-146. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(1), 169. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Medicines, 6(2), 59. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid

Hazard Assessment: An Evidence-Based Approach to an Unknown Compound The core principle when handling a compound with limited safety information is to treat it as hazardous. By examining structurally similar compounds, w...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach to an Unknown Compound

The core principle when handling a compound with limited safety information is to treat it as hazardous. By examining structurally similar compounds, we can anticipate potential risks and establish a comprehensive defense.

  • Isoxazole Carboxylic Acids: Analogs such as 5-Methylisoxazole-4-carboxylic acid and 5-Ethyl-4-methylisoxazole-3-carboxylic acid are classified as causing skin irritation, serious eye damage/irritation, and respiratory irritation. They are also considered harmful if swallowed, inhaled, or in contact with skin[3][4].

  • Pyrrole Carboxylic Acids: The Safety Data Sheet (SDS) for 5-methyl-1H-pyrrole-3-carboxylic acid indicates it may cause respiratory irritation, and explicitly states that its full toxicological properties have not been thoroughly investigated[2].

  • Carboxylic Acids (General): This functional group can impart corrosive properties, particularly to the skin, eyes, and respiratory tract.

  • Physical Form: As a solid, this compound presents a risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation exposure[2].

Based on this analysis, we must assume 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially harmful via oral, dermal, and inhalation routes. Our protective measures must mitigate these risks at every step.

Core PPE Directive: A Multi-Layered Defense System

The primary defense against chemical exposure is not PPE, but rather robust engineering controls. All handling of this compound must be performed within a certified chemical fume hood to control airborne levels of the substance[5]. PPE serves as the critical final barrier.

Table 1: PPE Requirements for Handling 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Transfer (Solid) Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Double Nitrile GlovesHandled within a Chemical Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Double Nitrile GlovesHandled within a Chemical Fume Hood
Post-Experiment Cleanup Chemical Splash GogglesFlame-Resistant Lab Coat, Double Nitrile GlovesHandled within a Chemical Fume Hood
Emergency Spill Response Full-face, air-purifying respiratorChemical Resistant Clothing/Apron, Double Nitrile GlovesFull-face, air-purifying respirator with appropriate cartridges
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes[4]. Due to the potential for serious eye damage, a face shield must be worn over the goggles during any transfer or solution preparation steps[6].

  • Skin and Body Protection :

    • Lab Coat : A flame-resistant lab coat is required to protect against splashes and fire hazards[6]. It must be fully buttoned with sleeves rolled down.

    • Gloves : Double-gloving with powder-free nitrile gloves is required. The inner glove protects the skin during the doffing of the contaminated outer glove. Nitrile is selected for its broad chemical resistance. Gloves must be inspected before use and changed immediately if contamination is suspected[2].

  • Respiratory Protection : All routine work must be conducted in a fume hood. If, under extraordinary and fully risk-assessed circumstances, work must occur outside of a hood where dust or aerosols could be generated, a NIOSH-approved respirator is mandatory[7][8]. For particulates, a fit-tested N95 mask is the minimum. For potential vapors from solutions, a full-face chemical cartridge-type respirator would be necessary[4][8].

Operational Protocol: Safe Handling from Start to Finish

A procedural workflow ensures that safety measures are implemented consistently and correctly.

Step 1: Preparation
  • Verify that the chemical fume hood has a current certification.

  • Cover the work surface within the hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the hood to minimize reaching in and out.

  • Designate a specific area within the hood for waste collection.

Step 2: Donning PPE
  • Don the flame-resistant lab coat.

  • Don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Don chemical splash goggles.

  • Don the face shield.

Step 3: Handling the Compound
  • Perform all manipulations deep within the fume hood.

  • When weighing the solid, use a micro-spatula and handle it gently to prevent aerosolization.

  • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Keep the primary container sealed when not in active use.

Step 4: Decontamination and Doffing
  • Wipe down all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • To doff PPE, first remove the outer pair of gloves, turning them inside out.

  • Remove the face shield and goggles.

  • Remove the lab coat, rolling it away from the body.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water[5].

Disposal Plan

Proper disposal is paramount to prevent environmental contamination and ensure the safety of others.

  • Chemical Waste : All unused solid compound and solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and bench paper, must be placed in the same hazardous waste container[5][9].

  • Compliance : Disposal must adhere strictly to federal, state, and institutional regulations[5]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling procedure, emphasizing the cycle of preparation, protection, and decontamination.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Prepare Fume Hood & Equipment Don 2. Don Full PPE Prep->Don Work 3. Handle Compound (Weigh, Dissolve) Don->Work Decon 4. Decontaminate Area & Equipment Work->Decon Doff 5. Doff PPE Correctly Decon->Doff Dispose 6. Dispose of Waste Doff->Dispose

Caption: Logical workflow for safely handling 5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid.

References

  • Georganics. (2011). ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET for 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • Zenodo. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. [Link]

  • Capot Chemical. (2025). MSDS of 5-methyl-1H-pyrrole-3-carboxylic acid. [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
Reactant of Route 2
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
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